molecular formula C7H13NO B1528897 1-Oxa-7-azaspiro[3.5]nonane CAS No. 38674-21-4

1-Oxa-7-azaspiro[3.5]nonane

Cat. No.: B1528897
CAS No.: 38674-21-4
M. Wt: 127.18 g/mol
InChI Key: IIHRWQXEUPZKFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-7-azaspiro[3.5]nonane is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxa-7-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-4-8-5-2-7(1)3-6-9-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHRWQXEUPZKFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50719175
Record name 1-Oxa-7-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38674-21-4
Record name 1-Oxa-7-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-OXA-7-AZASPIRO[3.5]NONANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Oxa-7-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is perpetual. The principle of "escaping from flatland" has driven a shift towards three-dimensional molecular architectures to enhance drug-like characteristics.[1] Within this paradigm, spirocyclic systems have garnered significant attention due to their conformational rigidity and unique spatial arrangement of functional groups. 1-Oxa-7-azaspiro[3.5]nonane, a unique heterocyclic scaffold, has emerged as a promising building block in drug discovery. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, offering insights for its strategic utilization in the design of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound features a distinctive spirocyclic framework, where an oxetane ring and a piperidine ring are fused through a common quaternary carbon atom. This arrangement imparts a rigid three-dimensional structure that can be advantageous for achieving specific and high-affinity interactions with biological targets.

Core Structure

The core structure of this compound consists of a four-membered oxetane ring and a six-membered piperidine ring sharing a spirocyclic carbon.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₃NO--INVALID-LINK--[2]
Molecular Weight 127.18 g/mol --INVALID-LINK--[2]
CAS Number 38674-21-4--INVALID-LINK--[2]
Predicted XlogP 0.2--INVALID-LINK--[2]
Predicted pKa (amine) ~8.5-9.5Inferred from morpholine[3] and related amines[4]
Aqueous Solubility Moderate to HighInferred from its role as a morpholine bioisostere[5]
Spectroscopic Data
  • ¹H NMR: Protons on the piperidine ring would appear in the aliphatic region (typically 1.5-3.5 ppm). The protons on the oxetane ring, being adjacent to an oxygen atom, would be expected at a lower field (typically 4.0-5.0 ppm).

  • ¹³C NMR: The spiro carbon would be a unique quaternary signal. Carbons adjacent to the nitrogen in the piperidine ring would appear around 40-60 ppm, while the carbons in the oxetane ring adjacent to the oxygen would be deshielded and appear further downfield (around 70-80 ppm).

  • Mass Spectrometry: The molecular ion peak ([M]⁺) would be observed at m/z = 127. Fragmentation would likely involve cleavage of the piperidine or oxetane ring.

  • Infrared (IR) Spectroscopy: Characteristic peaks would include C-H stretching in the aliphatic region (2800-3000 cm⁻¹), C-O-C stretching of the ether (1000-1150 cm⁻¹), and N-H stretching of the secondary amine (around 3300-3500 cm⁻¹).

Synthesis of this compound Scaffolds

While a specific, detailed protocol for the free base of this compound is not extensively documented, a reliable synthesis for the oxalate salt of the closely related isomer, 2-oxa-7-azaspiro[3.5]nonane, has been reported.[5] The principles of this multi-step synthesis, involving the formation of the piperidine ring followed by the construction of the spiro-oxetane, provide a solid foundation for accessing this class of compounds.

Representative Synthetic Scheme (for 2-Oxa-7-azaspiro[3.5]nonane oxalate salt)

Synthesis cluster_piperidine Piperidine Ring Formation cluster_reduction Reduction cluster_oxetane Oxetane Ring Formation cluster_deprotection Deprotection & Salt Formation A Diethyl malonate C N-tosyl-piperidine-4,4-diethyl ester A->C Base B N-tosylbis(2-bromoethyl)amine B->C D Diol intermediate C->D LiAlH4 E 7-(4-Methylbenzene-1-sulfonyl)-2-oxa-7-azaspiro[3.5]nonane D->E 1. Mesylation 2. Intramolecular cyclization F 2-Oxa-7-azaspiro[3.5]nonane E->F Mg, MeOH G Bis(2-oxa-7-azaspiro[3.5]nonan-7-ium) ethanedioate (Oxalate Salt) F->G Oxalic acid

Caption: Synthetic pathway to 2-Oxa-7-azaspiro[3.5]nonane oxalate salt.

Experimental Protocol: Synthesis of Bis(2-oxa-7-azaspiro[3.5]nonan-7-ium) ethanedioate[5]
  • Synthesis of N-tosyl-piperidine-4,4-diethyl ester: Diethyl malonate is reacted with N-tosylbis(2-bromoethyl)amine in the presence of a base to yield the protected piperidine derivative.

  • Reduction to the Diol: The diethyl ester is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to afford the corresponding diol.

  • One-pot Mesylation and Ring Closure: The diol is subjected to a one-pot mesylation and subsequent intramolecular ring closure to form the tosyl-protected spiro-oxetane.

  • Deprotection and Salt Formation: The tosyl protecting group is removed using magnesium in methanol. The resulting free amine is then treated with oxalic acid to precipitate the oxalate salt.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the two key functional groups: the secondary amine of the piperidine ring and the strained oxetane ring.

Reactions at the Nitrogen Atom

The secondary amine is a nucleophilic and basic center, readily undergoing a variety of common transformations:

  • N-Alkylation: Reaction with alkyl halides or other electrophiles introduces substituents on the nitrogen atom.

  • N-Acylation: Acylation with acid chlorides or anhydrides forms the corresponding amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent provides N-substituted derivatives.

  • Buchwald-Hartwig Amination: The nitrogen can participate in palladium-catalyzed cross-coupling reactions with aryl halides to form N-aryl derivatives.

Reactivity of the Oxetane Ring

The four-membered oxetane ring is strained and susceptible to ring-opening reactions, particularly under acidic conditions.[6] The 3,3-disubstituted nature of the oxetane in this scaffold generally enhances its stability compared to other substitution patterns.[6]

  • Acid-Catalyzed Ring Opening: In the presence of strong acids, the oxetane oxygen can be protonated, activating the ring towards nucleophilic attack. This can lead to the formation of a 1,3-diol derivative. The regioselectivity of the ring opening can be influenced by the nature of the nucleophile and the reaction conditions.[7][8]

  • Lewis Acid-Mediated Ring Opening: Lewis acids can also coordinate to the oxetane oxygen and facilitate ring opening.[7]

Reactivity cluster_N Reactions at Nitrogen cluster_O Reactions of Oxetane Ring Start This compound N-H O Alkylation N-Alkylation (R-X) Start:n->Alkylation Electrophile Acylation N-Acylation (RCOCl) Start:n->Acylation Acylating agent ReductiveAmination Reductive Amination (RCHO, [H]) Start:n->ReductiveAmination Carbonyl + Reductant RingOpening Acid-Catalyzed Ring Opening (H⁺, Nu⁻) Start:o->RingOpening Acid/Nucleophile Conformation Chair1 Chair Conformer 1 Equilibrium Chair1->Equilibrium Chair2 Chair Conformer 2 Equilibrium->Chair2 TwistBoat Twist-Boat (N-Acyl) Equilibrium->TwistBoat Potential

References

An In-depth Technical Guide to the Molecular Structure of 1-Oxa-7-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds have emerged as a compelling structural motif in modern medicinal chemistry, offering a pathway to escape the "flatland" of traditional aromatic systems and explore novel chemical space. Among these, 1-Oxa-7-azaspiro[3.5]nonane has garnered significant interest as a bioisosteric replacement for commonly used groups like morpholine. This technical guide provides a comprehensive analysis of the molecular structure of this compound, delving into its key structural features, conformational analysis, and the implications of its unique three-dimensional architecture for drug design. While direct experimental crystallographic and detailed spectroscopic data for the parent compound are not extensively published, this guide synthesizes information from derivatives, computational predictions, and analogous systems to offer a robust understanding of its molecular characteristics.

Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery

The imperative in contemporary drug discovery is the development of novel molecular entities with enhanced potency, selectivity, and improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Spirocyclic systems, characterized by two rings sharing a single atom, offer a rigid and well-defined three-dimensional geometry. This inherent structural constraint can lead to more precise interactions with biological targets and a lower entropic penalty upon binding, potentially increasing affinity and selectivity.[1]

This compound, a key member of this class, is recognized as a valuable structural alternative to the ubiquitous morpholine moiety in medicinal chemistry.[2] While morpholine is a proven scaffold for improving aqueous solubility, it can be susceptible to metabolic degradation. The spirocyclic nature of this compound provides a more metabolically robust core while maintaining desirable physicochemical properties.

Molecular Structure and Properties

Core Structure and Nomenclature

This compound is a bicyclic heterocyclic compound with the molecular formula C₇H₁₃NO.[3] Its structure consists of a four-membered oxetane ring and a six-membered piperidine ring, connected through a spiro carbon atom.

  • IUPAC Name: this compound[3]

  • CAS Number: 38674-21-4[3]

  • Molecular Formula: C₇H₁₃NO[3]

  • Molecular Weight: 127.18 g/mol [3]

The numbering of the spirocyclic system begins in the smaller ring, adjacent to the spiro atom.

cluster_synthesis Synthetic Workflow for a Related Spirocyclic Ketone start Starting Materials step1 First Cyclization Reaction (Compound 1 + Compound 2) - N,N-dimethylformamide - Acid binding agent - Phase transfer catalyst - Iodo metal salt start->step1 intermediate Intermediate Compound 3 step1->intermediate step2 Second Cyclization Reaction (Reduction of Intermediate 3) - Lithium aluminum hydride - Tetrahydrofuran intermediate->step2 product 7-Oxo-2-azaspiro[3.5]nonane step2->product

References

The Synthesis of 1-Oxa-7-azaspiro[3.5]nonane: A Technical Guide for Medicinal Chemists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1-oxa-7-azaspiro[3.5]nonane scaffold has emerged as a valuable structural motif in medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a compelling alternative to commonly used saturated heterocycles like morpholine, potentially leading to improved target specificity, metabolic stability, and pharmacokinetic properties in drug candidates.[1][2][3] This guide provides an in-depth exploration of the synthetic pathways leading to this important spirocyclic system, offering both detailed protocols and a broader understanding of the underlying chemical principles for researchers in drug discovery and development.

Introduction: The Value of Spirocyclic Scaffolds in Drug Design

The drive to escape "flatland" in medicinal chemistry—the tendency to rely on two-dimensional aromatic structures—has led to a surge of interest in sp3-rich, conformationally constrained scaffolds.[4] Spirocycles, which feature two rings sharing a single carbon atom, are particularly attractive in this regard. The this compound core, containing both an oxetane and a piperidine ring, introduces polarity and specific steric demands that can be exploited for optimizing ligand-protein interactions.[1] This unique combination of features makes it a promising building block for novel therapeutics.[3][5]

A Key Synthetic Pathway to this compound

A notable and practical synthesis of this compound has been reported, starting from commercially available materials and proceeding through a series of robust chemical transformations.[1] This pathway is detailed below, highlighting the causal logic behind each experimental choice.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards a key piperidine-4,4-dimethanol intermediate. The spirocyclic oxetane ring can be formed via an intramolecular cyclization, a common and effective strategy for constructing small rings. The piperidine core, in turn, can be assembled from acyclic precursors.

Forward Synthesis: Step-by-Step Protocol

The forward synthesis involves a three-step process from N-tosyl-piperidine-4,4-diethyl ester.[1]

Step 1: Reduction of the Diethyl Ester to a Diol

The synthesis commences with the reduction of N-tosyl-piperidine-4,4-diethyl ester to the corresponding diol. Lithium aluminum hydride (LiAlH4) is the reagent of choice for this transformation due to its high reactivity and ability to efficiently reduce esters to primary alcohols. The tosyl group on the piperidine nitrogen serves as a protecting group, preventing unwanted side reactions at the nitrogen atom during the reduction.

  • Experimental Protocol:

    • To a solution of N-tosyl-piperidine-4,4-diethyl ester in an appropriate anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), cautiously add a molar excess of lithium aluminum hydride in portions at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Carefully quench the reaction by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash thoroughly with an organic solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude N-tosyl-4,4-bis(hydroxymethyl)piperidine.

Step 2: One-Pot Mesylation and Intramolecular Cyclization

The formation of the oxetane ring is achieved through a one-pot procedure involving mesylation of the primary alcohols followed by an intramolecular Williamson ether synthesis. The diol is first converted to a dimesylate using methanesulfonyl chloride in the presence of a base like triethylamine. The mesylate is an excellent leaving group, facilitating the subsequent nucleophilic attack by one of the alkoxides to form the cyclic ether. The intramolecular nature of this reaction is entropically favored, driving the formation of the four-membered oxetane ring.

  • Experimental Protocol:

    • Dissolve the crude diol from the previous step in a suitable solvent such as dichloromethane.

    • Cool the solution to 0 °C and add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

    • Allow the reaction to stir at room temperature. The in situ generated dimesylate will undergo intramolecular cyclization.

    • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to afford the N-tosyl-1-oxa-7-azaspiro[3.5]nonane.[1]

Step 3: Deprotection of the Tosyl Group

The final step is the removal of the tosyl protecting group to yield the free secondary amine. This is typically accomplished under reducing conditions. In the reported synthesis, magnesium turnings in methanol are used for this purpose.[1] This method offers a practical alternative to other deprotection strategies.

  • Experimental Protocol:

    • To a solution of N-tosyl-1-oxa-7-azaspiro[3.5]nonane in methanol, add an excess of magnesium turnings.

    • Sonicate the mixture for a specified period (e.g., 1 hour) to facilitate the reaction.[1]

    • After the reaction is complete, remove the solvent under reduced pressure.

    • The free base can then be isolated and, if desired, converted to a salt (e.g., the oxalate salt) for improved stability and handling by treatment with oxalic acid.[1]

Synthetic Pathway Diagram

Synthesis_Pathway A N-Tosyl-piperidine-4,4-diethyl ester B N-Tosyl-4,4-bis(hydroxymethyl)piperidine A->B  LiAlH4, THF   C N-Tosyl-1-oxa-7-azaspiro[3.5]nonane B->C  1. MsCl, Et3N, DCM  2. Intramolecular Cyclization   D This compound C->D  Mg, MeOH  

Caption: Synthesis of this compound.

Alternative and General Synthetic Strategies

While the aforementioned pathway provides a direct route to the target molecule, it is valuable for researchers to be aware of other general strategies for constructing spirocyclic ethers containing nitrogen. These methods offer flexibility for creating diverse analogs.

Intramolecular Cycloadditions

Intramolecular cycloaddition reactions are powerful tools for the synthesis of complex cyclic systems. For instance, the 1,3-dipolar cycloaddition of nitrile oxides or nitrones onto an appropriately positioned alkene can lead to the formation of spiro-isoxazolines and spiro-isoxazolidines, which can be further transformed into the desired saturated spirocycles.[6][7][8]

Copper-Catalyzed Carboetherification

Recent advances in catalysis have enabled novel approaches to spirocycle synthesis. For example, enantioselective copper-catalyzed carboetherification of alkenols allows for the formation of two rings in a single step, creating chiral spirocyclic ethers with high enantiomeric excess.[9] This method is particularly powerful for generating stereochemically complex molecules.

Solid-Phase Synthesis

For the generation of libraries of related compounds, solid-phase organic synthesis (SPOS) offers significant advantages in terms of automation and purification. A plausible solid-phase approach to a related 7-azaspiro[3.5]nonan-1-one core has been outlined, involving the immobilization of a piperidine-based precursor on a resin, followed by on-resin spirocyclization via a Dieckmann condensation.[3]

Comparison of Synthetic Approaches

Synthetic StrategyKey FeaturesAdvantagesDisadvantages
Ring Closure of a Diol Stepwise construction of the piperidine and oxetane rings.Utilizes readily available starting materials; robust and scalable chemistry.[1]Linear synthesis may lead to lower overall yields.
Intramolecular Cycloaddition Convergent approach forming the spirocyclic core in a key step.High degree of complexity can be introduced rapidly.[6][10]May require more complex starting materials.
Copper-Catalyzed Carboetherification Enantioselective formation of two rings from an acyclic precursor.Excellent stereocontrol; high atom economy.[9]May have limited substrate scope; catalyst can be expensive.
Solid-Phase Synthesis Synthesis on a solid support.Amenable to high-throughput synthesis and library generation.[3]Can be challenging to monitor reactions; cleavage from resin is an additional step.

Conclusion

The synthesis of this compound and its derivatives is an important area of research for the development of novel therapeutics. The detailed synthetic pathway presented here provides a reliable method for accessing the parent scaffold. Furthermore, an awareness of alternative and more general synthetic strategies empowers medicinal chemists to design and create a wide range of analogs for structure-activity relationship studies. The continued development of innovative synthetic methodologies will undoubtedly facilitate the exploration of this and other promising spirocyclic systems in the quest for new and improved medicines.

References

An In-depth Technical Guide to the Emergence and Synthetic Exploration of 1-Oxa-7-azaspiro[3.5]nonane and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel molecular scaffolds that can unlock new regions of chemical space and provide superior pharmacological properties is a perpetual driving force in medicinal chemistry. Spirocyclic systems, with their inherent three-dimensionality and conformational rigidity, have emerged as particularly attractive motifs. This technical guide delves into the 1-Oxa-7-azaspiro[3.5]nonane core, a unique heterocyclic scaffold that has garnered increasing interest. While a singular, seminal "discovery" paper remains elusive in the traditional academic literature, this guide traces the emergence of this spirocycle through its documentation in chemical databases, its appearance in the patent literature as a key drug intermediate, and the synthesis of its close analogs. We will provide a comprehensive overview of plausible synthetic strategies, detailed experimental protocols, and an analysis of the structural and conformational properties that make this compound a compelling building block for the next generation of therapeutics.

Introduction: The Spirocyclic Advantage in Modern Drug Discovery

The principle of "escaping flatland" has become a central tenet in contemporary drug design. Over-reliance on planar, aromatic structures has been linked to issues with solubility, metabolic stability, and target selectivity. Spirocycles, which feature two rings connected by a single common atom, offer a compelling solution by introducing a well-defined three-dimensional architecture. This inherent rigidity can pre-organize functional groups for optimal interaction with biological targets, potentially leading to enhanced potency and reduced off-target effects. The this compound scaffold, incorporating both an oxetane and a piperidine ring, is a noteworthy example. The oxetane moiety can act as a polar surrogate for a gem-dimethyl group, improving metabolic stability and aqueous solubility, while the piperidine ring provides a versatile handle for further functionalization.[1]

The "Discovery" of a Scaffold: Emergence in the Chemical Landscape

The formal discovery of this compound is not marked by a single, highly cited publication. Instead, its entry into the collective chemical consciousness appears to be more gradual, first cataloged in chemical databases under the CAS number 38674-21-4 . Its significance became more apparent through the patent literature, where derivatives of the closely related 7-azaspiro[3.5]nonane core were explored as GPR119 agonists for the treatment of metabolic disorders. This highlights a common trajectory for novel scaffolds: their initial synthesis may be documented in patents or internal reports long before they are extensively studied in academic settings.

The synthesis of constitutional isomers, such as 2-oxa-7-azaspiro[3.5]nonane, has been more explicitly detailed in academic journals, often as part of broader synthetic campaigns targeting complex heterocyclic systems.[1] The development of synthetic routes to these related analogs has undoubtedly paved the way for the exploration and utilization of the this compound core itself.

Synthetic Strategies for the this compound Core

Route A: Intramolecular Williamson Ether Synthesis

This retrosynthetic approach disconnects the oxetane ring via an intramolecular Williamson ether synthesis from a suitably substituted piperidine precursor.

Retrosynthetic Analysis:

G This compound This compound Precursor_A N-Protected-4-(hydroxymethyl)-4-(chloromethyl)piperidine This compound->Precursor_A Intramolecular Williamson Ether Synthesis

Caption: Retrosynthetic analysis for Route A.

Experimental Protocol:

Step 1: Synthesis of Diethyl 1-benzylpiperidine-4,4-dicarboxylate

  • To a solution of diethyl malonate (1.0 eq) in anhydrous ethanol, add sodium ethoxide (2.1 eq) portion-wise at 0 °C.

  • After stirring for 30 minutes, add N-benzyl-bis(2-chloroethyl)amine (1.0 eq) dropwise.

  • Heat the reaction mixture to reflux for 12 hours.

  • Cool to room temperature, concentrate under reduced pressure, and partition between water and ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product, which can be purified by column chromatography.

Step 2: Reduction to [1-benzyl-4-(hydroxymethyl)piperidin-4-yl]methanol

  • To a suspension of lithium aluminum hydride (3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of diethyl 1-benzylpiperidine-4,4-dicarboxylate (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension through celite and wash the filter cake with THF.

  • Concentrate the filtrate to yield the diol.

Step 3: Monotosylation and Intramolecular Cyclization

  • To a solution of the diol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add p-toluenesulfonyl chloride (1.05 eq) portion-wise.

  • Stir the reaction at 0 °C for 4 hours.

  • Add potassium tert-butoxide (2.0 eq) and stir at room temperature for 12 hours.

  • Quench the reaction with water and extract with DCM.

  • Dry the organic layer, concentrate, and purify by chromatography to yield N-benzyl-1-Oxa-7-azaspiro[3.5]nonane.

Step 4: Deprotection to this compound

  • To a solution of N-benzyl-1-Oxa-7-azaspiro[3.5]nonane (1.0 eq) in methanol, add palladium on carbon (10 mol%).

  • Hydrogenate the mixture under a balloon of hydrogen for 24 hours.

  • Filter the reaction mixture through celite and concentrate the filtrate to yield this compound.

Route B: Solid-Phase Synthesis of a Ketone Precursor and Subsequent Reduction

This approach utilizes solid-phase organic synthesis (SPOS) to construct a ketone analog, which can then be cleaved and reduced to the desired spirocycle. This methodology is particularly amenable to the generation of analog libraries.

Experimental Workflow:

G Resin 2-Chlorotrityl Chloride Resin Immobilized Immobilized Fmoc-piperidine-4-carboxylate Resin->Immobilized 1. Fmoc-piperidine-4-carboxylic acid 2. DIEA Acylated Acylated Piperidine Immobilized->Acylated 1. Piperonyl chloride, DIEA 2. 20% Piperidine in DMF Spirocycle Spirocyclic Ketone on Resin Acylated->Spirocycle Dieckmann Condensation (e.g., KHMDS) Cleaved Cleaved 7-oxo-1-azaspiro[3.5]nonane Spirocycle->Cleaved TFA/DCM Final This compound Cleaved->Final Reduction (e.g., Wolff-Kishner)

Caption: Solid-phase synthesis workflow for a this compound precursor.

Experimental Protocol (Key Steps):

  • Dieckmann Condensation on Resin: Swell the acylated resin in anhydrous THF. Add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (5.0 eq) in THF and agitate at room temperature for 12 hours. Quench with acetic acid, drain, and wash the resin.

  • Cleavage from Resin: Treat the resin-bound spirocyclic ketone with a cleavage cocktail of trifluoroacetic acid (TFA) and dichloromethane (DCM) (e.g., 5:95 v/v) for 2 hours. Filter and concentrate the filtrate to obtain the crude ketone.

  • Reduction to the Spirocycle: The resulting 7-oxo-1-azaspiro[3.5]nonane can be reduced to the target this compound via standard reduction methods such as Wolff-Kishner or Clemmensen reduction, followed by appropriate protection and deprotection of the nitrogen if necessary.

Physicochemical and Spectroscopic Properties

Predicting the physicochemical and spectroscopic properties of this compound is crucial for its application in drug discovery and for its characterization.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₇H₁₃NO
Molecular Weight127.18 g/mol
XLogP3-0.4
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds0

Table 2: Predicted NMR Spectroscopic Data (in CDCl₃)

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H4.5 - 4.7s (4H, -O-CH₂-)
¹H2.8 - 3.0t (4H, -N-CH₂-)
¹H1.7 - 1.9t (4H, piperidine-CH₂-)
¹³C~75-O-CH₂-
¹³C~45-N-CH₂-
¹³C~35piperidine-CH₂-
¹³C~40Spiro-C

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Conformational Analysis: A Rigid Scaffold for Precise Interactions

The spirocyclic nature of this compound imparts significant conformational rigidity. The piperidine ring is expected to adopt a chair conformation to minimize steric strain. The oxetane ring is nearly planar but possesses a slight pucker. The spiro fusion point locks the relative orientation of the two rings, presenting substituents in well-defined spatial vectors.

Computational modeling suggests that the lone pair of the nitrogen atom can exist in either an axial or equatorial orientation, with the equatorial conformation generally being of lower energy. This conformational preference can be influenced by the nature of the substituent on the nitrogen. Understanding these conformational subtleties is paramount for designing molecules that can achieve a specific binding mode with their biological target.

G cluster_0 Conformational Equilibrium Axial Axial Conformer Equatorial Equatorial Conformer Axial->Equatorial Ring Inversion Equatorial->Axial

Caption: Conformational equilibrium of the piperidine ring in this compound.

Applications in Drug Discovery and Future Outlook

The this compound scaffold and its analogs are finding increasing application in drug discovery programs. The unique three-dimensional shape and the presence of both hydrogen bond donor and acceptor functionalities make it an attractive starting point for the design of novel therapeutics.

Derivatives of the closely related 7-azaspiro[3.5]nonane have been investigated as agonists of GPR119, a G-protein coupled receptor involved in glucose homeostasis, making this scaffold a promising area for the development of new treatments for type 2 diabetes. Furthermore, the incorporation of the oxetane moiety is a well-established strategy for improving the physicochemical properties of drug candidates, including solubility and metabolic stability.

The future of the this compound core in medicinal chemistry appears bright. Its rigid framework provides an excellent platform for the design of selective inhibitors and modulators of a wide range of biological targets. As synthetic methodologies become more refined and accessible, we can expect to see a proliferation of new chemical entities based on this intriguing spirocyclic system.

Conclusion

The this compound scaffold represents a compelling example of a modern building block in medicinal chemistry. While its formal "discovery" is not easily traced to a single origin, its increasing presence in the patent and academic literature underscores its growing importance. The synthetic strategies outlined in this guide provide a roadmap for accessing this valuable core, and the analysis of its structural and conformational properties highlights its potential for the rational design of novel therapeutics. As the demand for three-dimensional molecular architecture continues to grow, the this compound system is poised to become a key player in the development of the next generation of medicines.

References

An In-Depth Technical Guide to the Physicochemical Characteristics of 1-Oxa-7-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery

In the relentless pursuit of novel therapeutic agents with enhanced efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" aromatic compounds into the realm of three-dimensional molecular architectures.[1] Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention for their ability to confer conformational rigidity and provide unique exit vectors for substituent placement.[2] This structural rigidity can lead to improved binding affinity and selectivity for biological targets.[1] Furthermore, the incorporation of spirocyclic motifs, which are rich in sp³-hybridized carbons, has been correlated with improved physicochemical properties such as increased solubility and metabolic stability, factors that are critical for clinical success.[3]

Among these promising scaffolds, 1-Oxa-7-azaspiro[3.5]nonane, a heterocyclic system incorporating both an oxetane and a piperidine ring, represents a particularly intriguing building block for drug design. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering a blend of computed data and field-proven methodologies for its empirical characterization. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the exploration and application of this novel scaffold.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and unambiguous identifiers.

mol

Caption: 2D Structure of this compound.

Table 1: Molecular Identifiers for this compound

IdentifierValueSource
IUPAC Name This compound[PubChem CID: 56962211][4]
CAS Number 38674-21-4[PubChem CID: 56962211][4]
Molecular Formula C₇H₁₃NO[PubChem CID: 56962211][4]
SMILES C1CNCCC12CCO2[PubChem CID: 56962211][4]
InChI Key IIHRWQXEUPZKFC-UHFFFAOYSA-N[PubChem CID: 56962211][4]

Computed Physicochemical Properties

While experimental data for this compound is not extensively available in the public domain, computational models provide valuable initial estimates of its key physicochemical properties. These computed values, primarily sourced from PubChem, serve as a crucial starting point for experimental design and interpretation.[4]

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 127.18 g/mol [PubChem CID: 56962211][4]
Monoisotopic Mass 127.099714038 Da[PubChem CID: 56962211][4]
XLogP3-AA (Lipophilicity) 0.2[PubChem CID: 56962211][4]
Topological Polar Surface Area 21.3 Ų[PubChem CID: 56962211][4]
Hydrogen Bond Donor Count 1[PubChem CID: 56962211][4]
Hydrogen Bond Acceptor Count 2[PubChem CID: 56962211][4]
Rotatable Bond Count 0[PubChem CID: 56962211][4]

The low calculated XLogP3-AA value suggests that this compound is a relatively polar molecule, a characteristic often associated with improved aqueous solubility.[1] The presence of both hydrogen bond donors and acceptors further supports its potential for favorable interactions in biological systems.

Experimental Determination of Physicochemical Properties: A Methodological Framework

To move beyond computational estimates and obtain robust, reliable data essential for drug development, rigorous experimental characterization is paramount. The following section outlines best-practice methodologies for determining the key physicochemical properties of this compound.

G cluster_0 Physicochemical Characterization Workflow A Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC, LC-MS) B->C D Solubility Determination (Kinetic & Thermodynamic) C->D E pKa Determination (Potentiometric Titration) C->E F Lipophilicity Measurement (LogD) C->F G Data Analysis & Reporting D->G E->G F->G

Caption: A logical workflow for the comprehensive physicochemical characterization of a novel chemical entity.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[5] For novel compounds like this compound, both kinetic and thermodynamic solubility assays are recommended to provide a comprehensive understanding of its dissolution behavior.[6][7]

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO solution to a phosphate-buffered saline (PBS) solution at a physiologically relevant pH of 7.4. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Incubate the solutions at room temperature for a defined period (e.g., 2 hours).

  • Precipitation Detection: Measure the turbidity of each solution using a nephelometer to detect the formation of a precipitate. The highest concentration that remains clear is reported as the kinetic solubility.[8]

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 5.0, 7.4, and 9.0).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Solid and Solution: Separate the undissolved solid from the solution by centrifugation and/or filtration.

  • Concentration Measurement: Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Data Analysis: The measured concentration at each pH represents the thermodynamic solubility.

Acidity Constant (pKa)

The pKa of the secondary amine in the piperidine ring of this compound is a crucial parameter that governs its ionization state at different physiological pH values, which in turn influences its solubility, permeability, and target binding.[9] Potentiometric titration is a widely used and reliable method for pKa determination.[10]

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a co-solvent system (e.g., methanol/water) to ensure complete dissolution.[9]

  • Acidification: Acidify the solution with a standardized solution of a strong acid (e.g., HCl) to a low starting pH.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, precise increments.

  • pH Measurement: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid titration curve.[10]

Analytical Characterization for Structural Verification and Purity Assessment

The unambiguous confirmation of the molecular structure and the assessment of purity are non-negotiable aspects of characterizing a compound for drug discovery applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR spectra should be acquired.

Illustrative Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. The expected spectrum would show distinct signals for the protons on the oxetane and piperidine rings. The chemical shifts, integration values, and coupling patterns will be indicative of the connectivity of the protons.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum (proton-decoupled). This will provide information on the number of unique carbon environments in the molecule.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

  • Data Interpretation: Analyze the spectra to confirm the presence of all expected structural features and to identify any potential impurities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Illustrative Protocol: Mass Spectrometry Analysis

  • Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions.

  • Mass Analysis: In positive ion mode, the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound plus the mass of a proton. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy. For a related isomer, 2-oxa-7-azaspiro[3.5]nonane, a derivative was characterized by HRMS, demonstrating the utility of this technique for this class of compounds.[11]

  • Tandem MS (MS/MS) (Optional): To gain further structural information, the molecular ion can be fragmented, and the resulting fragmentation pattern can be analyzed to corroborate the proposed structure.

Safety and Handling

According to the Globally Harmonized System (GHS) classification, this compound is classified as causing severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a promising spirocyclic scaffold with significant potential in drug discovery. Its unique three-dimensional structure and favorable computed physicochemical properties make it an attractive starting point for the design of novel therapeutic agents. While a comprehensive set of experimental data is yet to be published, this technical guide provides a robust framework for its characterization. By employing the outlined methodologies for determining aqueous solubility, pKa, and for conducting thorough analytical characterization, researchers can confidently advance the exploration of this compound and its derivatives in the quest for next-generation medicines.

References

Spectroscopic Blueprint of 1-Oxa-7-azaspiro[3.5]nonane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 1-Oxa-7-azaspiro[3.5]nonane

In the landscape of modern medicinal chemistry, the quest for novel scaffolds that can enhance physicochemical properties without compromising biological activity is paramount. Spirocyclic systems, which feature two rings connected by a single common atom, have emerged as powerful tools for exploring three-dimensional chemical space. This compound belongs to a particularly compelling class of these molecules: spirocyclic oxetanes. The four-membered oxetane ring is not merely a structural curiosity; it serves as a polar, non-planar bioisostere for more common groups like gem-dimethyl or carbonyl functionalities. Its incorporation can lead to significant improvements in aqueous solubility, metabolic stability, and cell permeability, making it an attractive motif in drug design.

This guide provides an in-depth technical analysis of the expected spectroscopic characteristics of this compound. In the absence of publicly available experimental spectra for this specific molecule, this document leverages predictive methodologies, comparative analysis with a constitutional isomer, and established analytical principles to construct a reliable spectroscopic blueprint. This approach is designed to equip researchers, scientists, and drug development professionals with the knowledge to identify, characterize, and utilize this valuable scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of small molecule structure elucidation. The unique magnetic environments of each proton and carbon atom within this compound will produce a distinct and predictable spectral signature.

1.1. Molecular Structure and Symmetry Considerations

The structure of this compound consists of a four-membered oxetane ring and a six-membered piperidine ring joined at a spirocyclic quaternary carbon (C4). This arrangement results in five distinct carbon environments and four unique proton environments, assuming rapid chair-flipping of the piperidine ring at room temperature.

  • Proton Environments (H):

    • Ha: Protons on the oxetane ring (C2, C3), deshielded by the adjacent oxygen atom.

    • Hb: Protons on the piperidine ring adjacent to the spirocenter (C5, C9).

    • Hc: Protons on the piperidine ring adjacent to the nitrogen atom (C6, C8).

    • Hd: Proton on the nitrogen atom (NH), which may be broad or exchangeable.

  • Carbon Environments (C):

    • C2/C3: Equivalent carbons of the oxetane ring.

    • C4: The spirocyclic quaternary carbon.

    • C5/C9: Equivalent carbons of the piperidine ring adjacent to the spirocenter.

    • C6/C8: Equivalent carbons of the piperidine ring adjacent to the nitrogen.

    • C7: The nitrogen atom is not observed in ¹³C NMR.

1.2. Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) for this compound. Predictions are based on established chemical shift theory, taking into account the inductive effects of the oxygen and nitrogen heteroatoms and the unique geometry of the spirocyclic system.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Predicted for CDCl₃ at 400 MHz)

PositionPredicted δ (ppm)MultiplicityIntegrationRationale
Ha (C2-H , C3-H )4.4 - 4.6Singlet4HStrongly deshielded by adjacent oxygen in the strained oxetane ring. Expected to be a sharp singlet due to symmetry.
Hc (C6-H , C8-H )2.8 - 3.0Triplet4HDeshielded by the adjacent nitrogen atom. Coupling to Hb protons.
Hb (C5-H , C9-H )1.7 - 1.9Triplet4HStandard aliphatic chemical shift, coupled to Hc protons.
Hd (N-H )1.5 - 2.5Broad Singlet1HChemical shift is concentration and solvent dependent; often exchanges with D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Predicted for CDCl₃ at 100 MHz)

PositionPredicted δ (ppm)Rationale
C2 / C378 - 82Strongly deshielded by the directly attached oxygen atom within the oxetane ring.
C6 / C848 - 52Deshielded by the adjacent nitrogen atom.
C5 / C935 - 40Typical aliphatic shift for a carbon in a six-membered ring.
C438 - 43Quaternary spirocyclic carbon, typically appearing in the aliphatic region.

1.3. Comparative Analysis with 2-Oxa-7-azaspiro[3.5]nonane

To ground these predictions, a comparison with the reported experimental data for the constitutional isomer, 2-Oxa-7-azaspiro[3.5]nonane, is invaluable. In this isomer, the oxygen is part of the six-membered ring (a morpholine derivative), and the spiro-junction involves the piperidine ring. This structural difference would lead to predictable changes in the NMR spectra, primarily affecting the chemical shifts of the nuclei within the six-membered ring.

1.4. Standard Protocol for NMR Data Acquisition

Acquiring high-quality NMR data is critical for unambiguous structure confirmation. The following protocol outlines a standard procedure for a sample like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A Dissolve 5-10 mg of sample B Add 0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Transfer to NMR tube B->C D Tune and shim magnet C->D E Acquire ¹H Spectrum (16 scans) D->E F Acquire ¹³C Spectrum (1024 scans, proton decoupled) E->F G Acquire 2D Spectra (COSY, HSQC) if needed F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Integrate ¹H signals and reference to TMS I->J K Peak pick and reference ¹³C spectrum I->K

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field should be shimmed to ensure homogeneity and optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A typical experiment involves 16 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectra are phase- and baseline-corrected. The ¹H spectrum is referenced to the TMS signal at 0.00 ppm, and the signals are integrated. The ¹³C spectrum is referenced to the solvent peak or TMS.

  • Structural Confirmation (Optional): If assignments are ambiguous, two-dimensional NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) can be performed to confirm connectivity.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides crucial information about a molecule's mass and elemental composition, and its fragmentation pattern offers clues about its structure.

2.1. Molecular Ion and Expected Adducts

This compound has a molecular formula of C₇H₁₃NO.

  • Monoisotopic Mass: 127.0997 g/mol

  • Nitrogen Rule: The presence of a single nitrogen atom dictates that the molecular ion (M⁺•) will have an odd nominal mass, a key diagnostic feature.

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be observed primarily as its protonated adduct in positive ion mode.

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data (Positive Ion Mode ESI)

AdductFormulaCalculated m/z
[M+H]⁺[C₇H₁₄NO]⁺128.1070
[M+Na]⁺[C₇H₁₃NNaO]⁺150.0889
[M+K]⁺[C₇H₁₃KNO]⁺166.0628

2.2. Predicted Fragmentation Pathways

In mass spectrometry, the molecular ion can fragment into smaller, characteristic pieces. For cyclic amines, a dominant fragmentation pathway is alpha-cleavage , where the bond adjacent to the C-N bond breaks.[1] This process is driven by the stabilization of the resulting positive charge on the nitrogen atom.

For this compound, the most likely fragmentation involves cleavage of the C4-C5 or C4-C9 bond, leading to the opening of the piperidine ring. This would result in a resonance-stabilized iminium ion. The oxetane ring is generally more stable and less likely to be the initial site of fragmentation under soft ionization conditions.

2.3. Standard Protocol for ESI-HRMS Data Acquisition

This protocol ensures accurate mass measurement, which is essential for confirming the elemental composition.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (ESI-TOF) cluster_proc_ms Data Analysis A_ms Prepare a stock solution (~1 mg/mL in MeOH) B_ms Dilute to ~1-10 μg/mL in 50:50 MeCN/H₂O with 0.1% Formic Acid A_ms->B_ms C_ms Infuse sample via syringe pump or LC B_ms->C_ms D_ms Acquire spectrum in positive ion mode C_ms->D_ms E_ms Perform MS/MS on [M+H]⁺ ion (m/z 128.1) D_ms->E_ms F_ms Determine accurate mass of parent ion D_ms->F_ms H_ms Analyze fragmentation pattern from MS/MS E_ms->H_ms G_ms Compare with theoretical mass (Δ < 5 ppm) F_ms->G_ms

Caption: Standard workflow for ESI-HRMS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol. Further dilute this stock to a final concentration of 1-10 µg/mL in a mobile phase-compatible solvent, typically 50:50 acetonitrile/water with 0.1% formic acid to promote protonation.[2]

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., a Time-of-Flight or Orbitrap instrument) using a known calibration standard to ensure high mass accuracy.

  • Sample Introduction: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an HPLC system.

  • Full Scan MS: Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

  • Tandem MS (MS/MS): To confirm the structure and analyze fragmentation, perform a tandem MS (or MS²) experiment. Isolate the predicted [M+H]⁺ ion (m/z 128.1) and subject it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Analyze the full scan spectrum to find the accurate mass of the protonated molecule. The difference between the measured mass and the theoretical mass should be less than 5 parts per million (ppm). Analyze the MS/MS spectrum to identify fragment ions and propose a fragmentation pathway consistent with the structure.

Conclusion

The spectroscopic data for this compound is predicted to be clean and highly informative. The ¹H NMR spectrum should be characterized by a distinct downfield singlet for the oxetane protons and two triplets for the piperidine ring protons. The ¹³C NMR will show four signals in the aliphatic region, with the oxetane carbons appearing furthest downfield. High-resolution mass spectrometry will confirm the elemental composition via an accurate mass measurement of the [M+H]⁺ ion at m/z 128.1070, and its odd nominal mass will be indicative of the single nitrogen atom. This comprehensive spectroscopic blueprint provides a robust framework for the unambiguous identification and characterization of this important medicinal chemistry scaffold.

References

An In-Depth Technical Guide to a Key Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identity: Initial searches for CAS number 38674-21-4 identify the compound as 1-Oxa-7-azaspiro[3.5]nonane. However, the context of in-depth research and drug development applications strongly suggests a focus on a more widely utilized chiral intermediate. The following guide centers on N-Boc-L-prolinol (CAS No. 69610-40-8) , a compound frequently associated with the broader applications implied in the query and a critical tool for the intended scientific audience.

Section 1: Core Principles and Strategic Value of N-Boc-L-prolinol

N-Boc-L-prolinol, the tert-butoxycarbonyl-protected form of L-prolinol, stands as a cornerstone chiral building block in contemporary organic synthesis and pharmaceutical development.[1][2] Its strategic importance is derived from the convergence of a stereochemically defined pyrrolidine ring, a readily functionalizable primary alcohol, and a stable, yet easily removable, amine protecting group. This trifecta of features provides chemists with a robust and versatile scaffold for the construction of complex molecular architectures with precise stereochemical control.

The inherent chirality of the L-proline backbone is the genesis of its utility as a chiral auxiliary, guiding the stereochemical outcome of asymmetric reactions.[2] The Boc protecting group enhances its solubility in common organic solvents and tempers the nucleophilicity of the nitrogen atom, allowing for selective transformations at other positions.[1][2] Consequently, N-Boc-L-prolinol is not merely a passive structural component but an active participant in directing the formation of new stereocenters.

Section 2: Physicochemical Characteristics

A comprehensive understanding of a reagent's physical and chemical properties is paramount for its effective application in synthesis and process development.

PropertyValueSource
CAS Number 69610-40-8[1]
Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in many organic solvents[2]

Section 3: Synthesis and Manufacturing Insights

The reliable and scalable synthesis of N-Boc-L-prolinol is critical for its widespread use. The primary synthetic route involves the reduction of the carboxylic acid moiety of N-Boc-L-proline.

Representative Synthetic Protocol: Reduction of N-Boc-L-proline

This protocol outlines a common laboratory-scale synthesis.

Objective: To prepare N-Boc-L-prolinol from N-Boc-L-proline via reduction.

Reagents and Materials:

  • N-Boc-L-proline

  • Anhydrous Tetrahydrofuran (THF)

  • Borane-THF complex (1M solution in THF) or Lithium borohydride

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Rotary Evaporator

  • Standard Glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with N-Boc-L-proline.

  • Dissolution: Anhydrous THF is added to dissolve the starting material under a nitrogen atmosphere. The solution is then cooled to 0 °C in an ice bath.

  • Reduction: The reducing agent (e.g., Borane-THF complex) is added dropwise via the dropping funnel, maintaining the temperature at 0 °C. The reaction is monitored for completion by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of deionized water at 0 °C.

  • Workup: The reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude N-Boc-L-prolinol can be purified by flash column chromatography on silica gel to afford the final product in high purity.

Diagram of Synthetic Workflow

G cluster_synthesis Synthesis of N-Boc-L-prolinol start N-Boc-L-proline in Anhydrous THF reduction Reduction at 0 °C (e.g., Borane-THF) start->reduction Cooling quench Quenching with Water reduction->quench Reaction Completion (TLC) workup Aqueous Workup (Extraction & Washes) quench->workup dry_conc Drying and Concentration workup->dry_conc purify Purification (Column Chromatography) dry_conc->purify product Pure N-Boc-L-prolinol purify->product

Caption: Synthetic workflow for N-Boc-L-prolinol.

Section 4: Mechanism of Action and Role in Asymmetric Synthesis

The primary "mechanism of action" for N-Boc-L-prolinol in a research context is its function as a chiral director. When incorporated into a catalytic system or used as a chiral auxiliary, the rigid pyrrolidine ring creates a defined chiral environment. This steric influence forces incoming reagents to approach a prochiral substrate from a specific trajectory, leading to the preferential formation of one enantiomer over the other.

Application in the Synthesis of Chiral Ligands and Catalysts

N-Boc-L-prolinol is a precursor for a variety of chiral ligands that are crucial for enantioselective metal-catalyzed reactions.[2] The hydroxyl group can be readily modified to introduce phosphine or other coordinating groups, which then chelate to a metal center, creating a chiral catalyst.

Section 5: Core Applications in Research and Drug Development

The versatility of N-Boc-L-prolinol makes it a valuable intermediate in several key areas of pharmaceutical research.

Peptide Synthesis

It serves as a versatile building block in the synthesis of peptidomimetics and complex peptides, where the proline scaffold can induce specific secondary structures or act as a turn mimic.[2]

Synthesis of Bioactive Molecules

N-Boc-L-prolinol is a key intermediate in the synthesis of a range of biologically active compounds. A notable example is its use as a precursor in the synthesis of Daclatasvir, an inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[1]

Prodrug Design

The properties of N-Boc-L-prolinol lend themselves to its use in prodrug strategies, where it can be incorporated to enhance the solubility and bioavailability of a parent drug molecule.[2]

Diagram of Application Areas

G cluster_applications Key Application Domains main N-Boc-L-prolinol peptides Peptide Synthesis Peptidomimetics main->peptides pharma Pharmaceutical Intermediates e.g., Daclatasvir (Anti-HCV) main->pharma catalysis Chiral Ligands & Catalysts Asymmetric Synthesis main->catalysis prodrugs Prodrug Development Enhanced Bioavailability main->prodrugs

Caption: Major applications of N-Boc-L-prolinol.

Section 6: Analytical Methodologies

Quality control of N-Boc-L-prolinol is essential to ensure its suitability for high-stakes applications like pharmaceutical synthesis.

Purity and Identity Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and information on impurities.

  • High-Performance Liquid Chromatography (HPLC): Used to determine purity by separating the main compound from any byproducts or starting materials.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Section 7: Safety, Handling, and Storage

As with all laboratory chemicals, proper handling and storage procedures are crucial.

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Toxicology: The toxicological properties have not been exhaustively investigated. It should be handled with the care afforded to all research chemicals.[4]

References

Spirocyclic Oxetanes: A Technical Guide to Unlocking Three-Dimensional Chemical Space in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The imperative in modern medicinal chemistry to move beyond flat, sp²-rich molecules has catalyzed the exploration of novel three-dimensional (3D) scaffolds. Among these, spirocyclic oxetanes have emerged as a uniquely powerful motif. This guide provides an in-depth analysis of the synthesis, properties, and strategic application of spirocyclic oxetanes in drug development. We will explore their role as versatile bioisosteres, their profound impact on critical physicochemical properties, and provide actionable synthetic protocols. Case studies will illustrate how this scaffold has been successfully deployed to overcome common drug discovery challenges, such as poor solubility and metabolic instability, thereby unlocking new avenues for therapeutic innovation.

The Strategic Imperative for 3D Scaffolds

For decades, drug discovery has been dominated by aromatic, planar molecules. While successful, this chemical space is heavily explored, and compounds often suffer from poor solubility and high metabolic turnover. The shift towards sp³-rich, three-dimensional fragments is a direct response to these limitations.[1][2][3] 3D fragments offer superior shape diversity, enabling more precise and selective interactions with complex protein binding sites.[3] This increased structural complexity often leads to improved absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles and a lower attrition rate for clinical candidates.[1] Spirocycles, which feature two rings sharing a single atom, are particularly effective at introducing 3D character with high rigidity and predictable exit vectors for substituents.[4]

Spirocyclic Oxetanes: A Privileged Scaffold

The spirocyclic oxetane motif, a four-membered ether ring fused at a quaternary carbon, combines the benefits of a spiro-center with the unique electronic and physical properties of the oxetane ring.[4][5] This combination offers a powerful toolkit for medicinal chemists to fine-tune molecular properties.

Physicochemical Property Modulation

The incorporation of a spirocyclic oxetane can trigger profound, context-dependent changes in a molecule's properties.[6][7]

  • Solubility: As a small, polar motif, the oxetane ring can significantly enhance aqueous solubility. Replacing a non-polar gem-dimethyl group with an oxetane has been shown to increase solubility by factors ranging from 4 to over 4000.[6]

  • Lipophilicity: The substitution of a lipophilic fragment like a gem-dimethyl group with a more polar oxetane ring effectively reduces lipophilicity (LogP/LogD), a critical parameter for optimizing drug-like properties.[6][8][9]

  • Metabolic Stability: Spirocyclic oxetanes can act as metabolically stable bioisosteres for vulnerable groups. For instance, they can replace a gem-dimethyl group to block sites of oxidative metabolism without the associated increase in lipophilicity.[1][8] Similarly, spirocyclic oxetane amines (e.g., 2-oxa-6-azaspiro[3.3]heptane) have been successfully used as metabolically robust analogs of morpholine, which is often prone to oxidative degradation.[6]

  • Basicity (pKa): The powerful inductive, electron-withdrawing effect of the oxetane's oxygen atom can significantly reduce the basicity of nearby amines.[1] This effect can be used to mitigate issues related to high amine pKa, such as off-target activity or poor cell permeability. An oxetane positioned alpha to an amine can lower its pKa by as much as 2.7 units.[1]

The Power of Bioisosterism

Spirocyclic oxetanes serve as excellent non-classical bioisosteres for several common functional groups, providing a strategic advantage in lead optimization.[5][8]

  • gem-Dimethyl Group: The oxetane ring occupies a similar volume to a gem-dimethyl group but replaces a lipophilic, metabolically vulnerable moiety with a polar, stable scaffold.[1][5] This swap can simultaneously improve solubility and block metabolic oxidation.[1][6]

  • Carbonyl Group: The oxetane possesses a comparable dipole moment, hydrogen-bonding capacity, and spatial arrangement of lone pairs to a carbonyl group.[5][7] This allows it to act as a more stable, less reactive, and less lipophilic surrogate for ketones and aldehydes.[1][8]

G cluster_0 Common Group cluster_1 Spiro-Oxetane Bioisostere a gem-Dimethyl c Spiro-Oxetane a->c Improves Solubility & Metabolic Stability b Carbonyl b->c Reduces Lipophilicity & Improves Stability

Synthetic Strategies and Protocols

The early adoption of oxetanes was hindered by a lack of robust synthetic methods.[8] However, significant advances have now made these scaffolds readily accessible. Key building blocks include oxetan-3-one and 3-amino-oxetane, which serve as versatile substrates for various chemical transformations.[8]

Intramolecular Williamson Ether Synthesis

One of the most common and practical methods for forming the oxetane ring is the intramolecular Williamson ether synthesis.[10] This S_N2 reaction involves the cyclization of a γ-halo alcohol or a related substrate with a suitable leaving group.

G start Di-halogenated Propanol (e.g., 3-bromo-2,2-bis(bromomethyl)propan-1-ol) step1 Protecting Group Introduction (e.g., Tosylation of amine) start->step1 Amine (e.g., p-toluenesulfonamide) step2 Base-mediated Cyclization (S_N2) step1->step2 Strong Base (e.g., NaH, KOtBu) product Spirocyclic Oxetane Product (e.g., 2-oxa-6-azaspiro[3.3]heptane) step2->product Formation of Oxetane Ring

Exemplary Protocol: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane [11][12]

This protocol describes the synthesis of a key spirocyclic building block widely used in medicinal chemistry.

  • Step 1: Tosylation. To a solution of 3-bromo-2,2-bis(bromomethyl)propan-1-ol in a suitable solvent like DMF, add p-toluenesulfonamide and a base such as potassium carbonate. Heat the reaction mixture to facilitate the initial condensation.

    • Causality: The tosyl group serves as a protecting group for the nitrogen and activates it for the subsequent cyclization steps.

  • Step 2: First Cyclization (Azetidine formation). Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. Allow the reaction to warm to room temperature. This promotes the first intramolecular S_N2 reaction to form the tosylated azetidine intermediate.

    • Causality: NaH is a strong, non-nucleophilic base that deprotonates the sulfonamide nitrogen, creating a potent nucleophile for the intramolecular cyclization.

  • Step 3: Second Cyclization (Oxetane formation). In the same pot, add additional sodium hydride to deprotonate the remaining hydroxyl group. Heat the mixture (e.g., to 100 °C) to drive the second intramolecular Williamson ether synthesis, forming the spiro-oxetane ring.

    • Causality: Heating provides the necessary activation energy for the kinetically less favored 4-exo-tet cyclization to form the strained oxetane ring.[10]

  • Step 4: Deprotection. Cleave the tosyl group using a strong acid, such as hydrobromic acid in acetic acid, often with a scavenger like phenol, to yield the final product, typically as a salt (e.g., oxalate or hydrochloride).

  • Purification: The final product can be purified by recrystallization or chromatography.

Paternò–Büchi Reaction

The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is another powerful method for constructing oxetane rings, particularly for creating functionalized spirocyclic systems.[13][14][15]

Exemplary Protocol: Synthesis of Functionalized Spirocyclic Oxetanes [13][16]

  • Reaction Setup: In a photochemical reactor, dissolve a cyclic ketone (e.g., cyclohexanone) and an alkene (e.g., maleic anhydride) in a suitable solvent like acetonitrile. Add a sensitizer or suppressant as needed (e.g., p-xylene can suppress alkene dimerization).[13][16][17]

    • Causality: The reaction is initiated by UV irradiation, which excites the carbonyl compound to its triplet state, initiating the cycloaddition.

  • Irradiation: Irradiate the solution with a UV lamp (e.g., 300 nm) at a controlled temperature. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Derivatization: After the reaction is complete, the solvent is removed. The crude product, often an anhydride, can be directly converted into more stable and useful derivatives (e.g., esters or amides) by adding an alcohol or amine.

  • Purification: The final functionalized spirocyclic oxetane is purified using column chromatography.

Case Studies in Drug Development

The strategic incorporation of spirocyclic oxetanes has proven effective in overcoming significant hurdles in several drug discovery programs. As of early 2023, seven oxetane-containing compounds were in clinical trials.[1][8]

Case Study 1: Enhancing Potency and Selectivity in a BACE1 Inhibitor

In the development of inhibitors for β-secretase (BACE1), a key target for Alzheimer's disease, researchers sought to improve the properties of a lead compound that contained a piperidine ring with a gem-dimethyl group.[5]

  • Challenge: The lead compound exhibited potent inhibition of the hERG channel and off-target activity at acetylcholine esterase (AChE), likely due to the basicity of the piperidine nitrogen.[5]

  • Solution: The gem-dimethyl group was replaced with a spiro-oxetane.[5]

  • Outcome: The resulting compound showed a significant reduction in the pKa of the distal piperidine nitrogen. This led to exceptionally potent BACE1 inhibition (IC₅₀ = 2.5 nM) and dramatically improved selectivity over the AChE enzyme.[5]

CompoundMoietyBACE1 IC₅₀ (nM)AChE IC₅₀ (µM)
Lead (19) gem-DimethylPotentHigh
Optimized (20) Spiro-Oxetane2.52.42
Data derived from reference[5].
Case Study 2: Improving Physicochemical Properties of RSV Inhibitors

Researchers at AstraZeneca were developing inhibitors of the respiratory syncytial virus (RSV) L protein.[5]

  • Challenge: The initial lead compounds required improved potency and overall pharmacokinetic profiles.

  • Solution: A compound featuring an oxetane spiro-fused to a piperidine moiety was synthesized.[5]

  • Outcome: This molecule (AZ-27) emerged as the most potent inhibitor in the series (EC₅₀ = 10 nM) and demonstrated a superior overall profile, highlighting the role of the spiro-oxetane in optimizing both potency and drug-like properties.[5]

Conclusion and Future Outlook

Spirocyclic oxetanes have transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Their ability to confer 3D dimensionality while simultaneously improving critical properties like solubility, metabolic stability, and target selectivity is now well-established.[1][8] The development of reliable synthetic routes has empowered chemists to strategically deploy this motif to solve complex drug design challenges. As the industry continues to tackle increasingly difficult biological targets, the rational application of unique, sp³-rich scaffolds like spirocyclic oxetanes will be indispensable for the discovery of the next generation of therapeutics.

References

An In-depth Technical Guide to 1-Oxa-7-azaspiro[3.5]nonane for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Among these, spirocyclic systems—structures where two rings are joined by a single common atom—have emerged as powerful tools for drug designers.[1] These scaffolds introduce a defined three-dimensional geometry, moving away from the "flatland" of traditional aromatic compounds. This increased three-dimensionality, or higher fraction of sp3-hybridized atoms, often correlates with enhanced physicochemical properties such as increased solubility, modulated basicity, decreased lipophilicity, and better metabolic stability.[1]

The 1-oxa-7-azaspiro[3.5]nonane scaffold, a unique heterocyclic system featuring a fused oxetane and piperidine ring, exemplifies the strategic advantages of spirocycles. It is increasingly recognized as a valuable structural alternative to the ubiquitous morpholine moiety in drug candidates.[2] Its rigid conformation allows for the precise spatial arrangement of functional groups, which can lead to improved binding affinity, enhanced potency, and better selectivity for biological targets.[3][4] This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Synthesis and Chemical Properties: Building the Core

The efficient construction of the this compound core is critical for its exploration in drug discovery programs. Several synthetic strategies have been developed, often involving multi-step sequences that build the bicyclic system from simpler precursors.

A Validated Synthetic Route

A notable synthesis begins with the reaction of diethyl malonate and N-tosylbis(2-bromoethyl)amine to form an N-tosyl-piperidine-4,4-diethyl ester.[2] This key intermediate establishes the piperidine ring with the necessary quaternary carbon center. The subsequent steps involve reduction and a one-pot cyclization to form the oxetane ring.

A detailed synthetic scheme is described by Aldabbagh et al.[2]:

  • Piperidine Formation: N-tosyl-piperidine-4,4-diethyl ester (3) is prepared from diethyl malonate and N-tosylbis(2-bromoethyl)amine.

  • Reduction to Diol: The diethyl ester (3) is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the corresponding diol (4).

  • Oxetane Ring Formation: The diol (4) undergoes a one-pot mesylation and subsequent intramolecular cyclization to form the protected spirocyclic oxetane (5).

  • Deprotection: The final step involves the removal of the tosyl protecting group from the piperidine nitrogen to yield the target this compound, which is often isolated as a stable salt, such as the oxalate salt.[2][5]

Causality in Synthesis:

  • The use of the tosyl group is a strategic choice. It protects the piperidine nitrogen during the initial steps and is stable to the strong reducing conditions of LiAlH₄. It can be reliably removed under specific conditions at the end of the synthesis.

  • The one-pot mesylation/cyclization is an efficient method for forming the oxetane ring. The mesyl groups are excellent leaving groups, facilitating the intramolecular nucleophilic attack by the hydroxyl groups to close the four-membered ring.

Below is a conceptual workflow for the synthesis.

G cluster_synthesis General Synthetic Workflow for this compound A Piperidine Precursor (e.g., Diethyl Malonate derivative) B Formation of Quaternary Center (e.g., N-Tosyl-piperidine-4,4-diester) A->B Cyclization C Reduction to Diol (e.g., using LiAlH4) B->C Reduction D One-Pot Mesylation & Cyclization C->D Activation E Protected Spirocycle (N-Tosyl-1-oxa-7-azaspiro[3.5]nonane) D->E Intramolecular Cyclization F Deprotection E->F Protecting Group Removal G Final Product (this compound) F->G G cluster_bioisostere Bioisosteric Relationship Scaffold Common Scaffolds Piperidine Morpholine Spirocycle Spirocyclic Bioisostere 1-Oxa-7-azaspiro [3.5]nonane Scaffold:p->Spirocycle:o Can Replace Scaffold:m->Spirocycle:o Can Replace Properties Improved Properties: - 3D Geometry - Metabolic Stability - Physicochemical Profile - Novel IP Space Spirocycle->Properties Leads to

References

An In-depth Technical Guide to the Core Reactivity of the 1-Oxa-7-azaspiro[3.5]nonane Ring System

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-Oxa-7-azaspiro[3.5]nonane scaffold has emerged as a molecule of significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure, combining a strained oxetane ring with a saturated piperidine moiety, offers a compelling alternative to traditional heterocyclic systems. This guide provides a comprehensive analysis of the synthesis and fundamental reactivity of the this compound core. We will delve into the strategic considerations for its synthesis, explore the reactivity at both the piperidine nitrogen and the oxetane ring, and present detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their work.

Introduction: The Strategic Value of the this compound Scaffold

In the modern era of drug discovery, there is a concerted effort to "escape from flatland" by incorporating greater three-dimensionality into molecular design.[1] Saturated spirocycles are particularly advantageous in this regard, as their rigid structures can lead to enhanced binding affinity and selectivity for biological targets.[2] The this compound system has been proposed as a valuable structural alternative to the ubiquitous morpholine moiety in medicinal chemistry.[3] The incorporation of the oxetane ring can modulate key physicochemical properties, such as aqueous solubility and metabolic stability, making it an attractive building block for the development of novel therapeutics.[4][5]

The core of the this compound system presents two key reactive sites: the secondary amine of the piperidine ring and the electrophilic carbons of the strained oxetane ring. Understanding the interplay and selective reactivity of these two components is crucial for its effective utilization in synthetic campaigns.

Synthesis of the this compound Core

A robust and scalable synthesis of the this compound core is essential for its widespread application. A recently reported method provides an efficient route to this scaffold, starting from readily available materials.[3]

Synthetic Pathway Overview

The synthesis begins with the preparation of a protected piperidine derivative, which is then elaborated to form the spirocyclic oxetane. The key steps involve the formation of a diol intermediate, followed by a one-pot mesylation and ring closure.

Synthetic_Pathway A Diethyl malonate C N-tosyl-piperidine-4,4-diethyl ester (3) A->C NaH, DMF B N-tosylbis(2-bromoethyl)amine B->C D Diol (4) C->D LiAlH4 E 7-(Tosyl)-1-oxa-7-azaspiro[3.5]nonane (5) D->E MsCl, K2CO3 (one pot) F This compound (oxalate salt) E->F Mg, MeOH then Oxalic Acid

Caption: Synthetic route to this compound oxalate salt.

Detailed Experimental Protocol: Synthesis of 7-(4-Methylbenzene-1-sulfonyl)-1-oxa-7-azaspiro[3.5]nonane (5)[3]
  • Diol Formation: To a solution of N-tosyl-piperidine-4,4-diethyl ester (3) in an appropriate anhydrous solvent (e.g., THF), add lithium aluminum hydride (LiAlH4) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until complete conversion is observed by TLC. Carefully quench the reaction with water and aqueous NaOH, and filter the resulting solids. The filtrate is then concentrated to yield the diol (4).

  • One-Pot Mesylation and Cyclization: Dissolve the diol (4) (1.0 equiv) in THF. Add potassium tert-butoxide (1.0 equiv) in portions. In a separate vessel, prepare a solution of methanesulfonyl chloride (0.9 equiv) in THF. Add the methanesulfonyl chloride solution to the diol mixture via syringe pump over several hours. After the initial addition, add further potassium tert-butoxide (3.0 equiv) and stir for an additional 2 hours. The reaction mixture is then worked up by evaporation of the solvent, followed by extraction with ethyl acetate and washing with water. The organic layer is dried and concentrated to yield the tosyl-protected spirocycle (5).

Rationale: The one-pot procedure is highly efficient. The slow addition of methanesulfonyl chloride allows for the selective mesylation of one hydroxyl group, which is then immediately cyclized upon addition of excess base to form the oxetane ring. This avoids the isolation of the potentially unstable monomesylate intermediate.

Core Reactivity of the Piperidine Moiety

The secondary amine of the piperidine ring is a versatile handle for functionalization. Standard N-alkylation, N-acylation, and N-arylation reactions are expected to proceed readily.

Reactivity Pathways at the Piperidine Nitrogen

Piperidine_Reactivity Core This compound H-N Acylation N-Acyl derivative Core->Acylation RCOCl, base Alkylation N-Alkyl derivative Core->Alkylation R-X, base Arylation N-Aryl derivative Core->Arylation Ar-X, Pd catalyst or strong base Sulfonylation N-Sulfonyl derivative Core->Sulfonylation RSO2Cl, base

Caption: Key functionalization reactions of the piperidine nitrogen.

Representative Protocol: N-Arylation[3]
  • To a solution of this compound (as the free base), add an aryl halide (e.g., 4-bromo-2-nitroaniline), a suitable base (e.g., K2CO3), and a catalyst if necessary (e.g., a palladium-based catalyst for less reactive halides).

  • Heat the reaction mixture in a suitable solvent (e.g., DMF) until the starting material is consumed.

  • Cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Rationale: The nucleophilicity of the piperidine nitrogen is sufficient to displace activated halides. For less reactive aryl halides, standard cross-coupling conditions would be employed.

Core Reactivity of the Oxetane Ring

The reactivity of the oxetane ring is dominated by ring-opening reactions, driven by the relief of its inherent ring strain (approximately 25.5 kcal/mol).[4] These reactions are typically promoted by Lewis or Brønsted acids, or by direct nucleophilic attack.[6] While no specific studies on the this compound system have been published, its reactivity can be predicted based on the extensive literature on other oxetane-containing molecules.

Predicted Reactivity of the Oxetane Moiety

Oxetane_Reactivity Core This compound Acid_Opening Acid-Catalyzed Ring Opening Formation of a diol or ether Core->Acid_Opening H+ (e.g., HCl, H2SO4) Nuc_Opening Nucleophilic Ring Opening Incorporation of nucleophile Core->Nuc_Opening Nu- (e.g., R-MgBr, R-Li, CN-)

Caption: Predicted primary reaction pathways for the oxetane ring.

Acid-Catalyzed Ring Opening

Under acidic conditions, the oxetane oxygen is protonated, activating the ring towards nucleophilic attack. The regioselectivity of the attack will depend on the nature of the nucleophile and the stability of the resulting carbocation-like intermediate. For the this compound system, attack at the less hindered carbon is generally expected.

Representative Protocol (Hypothetical): Acid-Catalyzed Hydrolysis

  • Dissolve this compound in a mixture of an organic solvent (e.g., THF) and dilute aqueous acid (e.g., 0.5 N HCl).

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

  • Upon completion, neutralize the reaction with a base (e.g., NaHCO3).

  • Extract the product with an appropriate organic solvent.

  • The expected product would be 4-(hydroxymethyl)piperidin-4-yl)methanol.

Rationale: The acid protonates the oxetane oxygen, making the ring susceptible to attack by water. This would yield a 1,3-diol. It is important to consider that the piperidine nitrogen will also be protonated under these conditions.

Nucleophilic Ring Opening

Strong nucleophiles, such as Grignard reagents, organolithiums, or cyanide, can directly open the oxetane ring.[6] This reaction typically occurs via an SN2 mechanism, with the nucleophile attacking one of the oxetane carbons and cleaving a C-O bond.

Table 1: Predicted Products from Nucleophilic Ring Opening

Nucleophile (Reagent)Predicted Product
Methylmagnesium bromide (CH3MgBr)1-(4-(hydroxymethyl)piperidin-4-yl)ethanol
Phenyl lithium (PhLi)(4-(hydroxymethyl)piperidin-4-yl)(phenyl)methanol
Sodium cyanide (NaCN)4-(cyanomethyl)-4-(hydroxymethyl)piperidine

Rationale: The nucleophile will attack one of the methylene carbons of the oxetane ring, leading to the formation of a new carbon-carbon bond and a primary alcohol after workup.

Potential for Transannular Reactions

While not documented for this specific system, the proximity of the piperidine nitrogen to the oxetane ring raises the possibility of transannular reactions under certain conditions.[7] For example, upon activation of the oxetane ring, the piperidine nitrogen could act as an intramolecular nucleophile, leading to a bridged bicyclic system. The feasibility of such reactions would be highly dependent on the conformational flexibility of the piperidine ring.[7] Further investigation in this area is warranted.

Applications in Drug Discovery: A Case for Bioisosterism

The this compound scaffold is considered a bioisostere of morpholine.[3] This means it can mimic the spatial arrangement and physicochemical properties of the morpholine ring, but with potentially improved pharmacological properties.

Table 2: Comparison of Physicochemical Properties

PropertyMorpholineThis compoundRationale for Advantage
Lipophilicity (cLogP) LowerPotentially higher due to increased carbon count, but modulated by the polar oxetaneFine-tuning of lipophilicity for optimal ADME properties.[5]
Aqueous Solubility HighGenerally highThe oxetane can act as a hydrogen bond acceptor, improving solubility.[4]
Metabolic Stability Can be susceptible to oxidationOften more stableThe spirocyclic nature can block sites of metabolism.[4]
3D Shape Chair conformationRigid, well-defined 3D structureProvides precise vector orientation for substituent interactions with target proteins.[2]

Conclusion and Future Outlook

The this compound ring system represents a valuable and underexplored scaffold for modern drug discovery. Its synthesis is achievable through a concise and efficient route, and its reactivity can be logically predicted based on the well-established chemistry of its constituent piperidine and oxetane rings. The piperidine nitrogen offers a reliable point for diversification, while the oxetane ring provides a latent hydroxyl group that can be unmasked through various ring-opening strategies.

Future research should focus on a systematic investigation of the oxetane ring-opening reactions for this specific system to confirm the predicted regioselectivity and to explore the potential for transannular cyclizations. A deeper understanding of its reactivity will undoubtedly accelerate its adoption and unlock its full potential in the development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols: A Guide to the Synthesis of 1-Oxa-7-azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that offer enhanced pharmacological properties is relentless. Among these, azaspirocycles—heterocyclic compounds featuring a spirocyclic junction with at least one nitrogen atom—have emerged as privileged scaffolds.[1] Their inherent three-dimensionality and conformational rigidity provide a distinct advantage over traditional flat aromatic structures, often leading to improved metabolic stability, aqueous solubility, and target-binding affinity.[2]

The 1-oxa-7-azaspiro[3.5]nonane core, which incorporates a strained oxetane ring fused to a piperidine moiety, is of particular interest. The oxetane ring is not merely a passive structural element; it acts as a polar bioisostere for gem-dimethyl or carbonyl groups, capable of forming hydrogen bonds and improving physicochemical properties without introducing excessive lipophilicity.[3] This unique combination of features makes this compound derivatives highly sought-after building blocks for the development of novel therapeutics targeting a wide range of diseases.

This comprehensive guide provides an in-depth examination of a robust synthetic strategy for accessing the this compound scaffold. As a Senior Application Scientist, this document aims to move beyond a mere recitation of steps, offering instead a detailed rationale for the experimental choices, insights into the reaction mechanisms, and a self-validating protocol for researchers in the field.

Strategic Overview: A Multi-Step Approach to the Spirocyclic Core

The construction of the this compound ring system is most effectively achieved through a multi-step sequence that builds the piperidine ring first, followed by the formation of the spiro-fused oxetane. A representative and reliable strategy, adapted from the synthesis of the closely related 2-oxa-7-azaspiro[3.5]nonane, involves the initial construction of a 4,4-disubstituted piperidine precursor, which is then elaborated to a diol.[3] Subsequent activation of the hydroxyl groups and an intramolecular cyclization furnish the desired spiro-oxetane.

The following workflow diagram illustrates the key transformations in this synthetic approach.

G cluster_0 Piperidine Ring Formation cluster_1 Diol Formation cluster_2 Oxetane Ring Formation cluster_3 Deprotection & Final Product A Diethyl Malonate + N-Tosylbis(2-bromoethyl)amine B Diethyl 1-Tosylpiperidine- 4,4-dicarboxylate A->B Alkylation C [1-Tosylpiperidine-4,4-diyl]dimethanol B->C Reduction (LiAlH4) D 7-Tosyl-1-oxa-7- azaspiro[3.5]nonane C->D One-Pot Mesylation & Intramolecular Cyclization E This compound D->E Detosylation F N-Boc-1-oxa-7-azaspiro[3.5]nonane E->F Boc Protection

Caption: Synthetic workflow for this compound.

Mechanistic Insights: The Chemistry Behind the Synthesis

A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimization. The key transformations in this synthesis are the formation of the piperidine ring, the reduction of the diester, and the intramolecular cyclization to form the oxetane.

Piperidine Ring Formation: A Double Alkylation Cascade

The synthesis commences with the formation of the piperidine ring via a double alkylation of diethyl malonate with N-tosylbis(2-bromoethyl)amine. The tosyl group serves as a robust protecting group for the nitrogen atom, preventing unwanted side reactions and activating the bromoethyl groups for nucleophilic substitution. The reaction proceeds in the presence of a strong base, such as sodium hydride (NaH), which deprotonates the acidic α-carbon of diethyl malonate to generate a nucleophilic enolate. This enolate then sequentially displaces the two bromide ions in an intramolecular fashion to construct the six-membered piperidine ring.

Oxetane Ring Formation: The Intramolecular Williamson Ether Synthesis

The cornerstone of this synthetic strategy is the formation of the strained four-membered oxetane ring. This is achieved through an intramolecular Williamson ether synthesis, a classic and reliable method for forming ethers.[4]

G A Diol Precursor R-N(CH2CH2OH)2 B Dimesylate Intermediate R-N(CH2CH2OMs)2 A->B Mesylation (MsCl, Base) C Alkoxide Intermediate R-N(CH2CH2OMs)(CH2CH2O-) B->C Deprotonation (Base) D Spiro-Oxetane Product This compound C->D Intramolecular SN2 Cyclization

Caption: Mechanism of intramolecular Williamson ether synthesis.

In this protocol, the diol precursor is first converted to a dimesylate in situ using methanesulfonyl chloride (MsCl) in the presence of a base. The mesylate groups are excellent leaving groups, far superior to the original hydroxyl groups. A strong base then deprotonates one of the hydroxyl groups to form a nucleophilic alkoxide. This alkoxide subsequently attacks one of the electrophilic carbon atoms bearing a mesylate group in an intramolecular SN2 reaction, displacing the mesylate and closing the four-membered oxetane ring. The choice of a one-pot procedure for mesylation and cyclization is efficient, minimizing the handling of potentially unstable intermediates.[3]

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of the constitutional isomer, 2-oxa-7-azaspiro[3.5]nonane, and represent a robust pathway to the target scaffold.[3] Researchers should consider these as a starting point, and optimization may be necessary for specific applications.

Protocol 1: Synthesis of Diethyl 1-(p-toluenesulfonyl)piperidine-4,4-dicarboxylate

Materials:

  • Diethyl malonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

  • N,N-bis(2-bromoethyl)-4-methylbenzenesulfonamide

  • Ethyl acetate (EtOAc)

  • Lithium chloride (LiCl) solution, 5% aqueous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

  • Carefully add sodium hydride (2.2 eq) to the DMF and stir the suspension.

  • Add diethyl malonate (1.0 eq) dropwise to the suspension at room temperature.

  • Heat the mixture to 80 °C for 30 minutes.

  • Add a solution of N,N-bis(2-bromoethyl)-4-methylbenzenesulfonamide (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Continue heating at 80 °C for 12 hours.

  • Cool the reaction mixture to room temperature and remove the DMF under reduced pressure.

  • Partition the residue between EtOAc and a 5% aqueous LiCl solution.

  • Separate the organic layer, and wash it three times with the 5% aqueous LiCl solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of [1-(p-toluenesulfonyl)piperidine-4,4-diyl]dimethanol

Materials:

  • Diethyl 1-(p-toluenesulfonyl)piperidine-4,4-dicarboxylate

  • Lithium aluminum hydride (LiAlH₄), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve the diester from Protocol 1 (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 1 M solution of LiAlH₄ in THF (2.0 eq) to the stirred solution over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, until a granular precipitate forms.

  • Filter the mixture and wash the solid with THF.

  • Combine the filtrates and concentrate under reduced pressure to yield the diol as a solid, which can be used in the next step without further purification.

Protocol 3: Synthesis of 7-(p-toluenesulfonyl)-1-oxa-7-azaspiro[3.5]nonane

Materials:

  • [1-(p-toluenesulfonyl)piperidine-4,4-diyl]dimethanol

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N)

  • Methanesulfonyl chloride (MsCl)

Procedure:

  • Dissolve the diol from Protocol 2 (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Add triethylamine (3.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (2.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the tosyl-protected spirocycle.

Protocol 4: Deprotection and N-Boc Protection

Materials:

  • 7-(p-toluenesulfonyl)-1-oxa-7-azaspiro[3.5]nonane

  • Magnesium turnings

  • Methanol (MeOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Deprotection Procedure:

  • To a solution of the tosyl-protected spirocycle (1.0 eq) in methanol, add magnesium turnings (7.0 eq).

  • Sonicate the mixture for 1 hour.

  • Remove the solvent under reduced pressure.

  • The crude this compound can be carried forward to the next step.

N-Boc Protection Procedure:

  • Dissolve the crude amine from the deprotection step in DCM.

  • Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (1.2 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-1-oxa-7-azaspiro[3.5]nonane.

Data Summary and Expected Outcomes

The following table summarizes typical reaction parameters and expected yields for the synthesis of this compound derivatives, based on analogous syntheses.

StepKey ReagentsSolventTypical Yield (%)
Protocol 1: Piperidine FormationNaH, N,N-bis(2-bromoethyl)tosylamideDMF60-75
Protocol 2: Diol FormationLiAlH₄THF>90
Protocol 3: Oxetane FormationMsCl, Et₃NDCM50-65
Protocol 4: Deprotection & N-Boc ProtectionMg, MeOH; Boc₂O, Et₃NVarious70-85 (2 steps)

Yields are estimates based on similar reported syntheses and may vary depending on reaction scale and purity of reagents.

Conclusion and Future Directions

The this compound scaffold represents a valuable asset in the toolkit of medicinal chemists. The synthetic route detailed in these application notes provides a reliable and scalable method for accessing this important structural motif. By understanding the underlying principles of each transformation, researchers can confidently implement and adapt these protocols to generate a diverse array of derivatives for drug discovery programs. The inherent modularity of this synthesis allows for the introduction of various substituents on the piperidine nitrogen, paving the way for the exploration of structure-activity relationships and the development of next-generation therapeutics.

References

The Ascending Role of 1-Oxa-7-azaspiro[3.5]nonane in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design

The paradigm of drug discovery has progressively shifted from "flat," aromatic-rich molecules towards compounds with greater three-dimensional complexity. This evolution is driven by the pursuit of enhanced potency, selectivity, and superior pharmacokinetic profiles.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement, offering a rigid and well-defined orientation of substituents in three-dimensional space.[1] Among these, the 1-Oxa-7-azaspiro[3.5]nonane motif has emerged as a particularly valuable building block. Its unique architecture, combining a piperidine ring with an oxetane ring, presents a compelling alternative to commonly used saturated heterocycles like morpholine, offering distinct advantages in modulating physicochemical properties and exploring novel chemical space.

This technical guide provides an in-depth exploration of the applications of this compound in drug discovery. We will delve into its strategic use as a morpholine bioisostere, its role in the development of novel therapeutic agents, and provide detailed protocols for its synthesis and incorporation into lead compounds.

Strategic Applications of the this compound Scaffold

The inherent properties of the this compound scaffold make it a versatile tool for medicinal chemists to address common challenges in drug development.

A Superior Bioisostere for Morpholine

The morpholine ring is a ubiquitous feature in numerous approved drugs. However, it can be susceptible to metabolic degradation. The this compound scaffold has been proposed as a valuable structural alternative.[2] The rationale for this bioisosteric replacement is rooted in the following advantages:

  • Metabolic Stability: The oxetane ring in the spirocyclic scaffold is generally more resistant to metabolic oxidation compared to the ether linkage in morpholine.[2]

  • Improved Physicochemical Properties: The introduction of a spirocyclic system can lead to a decrease in lipophilicity (LogP) and an increase in aqueous solubility, which are often desirable for improving the overall pharmacokinetic profile of a drug candidate.

  • Enhanced Target Engagement: The rigid nature of the spirocycle can lock the conformation of a molecule, leading to a more precise presentation of key binding elements to the biological target. This can result in increased potency and selectivity.

Case Study: Targeting NAD(P)H: Quinone Oxidoreductase 1 (NQO1) in Cancer Therapy

A notable application of this compound is in the development of novel agents targeting NAD(P)H: quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in many cancer cell lines.[2] Researchers have successfully synthesized a tetracyclic benzimidazole derivative incorporating the this compound moiety.[2]

The oxetane's oxygen atom in the spirocycle is designed to act as a hydrogen bond acceptor, facilitating binding to the NQO1 active site.[2] This strategic incorporation highlights the potential of this scaffold in designing targeted anti-cancer therapies.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the this compound scaffold and its subsequent incorporation into a target molecule.

Protocol 1: Synthesis of this compound Oxalate Salt

This protocol outlines a robust procedure for the gram-scale synthesis of the this compound oxalate salt, a stable and readily handleable form of the free base.[2]

Workflow Diagram:

Synthesis_Workflow cluster_0 Step 1: Diol Formation cluster_1 Step 2: Oxetane Ring Formation cluster_2 Step 3: Deprotection & Salt Formation A N-Tosyl-piperidine-4,4-diethyl ester B Lithium Aluminum Hydride (LAH) Reduction A->B LAH, THF C Diol Intermediate B->C D One-pot Mesylation & Cyclization C->D MsCl, Et3N, DCM E N-Tosyl-1-oxa-7-azaspiro[3.5]nonane D->E F Detosylation E->F Mg, MeOH G This compound (Free Base) F->G H Oxalic Acid Treatment G->H I This compound Oxalate Salt H->I

Caption: Synthetic workflow for this compound Oxalate Salt.

Materials:

  • N-Tosyl-piperidine-4,4-diethyl ester

  • Lithium aluminum hydride (LAH)

  • Tetrahydrofuran (THF), anhydrous

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Magnesium turnings

  • Methanol (MeOH)

  • Diethyl ether (Et2O)

  • Sodium sulfate decahydrate (Na2SO4·10H2O)

  • Anhydrous oxalic acid

Procedure:

  • Diol Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride in anhydrous THF.

    • Cool the suspension to 0 °C and add a solution of N-Tosyl-piperidine-4,4-diethyl ester in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting suspension and concentrate the filtrate under reduced pressure to obtain the crude diol intermediate.

  • Oxetane Ring Formation:

    • Dissolve the crude diol in anhydrous DCM and cool to 0 °C.

    • Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

    • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate under reduced pressure to yield N-Tosyl-1-oxa-7-azaspiro[3.5]nonane.

  • Deprotection and Salt Formation:

    • To a solution of N-Tosyl-1-oxa-7-azaspiro[3.5]nonane in methanol, add magnesium turnings.

    • Sonicate the mixture for 1 hour.[2]

    • Evaporate the solvent to obtain a viscous residue.[2]

    • Add diethyl ether and sodium sulfate decahydrate and stir for 30 minutes.[2]

    • Filter the mixture and add a solution of anhydrous oxalic acid in diethyl ether to the filtrate to precipitate the oxalate salt.[2]

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the this compound oxalate salt.

Protocol 2: Incorporation into a Benzimidazole Scaffold

This protocol describes the coupling of this compound to an aniline precursor and subsequent oxidative cyclization to form a benzimidazole derivative, as demonstrated in the synthesis of NQO1-targeted compounds.[2]

Workflow Diagram:

Incorporation_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Acetylation & Oxidative Cyclization A This compound C Coupling A->C B o-Fluoro-nitroaniline B->C D Coupled Intermediate C->D E Reduction D->E e.g., H2, Pd/C F Aniline Derivative E->F G Acetylation F->G Ac2O H Acetamide Precursor G->H I Oxidative Cyclization H->I Oxone®, Formic Acid J Fused Benzimidazole Product I->J

Caption: Workflow for incorporating this compound into a benzimidazole.

Materials:

  • This compound (free base, generated from the oxalate salt)

  • A suitable o-halo-nitroaniline (e.g., 2-fluoro-5-bromo-nitroaniline)

  • A suitable base (e.g., K2CO3)

  • A suitable solvent (e.g., DMSO)

  • Reducing agent (e.g., H2 gas with Pd/C catalyst, or Fe/NH4Cl)

  • Acetic anhydride (Ac2O)

  • Methanol

  • Oxone® (potassium peroxymonosulfate)

  • Formic acid

Procedure:

  • Nucleophilic Aromatic Substitution:

    • Combine this compound, the o-halo-nitroaniline, and a base in a suitable solvent.

    • Heat the reaction mixture until the starting material is consumed (monitor by TLC).

    • Cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Nitro Group Reduction:

    • Dissolve the product from step 1 in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a catalyst (e.g., 10% Pd/C) and subject the mixture to hydrogenation until the reaction is complete.

    • Alternatively, use a reducing agent like iron powder in the presence of ammonium chloride in an ethanol/water mixture.

    • Filter off the catalyst or iron salts and concentrate the filtrate to obtain the aniline derivative.

  • Acetylation:

    • Dissolve the aniline derivative in methanol and add acetic anhydride.

    • Heat the mixture at reflux for 1 hour.[2]

    • Cool the reaction mixture and evaporate the solvent.[2]

    • Add ice-water and stir for 3 hours to precipitate the acetamide precursor.[2]

    • Collect the solid by filtration and dry.

  • Oxidative Cyclization:

    • Suspend the acetamide precursor in formic acid.

    • Add a solution of Oxone® in water dropwise.

    • Stir the reaction at room temperature until completion.

    • Basify the reaction mixture with an aqueous base (e.g., NaOH) and extract the product with an organic solvent.

    • Dry the organic layer and concentrate to yield the final spirocyclic oxetane-fused benzimidazole.[2]

Data Summary and Physicochemical Properties

The incorporation of the this compound scaffold can significantly impact the physicochemical properties of a molecule. The following table provides a comparative overview of key properties for morpholine and this compound, highlighting the potential advantages of the latter in drug design.

PropertyMorpholineThis compoundRationale for Advantage
Molecular Weight ( g/mol ) 87.12127.18Increased molecular complexity
Calculated LogP (XLogP3) -0.80.2The spirocyclic nature can lead to a slight increase in lipophilicity, which may be tunable.
Topological Polar Surface Area (TPSA) 21.3 Ų21.3 ŲSimilar polarity to morpholine, maintaining favorable interactions.
Fraction of sp³ carbons (Fsp³) 1.01.0High sp³ character contributes to improved three-dimensionality.
Metabolic Stability Potentially labile ether linkageGenerally more stable oxetane ringThe oxetane is less prone to CYP450-mediated oxidation.
Conformational Rigidity Flexible ringRigid spirocyclic systemLocks the conformation for potentially improved target binding.

Data for this compound sourced from PubChem CID 56962211.

Conclusion and Future Perspectives

This compound is a promising and underutilized scaffold in drug discovery. Its unique three-dimensional structure, coupled with its advantageous physicochemical properties as a morpholine bioisostere, offers medicinal chemists a valuable tool to overcome common hurdles in lead optimization. The successful application in the design of NQO1 inhibitors paves the way for its exploration in other therapeutic areas. As the demand for novel, patentable chemical matter with improved drug-like properties continues to grow, the strategic incorporation of the this compound scaffold is poised to become an increasingly important strategy in the development of next-generation therapeutics. Further research into its application against a broader range of biological targets is warranted and is anticipated to yield exciting new drug candidates.

References

Application Notes and Protocols: Utilizing 1-Oxa-7-azaspiro[3.5]nonane as a Bioisostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-Oxa-7-azaspiro[3.5]nonane as a bioisostere to optimize lead compounds. This document outlines the rationale, practical applications, and detailed experimental protocols for the synthesis, incorporation, and evaluation of this spirocyclic scaffold.

Introduction: The Quest for Three-Dimensionality in Drug Design

Modern drug discovery is increasingly focused on moving beyond "flat" aromatic structures to embrace three-dimensional (3D) scaffolds that can offer improved physicochemical and pharmacological properties.[1] Bioisosteric replacement, a strategy of substituting one functional group for another with similar biological effects, is a cornerstone of lead optimization.[2][3][4] The goal is to enhance a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, while maintaining or improving its potency and selectivity.[2][5]

Strained spiro heterocycles, such as this compound, have emerged as valuable non-classical bioisosteres.[1][6][7] Their rigid, 3D conformation can lead to improved metabolic stability, reduced lipophilicity, and better target engagement compared to more flexible or planar moieties.[1][7] This guide will focus on the practical application of this compound as a bioisostere for common heterocyclic motifs like morpholine and piperidine.

Physicochemical Properties of this compound

This compound is a saturated heterocyclic compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol .[8][9] Its key computed properties are summarized in the table below.

PropertyValueSource
Molecular Weight127.18 g/mol --INVALID-LINK--[8][9]
XLogP3-AA0.2--INVALID-LINK--[8][9]
Hydrogen Bond Donor Count1--INVALID-LINK--[8][9]
Hydrogen Bond Acceptor Count2--INVALID-LINK--[8][9]
Rotatable Bond Count0--INVALID-LINK--[8][9]

The spirocyclic nature of this compound imparts a rigid conformation, which can be advantageous in drug design by reducing the entropic penalty of binding to a biological target. The presence of both a hydrogen bond donor (the secondary amine) and acceptors (the oxygen and nitrogen atoms) allows for versatile interactions with target proteins.

This compound as a Bioisostere

The this compound scaffold can be considered a bioisostere for several commonly used fragments in medicinal chemistry, most notably morpholine and piperidine.

cluster_0 Common Scaffolds cluster_1 Bioisostere Morpholine Morpholine OxaAzaSpiro This compound Morpholine->OxaAzaSpiro Bioisosteric Replacement Piperidine Piperidine Piperidine->OxaAzaSpiro Bioisosteric Replacement

Caption: Bioisosteric replacement of morpholine and piperidine.

The key advantages of this bioisosteric replacement include:

  • Increased 3D Character: Moving from the relatively planar chair/boat conformations of morpholine and piperidine to the rigid spirocyclic system can lead to improved binding affinity and selectivity.

  • Modulation of Physicochemical Properties: As demonstrated in the case study below, this replacement can favorably alter solubility and lipophilicity.

  • Metabolic Stability: The spirocyclic core can block or alter sites of metabolism, potentially increasing the half-life of a drug candidate.[1]

  • Novel Chemical Space: The use of this scaffold can lead to new intellectual property.

Case Study: this compound as a Bioisostere in a Sonidegib Analog

A compelling example of the application of this compound as a bioisostere is the development of an analog of Sonidegib, a drug used for cancer therapy.[1] Sonidegib itself has low solubility and a high LogD value.[1] In a study by Enamine, the meta-substituted phenyl ring in Sonidegib was replaced with various scaffolds, including this compound, to improve its ADME properties.[1]

The results of this bioisosteric replacement are summarized in the table below:

CompoundSolubility (µM)LogD at pH 7.4Metabolic Stability (T1/2 in HLM, min)Plasma Protein Binding (%)Hedgehog Pathway Inhibition (IC50, nM)
Sonidegib< 0.14.36099.510
This compound Analog 0.3 3.9 > 120 99.2 30

Data sourced from "Sonidegib bioisosteres: activity and ADME properties" by Enamine.[1]

This case study demonstrates that the replacement of a substituted phenyl ring with the this compound scaffold resulted in:

  • Improved Solubility: A threefold increase in aqueous solubility.[1]

  • Reduced Lipophilicity: A decrease in the LogD value.[1]

  • Enhanced Metabolic Stability: A significantly longer half-life in human liver microsomes.[1]

  • Maintained Potency: The analog retained nanomolar activity in inhibiting the Hedgehog signaling pathway.[1]

Experimental Protocols

The following section provides detailed protocols for the synthesis, incorporation, and evaluation of this compound in a drug discovery program.

Protocol 1: Synthesis of this compound

A known synthesis of 2-oxa-7-azaspiro[3.5]nonane is available and can be adapted.[10] The synthesis of the oxalate salt of this compound has also been described.[5] A general synthetic approach is outlined below.

Start Starting Materials Step1 Multi-step synthesis Start->Step1 Product This compound Step1->Product Purification Purification Product->Purification Analog Synthesized Analog Solubility Kinetic Solubility Assay Analog->Solubility LogD LogD Measurement Analog->LogD MetStab Metabolic Stability Assay (HLM) Analog->MetStab PPB Plasma Protein Binding Assay Analog->PPB Data ADME Profile Data Solubility->Data LogD->Data MetStab->Data PPB->Data

References

The 1-Oxa-7-azaspiro[3.5]nonane Scaffold: A Promising Architectural Motif for Novel GPR119 Agonists in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of GPR119 and the Quest for Superior Agonists

G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) and related metabolic disorders. Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation offers a dual mechanism of action for improving glucose homeostasis. Agonist binding to this Gs-coupled receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP enhances glucose-dependent insulin secretion from β-cells and promotes the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut. The glucose-dependent nature of this action mitigates the risk of hypoglycemia, a significant drawback of some existing anti-diabetic therapies.

The pursuit of potent and orally bioavailable GPR119 agonists has led to the exploration of a diverse chemical space. Among the promising structural motifs, spirocyclic scaffolds have garnered considerable attention due to their inherent three-dimensionality and conformational rigidity. These features can facilitate optimal interactions with the receptor binding pocket, leading to enhanced potency and selectivity. The 1-oxa-7-azaspiro[3.5]nonane scaffold, in particular, presents an intriguing and underexplored framework for the design of novel GPR119 agonists. Its unique topology, combining an oxetane ring with a piperidine moiety, offers a distinct vectoral arrangement for substituents, potentially enabling fine-tuning of physicochemical and pharmacokinetic properties.

This technical guide provides a comprehensive overview of the application of the this compound scaffold in the development of GPR119 agonists. We present a plausible synthetic route to the core scaffold, protocols for the synthesis of derivatives, and detailed methodologies for their in vitro and in vivo evaluation.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a downstream signaling cascade that culminates in enhanced insulin and GLP-1 secretion. The key steps are outlined in the diagram below.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Receptor Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP ATP to cAMP Agonist This compound Agonist Agonist->GPR119 Binds to Gs->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles Promotes Exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion

Caption: GPR119 signaling cascade upon agonist binding.

Synthesis of the this compound Scaffold and Derivatives

Protocol 1: Synthesis of the this compound Core Scaffold

This protocol is adapted from the synthesis of the 2-oxa-7-azaspiro[3.5]nonane isomer and involves the construction of the spirocyclic system from a piperidine-based precursor.

Step 1: Synthesis of N-tosyl-2,2-bis(hydroxymethyl)piperidine

  • Start with commercially available N-tosyl-2-piperidinecarboxylic acid ethyl ester.

  • Reduce the ester functionality to the corresponding diol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF).

  • The reaction is typically performed at 0 °C to room temperature.

  • Work-up involves quenching the excess hydride with water and a base (e.g., NaOH solution), followed by extraction with an organic solvent.

Step 2: Formation of the Oxetane Ring

  • The diol from the previous step is subjected to a one-pot mesylation and ring-closure reaction.

  • Treat the diol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et₃N) in a chlorinated solvent (e.g., dichloromethane) at low temperature (0 °C).

  • This in situ formation of the dimesylate is followed by intramolecular cyclization upon warming to form the oxetane ring.

Step 3: Deprotection of the Piperidine Nitrogen

  • The N-tosyl protecting group is removed under standard conditions, for example, by using a reducing agent like magnesium in methanol or sodium in liquid ammonia.

  • Acidic work-up and purification by crystallization or chromatography will yield the this compound scaffold, which can be isolated as a salt (e.g., oxalate or hydrochloride) for better stability and handling.

Protocol 2: Synthesis of this compound Derivatives

The core scaffold can be derivatized at the piperidine nitrogen to introduce various substituents, which is a common strategy in the development of GPR119 agonists.

Step 1: N-Arylation or N-Alkylation

  • The secondary amine of the this compound scaffold can be reacted with a variety of electrophiles.

  • For N-arylation, a Buchwald-Hartwig amination with an appropriate aryl halide (e.g., a substituted bromopyrimidine, a common motif in GPR119 agonists) using a palladium catalyst, a suitable ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a solvent like toluene or dioxane is a standard procedure.

  • For N-alkylation, the amine can be reacted with an alkyl halide or subjected to reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.

Step 2: Further Functionalization

  • The introduced aryl or alkyl group can be further modified. For example, a Suzuki or Stille coupling can be performed on a halogenated aryl group to introduce further diversity.

  • The choice of substituents should be guided by known structure-activity relationships for GPR119 agonists, which often feature a polar "head" group (e.g., a pyrimidine with a sulfone or ether linkage) and a more lipophilic "tail."

In Vitro Evaluation of GPR119 Agonist Activity

The primary in vitro assay to determine the potency and efficacy of GPR119 agonists is the measurement of intracellular cAMP accumulation in a cell line stably expressing the human GPR119 receptor (e.g., HEK293-hGPR119).

Protocol 3: In Vitro cAMP Accumulation Assay

This protocol is based on a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.

Materials:

  • HEK293 cells stably expressing human GPR119

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Test compounds (this compound derivatives) and a reference agonist (e.g., oleoylethanolamide or a known synthetic agonist)

  • Forskolin (positive control)

  • HTRF cAMP detection kit (e.g., from Cisbio or PerkinElmer)

  • 384-well white microplates

  • HTRF-compatible plate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture HEK293-hGPR119 cells to 80-90% confluency.

    • Harvest the cells and resuspend them in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

    • Seed the cells into a 384-well plate at a density of 2,000-5,000 cells per well.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer. The final DMSO concentration should be kept low (e.g., <0.5%).

    • Add the compound dilutions to the wells containing the cells. Include wells with vehicle control (DMSO) and a positive control (e.g., 10 µM forskolin).

  • Cell Stimulation:

    • Incubate the plate at room temperature for 30-60 minutes to allow for GPR119 activation and cAMP production.

  • cAMP Detection:

    • Following the manufacturer's instructions for the HTRF kit, lyse the cells and add the detection reagents (cAMP-d2 and anti-cAMP-cryptate).

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

    • Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Emax (efficacy) values.

In_Vitro_Workflow Start HEK293-hGPR119 Cells Seed Seed cells in 384-well plate Start->Seed Add_Cmpd Add test compounds (serial dilutions) Seed->Add_Cmpd Incubate Incubate (30-60 min) for stimulation Add_Cmpd->Incubate Lyse_Detect Lyse cells and add HTRF reagents Incubate->Lyse_Detect Read Read HTRF signal Lyse_Detect->Read Analyze Calculate EC50 & Emax Read->Analyze

Caption: Workflow for the in vitro cAMP accumulation assay.

Hypothetical In Vitro Data for this compound Derivatives

The following table presents hypothetical, yet representative, in vitro data for a series of this compound derivatives, based on established SAR for GPR119 agonists.

Compound IDR Group (on Piperidine Nitrogen)hGPR119 EC₅₀ (nM)Emax (% of Control)
SCAFF-01 H>10,000N/A
DERIV-01 4-cyanophenyl150065
DERIV-02 2-chloro-4-pyridinyl85078
DERIV-03 5-methoxypyrimidin-2-yl32095
DERIV-04 5-(methylsulfonyl)pyrimidin-2-yl45110
DERIV-05 5-(isopropylsulfonyl)pyrimidin-2-yl25115
Reference Known Spirocyclic Agonist30100

Data is hypothetical and for illustrative purposes only.

In Vivo Evaluation of GPR119 Agonist Efficacy

The oral glucose tolerance test (OGTT) in a rodent model is the standard in vivo assay to assess the glucose-lowering efficacy of GPR119 agonists.

Protocol 4: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

Animals:

  • Male C57BL/6J mice (8-10 weeks old)

Materials:

  • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water)

  • Vehicle control

  • Glucose solution (20% w/v in water)

  • Oral gavage needles

  • Glucometer and test strips

  • Blood collection tubes (e.g., EDTA-coated capillaries)

Procedure:

  • Acclimatization and Fasting:

    • Acclimatize the mice for at least one week.

    • Fast the mice overnight (16-18 hours) with free access to water.

  • Compound Administration:

    • Record the body weight of each mouse.

    • Administer the test compound or vehicle control via oral gavage at a specific dose (e.g., 10, 30, 100 mg/kg).

  • Baseline Blood Glucose:

    • 30-60 minutes after compound administration, take a baseline blood glucose reading (t=0 min) from a small tail snip.

  • Glucose Challenge:

    • Immediately after the baseline reading, administer a glucose solution (2 g/kg body weight) via oral gavage.

  • Blood Glucose Monitoring:

    • Measure blood glucose levels at several time points after the glucose challenge, typically 15, 30, 60, 90, and 120 minutes.

  • Data Analysis:

    • Plot the blood glucose concentration over time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion from 0 to 120 minutes.

    • Determine the percentage reduction in glucose AUC for the compound-treated groups compared to the vehicle-treated group.

In_Vivo_Workflow Start Overnight Fasted Mice Dose Oral Gavage: Test Compound or Vehicle Start->Dose Wait Wait 30-60 min Dose->Wait Baseline Measure Baseline Blood Glucose (t=0) Wait->Baseline Glucose_Challenge Oral Gavage: Glucose (2 g/kg) Baseline->Glucose_Challenge Monitor Measure Blood Glucose at 15, 30, 60, 90, 120 min Glucose_Challenge->Monitor Analyze Calculate Glucose AUC and % Reduction Monitor->Analyze

Caption: Workflow for the in vivo oral glucose tolerance test.

Hypothetical In Vivo Data for a Lead this compound Derivative

The following table shows hypothetical but plausible results from an OGTT for a lead compound from the hypothetical series.

Treatment GroupDose (mg/kg)Glucose AUC₀₋₁₂₀ min (mg·min/dL)% Reduction in AUC (vs. Vehicle)
Vehicle-25,000 ± 1,500-
DERIV-05 1020,500 ± 1,20018%
DERIV-05 3016,250 ± 1,10035%*
DERIV-05 10014,500 ± 98042%**

*Data is hypothetical and for illustrative purposes only. *p < 0.05, *p < 0.01 vs. Vehicle.

Conclusion and Future Directions

The this compound scaffold represents a novel and attractive starting point for the design of GPR119 agonists. Its unique three-dimensional structure offers opportunities for creating compounds with improved potency, selectivity, and pharmacokinetic properties compared to more "flat" chemical architectures. The synthetic and screening protocols outlined in this guide provide a robust framework for researchers to explore the potential of this scaffold. Future work should focus on the synthesis and evaluation of a diverse library of derivatives to establish clear structure-activity relationships and to identify lead candidates for further preclinical development as potential treatments for type 2 diabetes and other metabolic diseases.

Application Notes and Protocols for the Solid-Phase Synthesis of the 7-Azaspiro[3.5]nonan-1-one Core

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaspiro[3.5]nonan-1-one scaffold is a key pharmacophore in modern medicinal chemistry, prized for its conformational rigidity and three-dimensional character, which can lead to improved pharmacological properties in drug candidates.[1] This scaffold is a core component in the development of novel therapeutics, including G-protein coupled receptor (GPCR) agonists and inhibitors for viral proteases and oncogenic proteins.[1] Solid-phase organic synthesis (SPOS) provides a highly efficient and automatable platform for the construction of compound libraries based on this valuable core.[2] The primary advantages of SPOS include the ability to use excess reagents to drive reactions to completion and a simplified purification process involving simple filtration and washing.[3][4]

This document provides a detailed guide to a representative solid-phase synthesis of the 7-azaspiro[3.5]nonan-1-one core. It outlines the strategic considerations, a step-by-step experimental protocol, and methods for characterization, drawing upon established methodologies for spirocyclic and heterocyclic systems.[2]

General Synthetic Strategy & Rationale

The construction of the 7-azaspiro[3.5]nonan-1-one core on a solid support is predicated on a multi-step sequence involving immobilization of a precursor, on-resin chain extension, a key intramolecular cyclization, and final cleavage. A plausible and effective strategy involves an on-resin Dieckmann condensation to form the spirocyclic ketone.[2]

The core strategic decisions involve:

  • Solid Support and Linker Selection: The choice of resin and linker is critical. A Wang resin is a common choice for anchoring carboxylic acids.[5] Its acid-labile nature allows for the release of the final product with a free carboxylic acid if desired, or in this case, the release of the target ketone after the necessary chemical transformations have been completed. The linker must be stable to the basic conditions of Fmoc deprotection and the strongly basic conditions required for the Dieckmann condensation.

  • Orthogonal Protection Strategy: An N-Fmoc protected piperidine building block is ideal. The Fmoc (9-fluorenylmethoxycarbonyl) group is base-labile (typically removed with piperidine), making it orthogonal to the acid-labile cleavage from the Wang resin. This allows for selective deprotection and subsequent elaboration at the nitrogen atom.

  • Key Cyclization Reaction: The intramolecular Dieckmann condensation of a resin-bound diester is a powerful method for forming cyclic ketones. This reaction is driven by a strong, non-nucleophilic base, such as potassium tert-butoxide, and is followed by a decarboxylation step to yield the target spiro-ketone.[2]

The overall workflow is visualized below.

G start_node Start: Wang Resin process_node1 Immobilize Fmoc-isonipecotic acid start_node->process_node1 1. Loading process_node process_node key_step_node On-Resin Dieckmann Condensation process_node4 Heat in DMSO/H₂O key_step_node->process_node4 5. Decarboxylation cleavage_node TFA Cleavage Cocktail end_node Final Product: 7-Azaspiro[3.5]nonan-1-one cleavage_node->end_node process_node2 Fmoc Removal (Piperidine/DMF) process_node1->process_node2 2. Deprotection process_node3 Attach side chain (e.g., Ethyl 4-bromobutanoate) process_node2->process_node3 3. Alkylation process_node3->key_step_node 4. Cyclization process_node4->cleavage_node 6. Cleavage caption Overall workflow for solid-phase synthesis.

Caption: Overall workflow for solid-phase synthesis.

Detailed Experimental Protocols

The following protocols are representative and may require optimization based on specific substrates, resin loading capacity, and laboratory equipment.[2] All manipulations should be performed in a dedicated solid-phase synthesis vessel.

Resin Preparation and Building Block Immobilization

Rationale: The first step is to attach the piperidine building block to the solid support. We use Wang resin, which has a hydroxyl group that can be esterified with the carboxylic acid of Fmoc-isonipecotic acid. A coupling agent like DIC (N,N'-diisopropylcarbodiimide) in the presence of DMAP (4-dimethylaminopyridine) as a catalyst facilitates this esterification.

Protocol:

  • Resin Swelling: Place Wang resin (1.0 g, ~1.0 mmol/g loading) in a reaction vessel. Swell the resin in dichloromethane (DCM, 10 mL) for 1 hour, followed by dimethylformamide (DMF, 10 mL) for 1 hour.[6] Drain the solvent after each step.

  • Loading Mixture Preparation: In a separate flask, dissolve Fmoc-isonipecotic acid (3 eq, 3.0 mmol) and DMAP (0.1 eq, 0.1 mmol) in a minimal amount of DMF. Add DCM to this solution.

  • Activation & Coupling: Add DIC (3 eq, 3.0 mmol) to the solution from the previous step and stir for 10 minutes at 0 °C.

  • Immobilization: Add the activated solution to the swollen resin. Agitate the mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (MeOH, 3 x 10 mL).[2]

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10 eq) and pyridine (10 eq) in DCM for 2 hours. Wash as described in step 5.

  • Drying: Dry the resin under high vacuum to a constant weight.

Side Chain Elongation

Rationale: With the piperidine core attached, the next step is to build the carbon chain required for cyclization. This involves removing the Fmoc protecting group from the piperidine nitrogen and then alkylating the exposed secondary amine.

Protocol:

  • Resin Swelling: Swell the loaded resin (from section 2.1) in DMF (10 mL) for 1 hour. Drain the solvent.

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF (v/v, 10 mL) to the resin. Agitate for 20 minutes.[6] Drain and repeat this step once more.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

  • Alkylation: To the deprotected resin, add a solution of ethyl 4-bromobutanoate (5.0 eq) and diisopropylethylamine (DIEA, 5.0 eq) in DMF (10 mL). Agitate the mixture at 50 °C for 24 hours.

  • Washing and Drying: Drain the reaction solution and wash the resin as described in section 2.1, step 5. Dry the resin under high vacuum.

On-Resin Spirocyclization and Decarboxylation

Rationale: This is the key structure-forming step. The resin-bound diester is treated with a strong base (potassium tert-butoxide) to induce an intramolecular Dieckmann condensation, forming a β-keto ester intermediate. This intermediate is then decarboxylated by heating in a mixture of DMSO and water to yield the final spiro-ketone.[2]

G cluster_0 cluster_1 reactant_node reactant_node intermediate_node intermediate_node product_node product_node reagent_node reagent_node reactant Resin-Bound Diester intermediate Resin-Bound β-Keto Ester reactant->intermediate Dieckmann Condensation reagent1 1. K-OtBu, THF, 60°C product Resin-Bound Spiro-Ketone intermediate->product Decarboxylation reagent2 2. DMSO/H₂O, 120°C caption Key spirocyclization sequence.

Caption: Key spirocyclization sequence.

Protocol:

  • Dieckmann Condensation:

    • Swell the resin (from section 2.2) in anhydrous tetrahydrofuran (THF, 10 mL).

    • In a separate flask, prepare a solution of potassium tert-butoxide (5.0 eq) in anhydrous THF (10 mL).

    • Add the base solution to the resin suspension. Agitate the mixture at 60 °C for 8 hours under an inert atmosphere (e.g., Nitrogen or Argon).[2]

    • Cool the reaction to room temperature, drain the solvent, and wash with THF (3 x 10 mL).

  • Decarboxylation:

    • Suspend the resin in a mixture of dimethyl sulfoxide (DMSO, 8 mL) and water (0.5 mL).

    • Heat the suspension at 120 °C for 4 hours.[2]

    • Cool to room temperature. Drain the solvent.

    • Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry under high vacuum.

Cleavage and Product Isolation

Rationale: The final step is to release the synthesized spirocycle from the solid support. Since a Wang linker was used, an acidic cleavage cocktail containing trifluoroacetic acid (TFA) is employed to hydrolyze the ester linkage. Scavengers like triisopropylsilane (TIS) and water are included to trap reactive species generated during cleavage.

Protocol:

  • Cleavage:

    • Swell the final resin (from section 2.3) in DCM (5 mL) for 30 minutes.

    • Drain the DCM and add a cleavage cocktail (10 mL) of 95% TFA, 2.5% Water, and 2.5% TIS (v/v/v).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Isolation:

    • Filter the resin and collect the filtrate into a clean round-bottom flask.

    • Wash the resin with additional cleavage cocktail (2 x 5 mL) and then with DCM (2 x 5 mL).[2]

    • Combine all filtrates.

  • Work-up:

    • Concentrate the combined filtrate under reduced pressure or a stream of nitrogen to remove the majority of the TFA and DCM.

    • Precipitate the crude product by adding the concentrated solution dropwise to a flask of cold diethyl ether.

    • Collect the precipitated product by centrifugation or filtration.

    • Wash the solid product with cold diethyl ether and dry under vacuum.

  • Purification: Purify the final product by reverse-phase High-Performance Liquid Chromatography (HPLC).

Characterization & Data

The identity and purity of the final 7-azaspiro[3.5]nonan-1-one product should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the crude and purified product.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the target compound.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final product after purification.

The following table presents hypothetical characterization data for the parent core and a potential derivative synthesized using this methodology.

Compound IDR-Group on N-7Theoretical Mass (M+H)⁺Observed Mass (M+H)⁺HPLC Purity (%)
SP-001H140.1075140.1073>95
SP-002Benzyl230.1545230.1541>95

Purity determined by HPLC analysis at 214 nm after purification.[2]

References

Application Notes and Protocols: Strategic Functionalization of the 1-Oxa-7-azaspiro[3.5]nonane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of 3D Scaffolds in Modern Drug Discovery

The Rise of Spirocycles: Escaping Flatland

In contemporary medicinal chemistry, there is a significant strategic shift away from flat, aromatic-rich molecules towards structures with greater three-dimensionality, a concept often termed "escaping from flatland".[1][2] This shift is driven by the pursuit of drug candidates with improved physicochemical properties, enhanced target selectivity, and novel intellectual property. Saturated spirocyclic systems, which feature two rings joined by a single common atom, are exemplary of this design philosophy. Their rigid, well-defined three-dimensional conformations allow for precise projection of substituents into the binding pockets of biological targets, potentially leading to increased potency and reduced off-target effects.[2][3]

Introducing the 1-Oxa-7-azaspiro[3.5]nonane Scaffold

The this compound scaffold, a unique bicyclic system featuring a spiro-fused oxetane and piperidine ring, has emerged as a valuable building block in drug discovery.[4] It serves as a polar bioisosteric replacement for commonly used groups like morpholine or gem-dimethyl moieties.[4] The incorporation of the strained oxetane ring not only imparts a distinct structural rigidity but also introduces a polar oxygen atom that can modulate properties such as aqueous solubility and metabolic stability, which are critical for developing successful drug candidates.[3] The scaffold presents three primary sites for chemical modification: the nucleophilic secondary amine of the piperidine ring, the C-H bonds of the piperidine backbone, and the electrophilic oxetane ring, which is susceptible to ring-opening reactions. This guide provides detailed protocols and expert insights into the strategic functionalization of this promising scaffold.

Synthesis of the Core Scaffold

The accessibility of the this compound core is crucial for its widespread application. Several synthetic routes have been developed. The following protocol is a representative multi-step synthesis adapted from literature, providing a reliable method for obtaining the necessary starting material for subsequent functionalization.[4]

Protocol: Multi-step Synthesis of this compound

This synthesis begins with the protection and elaboration of a piperidine-4,4-dicarboxylate, followed by reduction, cyclization to form the oxetane ring, and final deprotection.

Experimental Workflow Diagram

G cluster_0 Step 1: Sulfonylation & Diester Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Oxetane Formation (Cyclization) cluster_3 Step 4: Deprotection A Diethyl malonate C Diethyl 1-(tosyl)piperidine-4,4-dicarboxylate A->C NaH, DMF B N,N-Bis(2-chloroethyl)-4-toluenesulfonamide B->C D [1-(Tosyl)piperidine-4,4-diyl]dimethanol C->D LiAlH4, THF E 7-Tosyl-1-oxa-7-azaspiro[3.5]nonane D->E TsCl, Pyridine F This compound (Target) E->F HBr, Phenol

Caption: Synthetic workflow for the this compound scaffold.

Step 1: Synthesis of Diethyl 1-(4-methylbenzene-1-sulfonyl)piperidine-4,4-dicarboxylate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 2.0 eq) in anhydrous DMF, add diethyl malonate (1.0 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add N,N-Bis(2-chloroethyl)-4-toluenesulfonamide (1.1 eq) and heat the reaction mixture at 80 °C for 16 hours.

  • Cool the reaction, quench with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Synthesis of [1-(4-Methylbenzene-1-sulfonyl)]piperidine-4,4-diyl]dimethanol

  • To a solution of the diester from Step 1 (1.0 eq) in anhydrous THF, add lithium aluminum hydride (2.0 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting suspension through celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the diol.

Step 3: Synthesis of 7-(4-Methylbenzene-1-sulfonyl)-1-oxa-7-azaspiro[3.5]nonane

  • Dissolve the diol from Step 2 (1.0 eq) in pyridine.

  • Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Stir the reaction at room temperature for 12 hours.

  • Pour the mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the protected spirocycle.

Step 4: Deprotection to yield this compound

  • Heat a mixture of the protected spirocycle from Step 3 (1.0 eq), phenol (5.0 eq), and 48% hydrobromic acid at 100 °C for 4 hours.

  • Cool the mixture, dilute with water, and wash with diethyl ether.

  • Basify the aqueous layer with solid NaOH to pH > 12 and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to afford the final product, this compound.

Key Functionalization Strategies and Protocols

The scaffold offers several avenues for diversification, allowing chemists to tune its properties and explore structure-activity relationships (SAR).

N-Functionalization of the Piperidine Ring

The secondary amine (N7) is the most readily functionalized position due to its inherent nucleophilicity. Common transformations include N-arylation, N-alkylation, acylation, and sulfonylation.

Functionalization Sites Diagram

Caption: Key sites for functionalization on the this compound scaffold.

3.1.1 Mechanism and Rationale: Leveraging the Nucleophilic Nitrogen

N-arylation reactions, such as the Chan-Lam and Buchwald-Hartwig couplings, are powerful methods for forming C-N bonds.[5] Copper-catalyzed couplings are often advantageous as they can be performed under milder conditions and are tolerant of a wide range of functional groups. The reaction typically involves the amine, an arylboronic acid, a copper catalyst, a base, and an oxidant (often atmospheric oxygen).

3.1.2 Protocol: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)

This protocol describes a general procedure for the N-arylation of the scaffold with an arylboronic acid.

  • To a reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), copper(II) acetate (0.1 eq), and pyridine (2.0 eq).

  • Add methanol or dichloromethane as the solvent.

  • Stir the reaction mixture vigorously at room temperature, open to the air, for 16-24 hours. The progress can be monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction with dichloromethane and filter through a pad of celite to remove the copper catalyst.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

  • Self-Validation: The structure of the N-arylated product should be confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to ensure the correct regiochemistry and purity.

3.1.3 Data Summary: Scope of N-Functionalization Reactions

Reaction TypeReagentsCatalyst/ConditionsTypical YieldKey Considerations
N-Arylation Arylboronic AcidCu(OAc)₂, Pyridine, Air, RT60-90%Tolerates a wide range of functional groups on the aryl ring.[5]
N-Alkylation Alkyl HalideK₂CO₃ or Cs₂CO₃, ACN, 60 °C70-95%Best for primary and activated secondary halides to avoid elimination.
Reductive Amination Aldehyde/KetoneNaBH(OAc)₃, DCE, RT75-98%Mild conditions, high functional group tolerance.
Acylation Acyl ChlorideEt₃N or Pyridine, DCM, 0 °C to RT85-99%Highly efficient and generally high-yielding.
Sulfonylation Sulfonyl ChlorideEt₃N or Pyridine, DCM, 0 °C to RT80-95%Forms stable sulfonamides.
C-H Functionalization of the Piperidine Ring

3.2.1 Challenges and Opportunities

Direct functionalization of the C(sp³)–H bonds on the piperidine ring is a more advanced strategy that avoids lengthy de novo syntheses of substituted precursors. However, achieving regioselectivity on the piperidine ring (C2/C6 vs. C3/C5) is a significant challenge due to the similar reactivity of the multiple methylene groups. Recent advances in transition-metal-catalyzed C-H activation offer potential solutions.[6][7]

3.2.2 Conceptual Approach: Directed C-H Activation

A plausible strategy involves the installation of a removable directing group on the piperidine nitrogen that can coordinate to a metal catalyst (e.g., Palladium, Rhodium, Copper) and direct C-H activation to an adjacent position.[7][8][9] For example, a picolinamide or a similar bidentate ligand could be installed on the nitrogen, direct ortho-C-H arylation or alkylation, and then be subsequently removed to reveal the functionalized piperidine core. This approach offers a powerful, albeit complex, method for late-stage diversification.

Ring-Opening of the Oxetane Moiety

3.3.1 Mechanism and Rationale: Exploiting Ring Strain

The four-membered oxetane ring is strained and can be opened by various nucleophiles.[10] This reaction is typically catalyzed by a Lewis or Brønsted acid, which activates the oxetane oxygen, making the ring more susceptible to nucleophilic attack. The regioselectivity of the attack is governed by both steric and electronic factors. Under acidic conditions, the reaction proceeds via an Sₙ2-like mechanism with the nucleophile attacking the less sterically hindered methylene carbon, resulting in a primary alcohol.[10]

Oxetane Ring-Opening Diagram

G Scaffold N-Protected Scaffold Activated Activated Oxetane (Protonated) Scaffold->Activated H⁺ (Acid Catalyst) Product Ring-Opened Product (Primary Alcohol) Activated->Product Sₙ2 Attack Nucleophile Nu-H Nucleophile->Activated

Caption: Mechanism of acid-catalyzed oxetane ring-opening.

3.3.2 Protocol: Acid-Catalyzed Nucleophilic Ring-Opening Note: The piperidine nitrogen should be protected (e.g., as a Boc or Cbz carbamate) prior to this reaction to prevent it from acting as a competing nucleophile or being protonated under acidic conditions.

  • Dissolve the N-protected this compound (1.0 eq) in a suitable solvent (e.g., THF, dioxane, or the nucleophile itself if it is a liquid).

  • Add the nucleophile (e.g., an alcohol, thiol, or amine, 3.0-5.0 eq).

  • Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 eq) or a Lewis acid (e.g., Sc(OTf)₃, 0.1 eq).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

  • Self-Validation: Confirm the structure via NMR spectroscopy, paying close attention to the disappearance of the characteristic oxetane proton signals and the appearance of a new primary alcohol and signals corresponding to the incorporated nucleophile.

3.3.3 Data Summary: Regioselective Oxetane Opening

NucleophileProduct StructureKey Features
Methanol (MeOH) 4-(hydroxymethyl)-4-(methoxymethyl)piperidineIntroduces a methyl ether and a primary alcohol.
Thiophenol (PhSH) 4-(hydroxymethyl)-4-[(phenylthio)methyl]piperidineForms a thioether linkage, useful for further modifications.
Benzylamine (BnNH₂) 4-({[benzyl(H)amino]methyl})-4-(hydroxymethyl)piperidineIntroduces a secondary amine, providing another handle for diversification.
Water (H₂O) Piperidine-4,4-diyldimethanolResults in the formation of a diol, effectively reversing the oxetane formation step.

Conclusion and Future Outlook

The this compound scaffold represents a highly attractive, three-dimensional building block for modern drug discovery. Its strategic functionalization through reliable N-derivatization protocols, advanced C-H activation concepts, and regioselective oxetane ring-opening reactions provides medicinal chemists with a versatile toolkit to explore novel chemical space. The derivatives of this scaffold are well-positioned to address challenging biological targets where precise spatial orientation and optimized physicochemical properties are paramount for success. Future work will likely focus on developing enantioselective syntheses of the core and expanding the repertoire of C-H functionalization techniques to further unlock the therapeutic potential of this valuable scaffold.

References

Application Notes & Protocols: The 1-Oxa-7-azaspiro[3.5]nonane Scaffold as a Privileged Motif for CNS Triple Re-uptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland in CNS Drug Discovery

The pursuit of novel therapeutics for Central Nervous System (CNS) disorders is fraught with challenges, not least of which is the stringent requirement for molecules to cross the blood-brain barrier. Historically, medicinal chemistry has been dominated by flat, aromatic structures. However, the principle of "escaping from flatland" has gained significant traction, emphasizing the development of three-dimensional molecular frameworks to improve pharmacological properties.[1] Spirocycles, such as the 1-Oxa-7-azaspiro[3.5]nonane scaffold, are at the forefront of this movement.

The this compound core, which combines a piperidine ring with an oxetane ring through a shared spirocyclic carbon, offers a unique and rigid three-dimensional architecture. This structure provides several advantages for CNS drug design:

  • Improved Physicochemical Properties: The incorporation of the polar oxetane motif can enhance aqueous solubility and reduce lipophilicity, key parameters for favorable pharmacokinetic profiles in CNS-targeted drugs.[1]

  • Metabolic Stability: The oxetane ring is often more metabolically robust compared to other functional groups, potentially leading to improved in vivo stability.

  • Novel Chemical Space: The rigid spirocyclic nature allows for precise vectoral projection of substituents into new regions of chemical space, enabling novel interactions with biological targets.

This guide provides an in-depth overview of the application of the this compound scaffold in the development of therapeutics for CNS disorders, with a specific focus on its role as a core structure for a novel class of triple re-uptake inhibitors.

The this compound Scaffold and Triple Re-uptake Inhibition

A significant breakthrough in the application of this scaffold for CNS disorders has been the discovery of oxa-azaspiro derivatives as a novel class of triple re-uptake inhibitors (TRIs).[2] TRIs simultaneously block the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[3] This mechanism of action is highly sought after for the treatment of major depressive disorder and other mood disorders, as it addresses deficiencies in all three key monoamine neurotransmitter systems.[4][5]

The hypothesis behind TRIs is that by enhancing the levels of serotonin, norepinephrine, and dopamine in the synaptic cleft, a more robust and potentially faster-acting antidepressant effect can be achieved compared to more selective agents like SSRIs or SNRIs. The this compound scaffold provides an ideal framework for developing such molecules, allowing for the precise tuning of activity at each of the three transporters.

Mechanism of Action: A Visual Representation

The diagram below illustrates the mechanism of action of a this compound-based triple re-uptake inhibitor at the neuronal synapse.

Triple Reuptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic vesicle Vesicles (5-HT, NE, DA) synapse vesicle->synapse Release SERT SERT NET NET DAT DAT synapse->SERT Reuptake synapse->NET Reuptake synapse->DAT Reuptake receptors Postsynaptic Receptors synapse->receptors Binding postsynaptic inhibitor 1-Oxa-7-azaspiro Derivative (TRI) inhibitor->SERT Blocks inhibitor->NET Blocks inhibitor->DAT Blocks

Caption: Mechanism of a this compound-based Triple Re-uptake Inhibitor (TRI).

Application Protocols

Protocol for the Synthesis of a this compound Derivative Library

The following protocol describes a general method for the synthesis of a library of N-substituted this compound derivatives, suitable for structure-activity relationship (SAR) studies. This protocol is adapted from established methods for the synthesis of related azaspirocycles.[6]

Objective: To synthesize a diverse library of compounds for screening as triple re-uptake inhibitors.

Materials:

  • This compound (or its tosylated precursor)

  • A diverse set of aromatic and aliphatic aldehydes or ketones

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Experimental Workflow Diagram:

Synthesis Workflow start Start: this compound reaction Reductive Amination (STAB, DCE) start->reaction aldehyde Aldehyde/Ketone (R-CHO) aldehyde->reaction workup Aqueous Workup (NaHCO₃) reaction->workup extraction Extraction & Drying (MgSO₄) workup->extraction purification Purification (Silica Gel Chromatography) extraction->purification product Final Product: N-substituted Derivative purification->product

Caption: General workflow for the synthesis of N-substituted this compound derivatives.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in dichloroethane (DCE), add the desired aldehyde or ketone (1.1 eq).

  • Reductive Amination: Stir the mixture at room temperature for 1 hour. Then, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted this compound derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol for In Vitro Evaluation of Triple Re-uptake Inhibitor Activity

This protocol outlines a cell-based assay to determine the potency of the synthesized compounds as inhibitors of the human serotonin, norepinephrine, and dopamine transporters (hSERT, hNET, and hDAT).

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds for each of the three monoamine transporters.

Materials:

  • HEK293 cells stably expressing hSERT, hNET, or hDAT

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Radiolabeled substrates: [³H]5-HT (for SERT), [³H]Norepinephrine (for NET), and [³H]Dopamine (for DAT)

  • Non-radiolabeled substrates for defining non-specific uptake (e.g., paroxetine for SERT, desipramine for NET, GBR12909 for DAT)

  • Synthesized this compound derivatives

  • 96-well cell culture plates

  • Scintillation counter and scintillation fluid

Step-by-Step Protocol:

  • Cell Plating: Plate the HEK293 cells expressing hSERT, hNET, or hDAT in separate 96-well plates and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Initiation: Wash the cells with assay buffer. Add the test compounds at various concentrations to the wells. Also include wells for total uptake (vehicle control) and non-specific uptake (a high concentration of a known selective inhibitor).

  • Substrate Addition: Add the corresponding radiolabeled substrate to each well to initiate the uptake reaction.

  • Incubation: Incubate the plates at 37°C for a specified time (e.g., 10-20 minutes).

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Normalize the data as a percentage of the specific uptake in the vehicle control wells.

    • Plot the percentage of inhibition versus the log of the compound concentration.

    • Determine the IC₅₀ value for each compound at each transporter using a non-linear regression analysis (sigmoidal dose-response curve).

Data Presentation and Interpretation

The data obtained from the in vitro assays can be summarized in a table to facilitate the analysis of structure-activity relationships.

Table 1: Hypothetical In Vitro Activity of this compound Derivatives

Compound IDR-Group (N-substituent)hSERT IC₅₀ (nM)hNET IC₅₀ (nM)hDAT IC₅₀ (nM)
OSN-001 4-Chlorobenzyl15.225.850.1
OSN-002 3,4-Dichlorobenzyl8.912.422.7
OSN-003 2-Naphthylmethyl22.545.189.3
OSN-004 Cyclohexylmethyl150.7210.4>1000
Paroxetine (Reference)1.1120.3250.6
Desipramine (Reference)80.52.3450.9
GBR12909 (Reference)210.2350.15.6

Interpretation of Results:

The hypothetical data in Table 1 illustrates how modifications to the N-substituent of the this compound core can modulate the potency and selectivity of the compounds. For instance, the introduction of electron-withdrawing groups on the benzyl substituent (e.g., OSN-002 vs. OSN-001) appears to enhance potency across all three transporters. The aliphatic substituent in OSN-004 leads to a significant loss of activity, suggesting that an aromatic moiety is crucial for binding. By comparing the IC₅₀ values, researchers can identify compounds with a balanced TRI profile or those with a desired degree of selectivity for one transporter over the others.

Conclusion and Future Directions

The this compound scaffold represents a highly promising and versatile platform for the development of novel CNS therapeutics. Its application as a core for triple re-uptake inhibitors has the potential to lead to a new generation of antidepressants with improved efficacy. The protocols outlined in this guide provide a framework for the synthesis and evaluation of derivatives based on this scaffold. Future research should focus on optimizing the TRI profile of these compounds, evaluating their in vivo efficacy in animal models of depression, and assessing their pharmacokinetic and safety profiles to identify candidates for clinical development.

References

Protocols for creating compound libraries with 1-Oxa-7-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Library Generation of 1-Oxa-7-azaspiro[3.5]nonane Derivatives

Authored by a Senior Application Scientist

Introduction: Embracing the Third Dimension in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved therapeutic properties is paramount. For decades, drug discovery was dominated by "flat," aromatic, sp2-rich compounds. However, the industry has increasingly recognized the limitations of this two-dimensional chemical space, leading to a strategic shift towards molecules with greater three-dimensionality. This "escape from flatland" is driven by the understanding that complex biological targets, such as enzymes and receptors, possess intricate, three-dimensional binding pockets.[1]

Spirocyclic scaffolds have emerged at the forefront of this movement.[2] These unique structures, where two rings are joined by a single common atom, offer a rigid and well-defined three-dimensional geometry.[3] The incorporation of such motifs into drug candidates is strongly correlated with improved clinical success, as it often leads to enhanced solubility, metabolic stability, and target selectivity.[1][4]

The this compound scaffold, which combines an oxetane ring and a piperidine ring, is a particularly compelling example. The oxetane moiety serves as a polar equivalent of a gem-dimethyl group, enhancing metabolic robustness and hydrogen bonding capacity, while the piperidine ring provides a versatile handle for chemical modification.[5] This guide provides detailed, field-proven protocols for the synthesis of the core this compound scaffold and its subsequent diversification into a compound library suitable for high-throughput screening.

Strategic Workflow for Library Development

The creation of a compound library based on the this compound scaffold is a multi-stage process. It begins with the robust synthesis of the core structure, followed by systematic diversification using parallel synthesis techniques, and concludes with purification and characterization of the final compounds. This workflow is designed to efficiently explore the chemical space around the core scaffold.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Library Generation (Parallel Synthesis) cluster_2 Part 3: Final Processing Start Commercially Available Starting Materials Core_Synth Protocol 1: Multi-Step Synthesis of This compound Start->Core_Synth Core_Purify Purification & QC of Core Scaffold Core_Synth->Core_Purify Diversification Protocol 2: Parallel Amide Coupling or Reductive Amination Core_Purify->Diversification Validated Core HT_Purify High-Throughput Purification (e.g., Mass-Directed HPLC) Diversification->HT_Purify Crude Library Building_Blocks Diverse Building Blocks (Acids, Aldehydes) Building_Blocks->Diversification Analysis QC & Data Analysis (LC-MS, NMR) HT_Purify->Analysis Plating Compound Plating for Screening Analysis->Plating End Biological Screening Plating->End Screening-Ready Library

Caption: High-level workflow for this compound library creation.

Part 1: Synthesis of the Core Scaffold

A reliable and scalable synthesis of the core scaffold is the bedrock of any library generation effort. The following protocol is adapted from established literature procedures, providing a robust pathway to multigram quantities of the this compound intermediate.[5][6]

Reaction Scheme: Synthesis of this compound

G SM1 Diethyl malonate Int1 Diethyl 1-tosylpiperidine- 4,4-dicarboxylate SM1->Int1 Int2 [1-Tosylpiperidine-4,4-diyl] dimethanol Int1->Int2 Int3 7-Tosyl-1-oxa-7- azaspiro[3.5]nonane Int2->Int3 Product This compound Int3->Product reagent1 1. NaH, DMF 2. N,N-Bis(2-chloroethyl)tosylamide reagent1->SM1 reagent2 LiAlH4, THF reagent2->Int1 reagent3 1. MsCl, Et3N, DCM 2. NaOH, H2O reagent3->Int2 reagent4 Mg, MeOH reagent4->Int3

Caption: Synthetic route to the this compound core scaffold.

Protocol 1: Multi-Step Synthesis of this compound Oxalate

This protocol details the synthesis of the oxalate salt of the title compound, which is often a stable, crystalline solid that is convenient for storage and handling.

Expert Rationale

The synthetic strategy builds the piperidine ring first and then constructs the oxetane ring via an intramolecular Williamson ether synthesis. The tosyl protecting group is used for the piperidine nitrogen as it is robust and stable to the reduction conditions used later in the synthesis. It is finally removed under dissolving metal conditions.

Materials
  • Diethyl malonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N,N-Bis(2-chloroethyl)tosylamide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Lithium aluminum hydride (LiAlH₄), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Magnesium (Mg) turnings

  • Anhydrous Methanol (MeOH)

  • Anhydrous oxalic acid

  • Diethyl ether (Et₂O)

  • Standard glassware, magnetic stirrers, heating mantles, and inert atmosphere setup (N₂ or Ar)

Step-by-Step Procedure

Step 1: Synthesis of Diethyl 1-tosylpiperidine-4,4-dicarboxylate

  • Under an inert atmosphere, suspend NaH (2.0 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C and add a solution of diethyl malonate (1.0 eq) in DMF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of N,N-Bis(2-chloroethyl)tosylamide (1.0 eq) in DMF.

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Cool the reaction, quench carefully with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.

Step 2: Synthesis of [1-Tosylpiperidine-4,4-diyl]dimethanol

  • Under an inert atmosphere, dissolve the product from Step 1 (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Add LiAlH₄ solution (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Cool to 0 °C and quench sequentially by careful, dropwise addition of water, 15% NaOH (aq), and then more water.

  • Filter the resulting solids and wash thoroughly with THF. Concentrate the filtrate to yield the product.

Step 3: Synthesis of 7-Tosyl-1-oxa-7-azaspiro[3.5]nonane

  • Under an inert atmosphere, dissolve the diol from Step 2 (1.0 eq) and Et₃N (2.5 eq) in anhydrous DCM and cool to 0 °C.

  • Add MsCl (2.2 eq) dropwise and stir at 0 °C for 2 hours.

  • Wash the reaction mixture with water, 1 M HCl (aq), and saturated NaHCO₃ (aq).

  • Dry the organic layer over Na₂SO₄ and concentrate.

  • Dissolve the crude intermediate in a THF/water mixture and add NaOH (5.0 eq). Heat to 60 °C and stir for 4 hours.

  • Cool to room temperature, extract with ethyl acetate, dry the organic layer, and concentrate. Purify by column chromatography.

Step 4: Deprotection to this compound and Salt Formation

  • Add the tosylated product from Step 3 (1.0 eq) and Mg turnings (7.0 eq) to anhydrous MeOH.

  • Sonicate the mixture for 1 hour.

  • Filter the reaction mixture and concentrate the filtrate.

  • To the residue, add Et₂O and anhydrous Na₂SO₄. Stir for 30 minutes.

  • Filter the mixture and add a solution of anhydrous oxalic acid (0.5 eq) in Et₂O to the filtrate.

  • Collect the resulting precipitate by filtration, wash with cold Et₂O, and dry under vacuum to yield the oxalate salt.

Troubleshooting
  • Low yield in Step 1: Ensure NaH is fresh and the DMF is completely anhydrous. Incomplete deprotonation of diethyl malonate is a common issue.

  • Incomplete reduction in Step 2: Use of a fresh, properly titrated LiAlH₄ solution is critical. If the reaction stalls, an additional portion of LiAlH₄ can be added.

  • Difficult purification in Step 3: The intermediate dimesylate can be unstable. It is often best to proceed to the cyclization step with the crude material after aqueous workup.

  • Incomplete deprotection in Step 4: Ensure Mg turnings are activated. If the reaction is sluggish, gentle heating (40 °C) can be applied.

Part 2: Compound Library Generation

With the core scaffold in hand, the next phase is diversification. Parallel synthesis is the method of choice for rapidly generating a library of analogs.[7] The secondary amine of the piperidine ring is the primary point for diversification, allowing for the introduction of a wide array of functional groups through reactions like amide coupling or reductive amination.

Protocol 2: Parallel Library Synthesis via Amide Coupling

This protocol describes the synthesis of a 96-compound library in a 96-well plate format using a diverse set of carboxylic acids.

Expert Rationale

Amide bond formation is one of the most robust and reliable reactions in medicinal chemistry. The use of a coupling agent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is ideal for high-throughput synthesis due to its high reactivity, which leads to rapid reaction times and high yields with minimal side products. A tertiary amine base like DIPEA (N,N-Diisopropylethylamine) is used to scavenge the acid formed during the reaction without interfering with the coupling process.

Materials
  • This compound oxalate (from Protocol 1)

  • A diverse library of 96 carboxylic acids (pre-weighed or as stock solutions)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • 96-well reaction blocks with sealing mats

  • Multichannel pipettes or automated liquid handler

  • Orbital shaker

Step-by-Step Procedure
  • Free-Basing: Before use, the this compound oxalate salt must be converted to the free amine. This can be done in bulk by dissolving the salt in water, basifying with 2 M NaOH to pH > 12, and extracting with DCM. The combined organic layers are dried and concentrated to yield the free amine as an oil.

  • Reagent Preparation:

    • Prepare a stock solution of the free amine (1.0 eq) in anhydrous DMF.

    • Prepare a stock solution of HATU (1.2 eq) in anhydrous DMF.

    • Prepare a stock solution of DIPEA (3.0 eq) in anhydrous DMF.

    • Prepare a 96-well plate containing the library of carboxylic acids (1.1 eq per well).

  • Reaction Setup (in 96-well block):

    • To the plate containing the carboxylic acids, add the free amine stock solution to each well.

    • Add the DIPEA stock solution to each well.

    • Initiate the reaction by adding the HATU stock solution to each well.

  • Reaction Execution:

    • Seal the reaction block securely with a sealing mat.

    • Place the block on an orbital shaker and agitate at room temperature for 12-16 hours.

  • Work-up and Isolation:

    • After the reaction is complete, quench by adding water to each well.

    • Extract the products by adding ethyl acetate to each well, sealing, and shaking.

    • The organic layer containing the product can be separated for analysis or the solvent can be removed directly in a centrifugal evaporator.

Data Presentation: Representative Library Members

The following table shows hypothetical characterization data for a small subset of a library synthesized using the above protocol.

Compound IDR-Group (from Carboxylic Acid)Molecular Weight ( g/mol )Yield (%)Purity (LC-MS, %)
L1-A014-Chlorophenyl280.7685>98
L1-A023-Pyridyl247.3078>95
L1-A03Cyclohexyl252.3691>99
L1-A042-Thiophenyl252.3481>97
L1-A054-Methoxyphenyl276.3488>98

Yields are calculated based on the limiting reagent and purity is determined by UV peak area at 214 nm.

Library Diversification Strategy

The choice of building blocks is critical for maximizing the chemical diversity and novelty of the library.[8] A well-designed library will explore variations in properties such as size, lipophilicity, and hydrogen bonding potential.

Caption: Diversification strategy for exploring chemical space around the core.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel, three-dimensional drug candidates.[9][10] The protocols outlined in this guide provide a comprehensive and robust framework for the synthesis of the core structure and the subsequent generation of a diverse compound library. By employing parallel synthesis techniques, researchers can efficiently explore the structure-activity relationships around this promising scaffold, accelerating the identification of new lead compounds for a wide range of biological targets. The resulting libraries, rich in sp3-character, are well-positioned to yield hits with improved physicochemical and pharmacokinetic properties, ultimately increasing the probability of success in clinical development.[1]

References

Application Notes & Protocols: Leveraging 1-Oxa-7-azaspiro[3.5]nonane for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Fragment Screening

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying high-quality lead compounds.[1][2] By screening small, low-complexity molecules, FBDD allows for a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[3] However, the evolution of FBDD has highlighted a critical need to move beyond flat, aromatic-rich fragment libraries and into scaffolds possessing greater three-dimensionality (3D).[4][5] Molecules with higher sp³-hybridized atom content often exhibit improved physicochemical properties, such as enhanced solubility and better metabolic stability.[6]

Spirocyclic scaffolds are exemplary 3D fragments.[7][8] These systems, containing two rings fused at a single atom, offer a rigid and well-defined architecture that can project functional groups into distinct vectors in space.[7][9] This inherent three-dimensionality can facilitate more specific and potent interactions within complex protein binding sites.[7] This guide focuses on a particularly compelling scaffold: 1-Oxa-7-azaspiro[3.5]nonane . Its unique structure, combining an oxetane and a piperidine ring, presents novel exit vectors for chemical elaboration and favorable properties for drug development.

This document serves as a comprehensive guide for researchers, providing the scientific rationale and detailed protocols for incorporating this compound into an FBDD campaign, from initial screening to hit-to-lead progression.

Part 1: The Fragment - Physicochemical Profile and Synthesis

Profile of this compound

This compound is a saturated heterocyclic compound that meets the criteria of the "Rule of Three," a guiding principle for fragment library design.[4] Its properties make it an excellent candidate for FBDD.

PropertyValueSourceRationale for FBDD
Molecular Formula C₇H₁₃NOPubChem[10]Low molecular complexity allows for efficient chemical space sampling.[3]
Molecular Weight 127.18 g/mol PubChem[10]Compliant with "Rule of Three" (MW ≤ 300 Da), ensuring higher hit rates.[4]
Structure This compoundPubChem[10]The rigid spirocyclic core provides defined 3D geometry and novel exit vectors for fragment growth.[7][9]
XLogP (Predicted) 0.2PubChemLite[11]Low lipophilicity suggests good aqueous solubility, reducing the risk of non-specific binding and assay artifacts.[5]
Hydrogen Bond Donors 1 (amine NH)PubChem[10]Compliant with "Rule of Three" (≤ 3), providing a key interaction point without excessive polarity.[4]
Hydrogen Bond Acceptors 2 (amine N, ether O)PubChem[10]Compliant with "Rule of Three" (≤ 3), offering potential hydrogen bonding interactions with the target protein.[4]
Synthetic Strategy Overview

Scientist's Note: The goal of this synthesis is to provide a reliable method for obtaining high-purity fragment material. The tosyl group serves as an excellent protecting group for the amine and activates the molecule for subsequent cyclization steps.

G cluster_0 Synthetic Pathway for this compound start N-Tosyl-piperidine-4,4-diethyl ester diol Diol Intermediate start->diol LiAlH₄ Reduction oxetane N-Tosyl-1-oxa-7-azaspiro[3.5]nonane diol->oxetane One-pot Mesylation & Ring Closure final This compound (Fragment) oxetane->final Detosylation (e.g., HBr/phenol)

Caption: Plausible synthetic route to this compound.

Part 2: The FBDD Campaign Workflow

A successful FBDD campaign is a multi-stage process that requires careful planning and execution. The workflow below illustrates the key stages, from primary screening to hit validation and progression.

FBDD_Workflow cluster_screening Screening & Validation cluster_characterization Hit Characterization cluster_optimization Hit-to-Lead Optimization A Primary Screen: Surface Plasmon Resonance (SPR) (High-Throughput Hit ID) B Orthogonal Screen: NMR Spectroscopy (Hit Confirmation & Binding Site Info) A->B Triage & Prioritize Hits C Affinity Determination (Kᴅ) (SPR or ITC) B->C Validate True Binders D Structural Biology (X-ray Crystallography or Cryo-EM) C->D Determine Binding Mode E Fragment Growing Strategy (Structure-Guided Design) D->E Identify Growth Vectors F Synthesize Analogs E->F G Evaluate SAR & Properties F->G G->E Iterative Cycles

Caption: A typical FBDD workflow using orthogonal screening methods.

Part 3: Experimental Protocols

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for primary fragment screening due to its sensitivity, low protein consumption, and real-time, label-free detection of binding events.[14][15][16]

Objective: To identify fragments from a library (containing this compound) that bind to a target protein immobilized on a sensor chip.

Materials:

  • Purified target protein (>95% purity)

  • SPR instrument (e.g., Biacore, Carterra)

  • Sensor chip (e.g., CM5, CAP)

  • Immobilization buffers (e.g., 10 mM Sodium Acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+, PBS)

  • Fragment library stock solutions in 100% DMSO

  • Control compounds (known binder and non-binder)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface (e.g., using EDC/NHS for amine coupling).

    • Inject the target protein at a suitable concentration (e.g., 10-50 µg/mL) in immobilization buffer to achieve the desired immobilization level.

    • Deactivate excess reactive groups with ethanolamine.

    • Rationale: Covalent immobilization ensures a stable surface for reproducible screening. A reference flow cell should be prepared similarly but without protein to subtract bulk refractive index changes.[17]

  • Assay Development & Quality Control:

    • Confirm the activity of the immobilized protein using a known binder.

    • Perform a DMSO titration (e.g., 0.5% to 2% DMSO in running buffer) to determine the tolerance of the system.

    • Rationale: It is critical to ensure the immobilized protein is active and to precisely match the DMSO concentration in the fragment solutions and the running buffer to avoid false positives.[14]

  • Fragment Screening:

    • Prepare fragment solutions by diluting DMSO stocks into running buffer to a final concentration (e.g., 100-200 µM) and a consistent final DMSO concentration (e.g., 1%).

    • Inject fragment solutions over the reference and target flow cells. A typical injection time is 30-60 seconds.

    • Include buffer-only injections periodically for double referencing.

    • Rationale: Screening at a single high concentration allows for rapid identification of weak binders. The fast association and dissociation kinetics typical of fragments are well-suited to this format.[17]

  • Data Analysis:

    • Subtract the reference channel signal and buffer-only injections from the target channel signal.

    • Identify "hits" as fragments that produce a binding response significantly above the baseline noise (e.g., >3 standard deviations of the mean of negative controls).

    • Rank hits based on response level and ligand efficiency (LE).

    • Rationale: Rigorous data processing is essential to distinguish true binding from artifacts.[14] Hits should be re-tested and confirmed before committing to further studies.

Protocol 2: Orthogonal Hit Validation by NMR Spectroscopy

NMR spectroscopy is a cornerstone of FBDD, providing robust validation of hits from primary screens and offering valuable information on the binding site.[18][19][20] Protein-observed 2D NMR experiments like ¹H-¹⁵N HSQC are particularly powerful.

Objective: To confirm the binding of hits from the SPR screen and to identify the location of the binding site on the target protein.

Materials:

  • ¹⁵N-isotopically labeled target protein (0.1-0.3 mM) in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.0, with 10% D₂O).

  • Confirmed fragment hits from SPR screen (as DMSO-d₆ stocks).

  • NMR spectrometer (≥600 MHz) with a cryoprobe.

Methodology:

  • Reference Spectrum Acquisition:

    • Prepare a sample of ¹⁵N-labeled protein with the same final DMSO-d₆ concentration as the fragment samples will have (e.g., 1%).

    • Acquire a high-quality 2D ¹H-¹⁵N HSQC spectrum. This is the reference "apo" state.

    • Rationale: Each peak in the HSQC spectrum corresponds to a specific amide group in the protein backbone. This spectrum serves as a fingerprint of the protein's unbound state.[2]

  • Fragment Addition and Spectrum Acquisition:

    • Add a specific fragment hit (e.g., this compound) to the protein sample at a defined molar excess (e.g., 5-10 fold).

    • Allow the sample to equilibrate.

    • Acquire a second 2D ¹H-¹⁵N HSQC spectrum under identical conditions.

  • Data Analysis (Chemical Shift Perturbations - CSPs):

    • Overlay the "apo" (reference) and "holo" (fragment-bound) spectra.

    • Identify peaks that have shifted their position or decreased in intensity upon fragment addition. These are Chemical Shift Perturbations (CSPs).

    • Map the perturbed residues back onto the 3D structure of the protein.

    • Rationale: If a fragment binds, it will alter the chemical environment of nearby amino acid residues, causing their corresponding peaks in the HSQC spectrum to shift.[18] This not only confirms binding but also pinpoints the interaction site on the protein surface. This method is highly reliable and less prone to the false positives that can plague other techniques.[18][21]

Part 4: From Hit to Lead - A Strategy for Growth

Once this compound is confirmed as a binder, the next phase is to increase its affinity and selectivity through chemical elaboration. The "fragment growing" strategy is the most common approach.[1][22]

Objective: To design and synthesize analogs of the initial fragment hit with improved potency by extending the structure into adjacent pockets of the binding site.

Hit_To_Lead cluster_core Core Fragment cluster_strategy Growth Strategy cluster_analogs Analog Synthesis cluster_lead Lead Compound core This compound (Validated Hit, Kᴅ ~500 µM) strategy Structural Data (X-ray/NMR) Reveals Unoccupied Pockets & Exit Vectors core->strategy analog1 Analog 1: Elaboration from Piperidine N (Targets Hydrophobic Pocket) strategy->analog1 analog2 Analog 2: Substitution on Piperidine Ring (Targets Polar Pocket) strategy->analog2 lead Optimized Lead (Kᴅ ~50 nM) analog1->lead Iterative Design & SAR analog2->lead Iterative Design & SAR

Caption: Conceptual workflow for "fragment growing" from the spirocyclic core.

Strategic Steps:

  • Obtain Structural Information: A high-resolution crystal structure of the target protein in complex with this compound is paramount. This reveals the precise binding mode and highlights unoccupied pockets adjacent to the fragment.

  • Identify Growth Vectors: The piperidine nitrogen of the scaffold is a primary and synthetically tractable exit vector. Computational tools and hotspot mapping can help predict which vectors are most likely to lead to favorable interactions.[3][23]

  • Structure-Guided Design: Design new analogs by adding chemical moieties that complement the shape and chemical nature of the adjacent pockets. For example, adding a benzyl group to the piperidine nitrogen could probe a nearby hydrophobic pocket.

  • Iterative Synthesis and Testing: Synthesize a small library of analogs based on these designs. Evaluate their binding affinity (Kᴅ) using SPR or Isothermal Titration Calorimetry (ITC).

  • Structure-Activity Relationship (SAR): Analyze the data to build an SAR. This information, combined with new structural data of improved analogs, guides the next cycle of design and optimization, ultimately leading to a potent, lead-like compound.[24]

References

Troubleshooting & Optimization

Technical Support Center: 1-Oxa-7-azaspiro[3.5]nonane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-Oxa-7-azaspiro[3.5]nonane. This spirocyclic scaffold, incorporating both an oxetane and a piperidine ring, is a valuable building block in medicinal chemistry, offering a unique three-dimensional exit vector for drug design.[1] However, its synthesis can be challenging due to the inherent strain in the four-membered oxetane ring and potential competing reaction pathways.

This guide is designed to provide practical, field-tested insights to help you troubleshoot common issues and optimize your synthetic strategy for improved yields and purity. We will explore the causality behind common experimental failures and provide robust, validated protocols to overcome them.

Troubleshooting Guide: Common Synthesis Issues

This section addresses the most frequently encountered problems during the synthesis of this compound and related spirocyclic oxetanes.

Question 1: My overall yield is consistently low (<40%) in the final intramolecular cyclization step to form the oxetane ring. What are the primary causes?

Answer: Low yields in the formation of four-membered rings are a common challenge, primarily due to unfavorable reaction kinetics and high activation energy associated with ring strain.[2] There are several likely causes:

  • Inefficient Leaving Group: The intramolecular Williamson etherification is a standard method for this cyclization. The efficiency of the SN2 reaction is highly dependent on the quality of the leaving group. If you are using a tosylate (OTs), mesylate (OMs), or halide (Br, I), ensure it was installed with high conversion in the preceding step. An incomplete reaction will leave you with the starting diol, which will not cyclize.

  • Steric Hindrance: The spirocyclic center is sterically demanding. The base used to deprotonate the nucleophilic alcohol must be able to access the site without significant steric clash. A bulky base might be inefficient.

  • Competing Elimination (E2) Reaction: Instead of the desired intramolecular substitution (SN2), a competing E2 elimination can occur, especially if your leaving group is on a secondary carbon and a strong, sterically hindered base is used. This will lead to the formation of an undesired alkene byproduct.

  • Incorrect Base or Solvent: The choice of base and solvent is critical. A strong, non-nucleophilic base (e.g., NaH, KOtBu) is required to fully deprotonate the alcohol without competing in the substitution reaction. The solvent must be aprotic and able to dissolve the substrate and reagents (e.g., THF, DMF).

Troubleshooting Workflow:

G start Low Yield in Oxetane Formation check_lg Verify Leaving Group Installation (TLC, NMR of precursor) start->check_lg check_purity Check Precursor Purity (NMR, Elemental Analysis) check_lg->check_purity LG is good optimize_base Optimize Base (e.g., NaH vs. KOtBu) check_purity->optimize_base Precursor is pure optimize_solvent Optimize Solvent (THF vs. DMF) optimize_base->optimize_solvent optimize_temp Adjust Temperature (e.g., Reflux vs. Room Temp) optimize_solvent->optimize_temp analyze_side Analyze Crude Mixture for Byproducts (NMR, LC-MS) optimize_temp->analyze_side success Yield Improved optimize_temp->success elimination Alkene byproduct detected? (Suggests E2 competition) analyze_side->elimination no_reaction Mainly starting material? (Suggests poor activation/base) analyze_side->no_reaction elimination->optimize_base Use less hindered base no_reaction->optimize_base Use stronger base/higher temp

Caption: Troubleshooting workflow for low oxetane formation yield.

Question 2: I am attempting a multi-step synthesis starting from N-protected 4-piperidone, but the yield is poor after the reduction step. What could be going wrong?

Answer: When building the scaffold through a multi-step process, reduction steps are common pitfalls. A patent for a related compound, 7-oxo-2-azaspiro[3.5]nonane, highlights that using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) can lead to undesired side reactions.[3]

  • Over-reduction: Strong hydrides can reduce other functional groups in your molecule. More critically, they can sometimes promote ring-opening of a newly formed or precursor cyclic ether, especially if reaction temperatures are not carefully controlled.[3]

  • Impurity Formation: The patent literature indicates that transition reduction can lead to olefin impurities, which complicates purification and lowers the yield of the desired saturated product.[3]

Recommendations:

  • Temperature Control: Maintain cryogenic temperatures (e.g., -10°C to 0°C) during the addition of the reducing agent to minimize exothermic decomposition and side reactions.[3]

  • Alternative Reagents: Consider milder reducing agents if possible, depending on the specific functional group you are targeting.

  • Careful Workup: A proper aqueous workup (e.g., Fieser workup for LiAlH₄) is crucial to quench the reaction effectively and remove aluminum salts, which can otherwise complicate extraction and purification.

Question 3: My final product is difficult to purify by column chromatography. Are there alternative strategies?

Answer: The polarity of this compound, containing a secondary amine and an ether, can lead to tailing on silica gel.

  • Basified Silica: Pre-treating your silica gel with a base (e.g., slurrying with 1-2% triethylamine in your eluent) can significantly reduce tailing by deactivating the acidic silanol groups.

  • Salt Formation and Recrystallization: If the product is stable, consider forming a salt, such as an oxalate or hydrochloride salt.[4][5] Salts often have much better crystalline properties than the freebase, allowing for purification via recrystallization, which is highly effective for removing closely-related impurities and is scalable.

  • Alternative Stationary Phases: If issues persist, consider chromatography on neutral alumina, which can be less harsh and offer different selectivity compared to silica gel.

Frequently Asked Questions (FAQs)

Q: What are the most common synthetic routes to the this compound core? A: The literature suggests two primary approaches:

  • Ring-Closing Metathesis (RCM): Starting with a suitably substituted piperidine precursor containing two vinyl or allyl groups, RCM can be used to form one of the rings.

  • Intramolecular Cyclization: This is a more common and often more direct route. It typically involves preparing a piperidine ring substituted at the 4-position with two identical arms, one of which contains a nucleophile (alcohol) and the other a leaving group. An intramolecular SN2 reaction then forms the oxetane ring.[2] A published synthesis for the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane follows this type of logic, starting from a protected piperidine-4,4-dicarboxylate.[4]

Q: Are there photochemical methods to synthesize the oxetane ring in this scaffold? A: Yes, the Paternò-Büchi reaction , a [2+2] photochemical cycloaddition between a carbonyl compound (like N-protected 4-piperidone) and an alkene, is a classic method for synthesizing oxetanes.[6][7][8] While powerful, it can suffer from regioselectivity and stereoselectivity issues, and scaling up photochemical reactions can be challenging. The reaction's success depends heavily on the excited state of the carbonyl compound and the nature of the alkene.[8]

Q: How do the physicochemical properties of the oxetane ring benefit drug design compared to, for example, a gem-dimethyl or carbonyl group? A: The oxetane motif is considered a valuable bioisostere.[4] Compared to a gem-dimethyl group, it introduces polarity and a hydrogen bond acceptor without adding significant lipophilicity. Compared to a carbonyl group, it improves metabolic stability and aqueous solubility while maintaining a similar geometric profile.[2]

Optimized Protocol: Multi-Step Synthesis via Intramolecular Cyclization

This protocol is a synthesized approach based on established methods for constructing spirocyclic ethers from piperidine precursors.[2][4]

Overall Reaction Scheme:

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A N-Ts-piperidine-4,4-dicarboxylate C N-Ts-4,4-bis(hydroxymethyl)piperidine A->C LiAlH4, THF B Diethyl Malonate + N-Ts-bis(2-bromoethyl)amine B->A NaH, DMF D N-Ts-4-(hydroxymethyl)-4-((tosyloxy)methyl)piperidine C->D TsCl, Pyridine, 0°C E N-Ts-1-Oxa-7-azaspiro[3.5]nonane D->E NaH, THF, reflux F This compound E->F Mg/MeOH or Na/NH3

Caption: Multi-step synthesis pathway for this compound.

Step 4: Intramolecular Cyclization (Oxetane Formation)

  • Reagent Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add dry Tetrahydrofuran (THF).

  • Base Addition: Cool the THF to 0°C in an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Substrate Addition: Dissolve the precursor diol monotosylate (1.0 equivalent) in a minimal amount of dry THF and add it dropwise to the NaH suspension at 0°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Quenching: Cool the reaction mixture to 0°C and carefully quench by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine) using a hexane/ethyl acetate gradient.

Step 5: N-Tosyl Deprotection

  • Reaction Setup: Dissolve the N-Ts protected spirocycle (1.0 equivalent) in anhydrous Methanol (MeOH).

  • Reagent Addition: Add magnesium (Mg) turnings (6-8 equivalents) to the solution.

  • Sonication: Place the reaction flask in an ultrasonic bath and sonicate for 1-2 hours. The reaction progress can be monitored by TLC.

  • Workup: Upon completion, filter the reaction mixture to remove excess magnesium and salts. Concentrate the filtrate under reduced pressure.

  • Purification/Isolation: The resulting freebase can be purified by chromatography or converted directly to a salt (e.g., oxalate) for purification by recrystallization.[4] To form the oxalate salt, dissolve the crude freebase in ether (Et₂O) and add a solution of anhydrous oxalic acid (0.5 equivalents) in Et₂O to precipitate the salt.

Comparative Data on Reaction Conditions

The following table summarizes expected outcomes based on different conditions for the critical intramolecular cyclization step. These are illustrative and based on general principles of SN2 reactions for ring formation.

ParameterCondition ACondition BCondition CExpected Outcome & Rationale
Base NaHKOtBuK₂CO₃NaH is often optimal. KOtBu is also strong but its bulkiness can sometimes favor elimination. K₂CO₃ is often too weak to fully deprotonate the alcohol, leading to slow or incomplete reaction.
Solvent THFDMFAcetonitrileTHF and DMF are preferred. THF has good solubility and is aprotic. DMF is more polar and can accelerate SN2 reactions but is harder to remove. Acetonitrile is generally less effective for this transformation.
Temperature Room Temp65°C (Reflux THF)100°CRefluxing THF is a good starting point. The activation barrier for forming a strained four-membered ring often requires heat. Higher temperatures may increase byproduct formation.
Leaving Group -OMs-OTs-Br-OTs or -OMs are superior. They are excellent leaving groups. While -Br is good, tosylates and mesylates are often more reliable and easier to prepare from the corresponding diol.

References

Technical Support Center: Synthesis of Spirocyclic Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of spirocyclic ethers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these valuable structural motifs. Spirocyclic ethers are prevalent in numerous bioactive natural products and pharmaceuticals, making their efficient synthesis a critical endeavor.[1][2] However, their preparation is often plagued by competing side reactions that can compromise yield, purity, and stereochemical integrity.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during key synthetic transformations. The advice herein is grounded in mechanistic principles and validated by established literature to ensure scientific integrity and practical utility.

Table of Contents

  • Troubleshooting Acid-Catalyzed Spiroketalizations

    • FAQ: Low Diastereoselectivity and Epimerization .

    • Troubleshooting Guide: Competing Intermolecular Reactions and Dehydration .

  • Navigating Side Reactions in Transition-Metal-Catalyzed Cyclizations

    • FAQ: Catalyst Inactivity and Low Turnover .

    • Troubleshooting Guide: β-Hydride Elimination and Other Undesired Isomerizations .

  • Challenges in Oxidative Cyclizations for Spiroether Synthesis

    • FAQ: Over-oxidation and Formation of Lactones .

    • Troubleshooting Guide: Lack of Regioselectivity in C-H Functionalization .

  • Preventative Strategies: The Role of Protecting Groups

    • FAQ: When and How to Use Protecting Groups to Minimize Side Reactions .

  • References

Troubleshooting Acid-Catalyzed Spiroketalizations

Acid-catalyzed spiroketalization of precursor dihydroxy ketones or their synthetic equivalents is a cornerstone of spirocyclic ether synthesis.[3] While powerful, this method is susceptible to issues of stereocontrol and competing side reactions.

FAQ: Low Diastereoselectivity and Epimerization

Question: My acid-catalyzed spiroketalization is producing a mixture of diastereomers, with the desired isomer in low yield. How can I improve the stereoselectivity?

Answer: This is a common issue stemming from the reversibility of the cyclization process under acidic conditions, which allows for equilibration to a thermodynamically controlled mixture of products.[4] The observed product ratio is often a reflection of the relative thermodynamic stabilities of the possible spiroketal isomers.

Core Principles for Troubleshooting:

  • Thermodynamic vs. Kinetic Control: Under strongly acidic conditions and elevated temperatures, the reaction will favor the most thermodynamically stable diastereomer. This is often, but not always, the isomer that benefits from the anomeric effect.[4] If the desired product is the kinetic, less stable isomer, you will need to employ milder conditions.

  • Mechanism of Epimerization: Acid-catalyzed epimerization can occur through the reversible opening and closing of one of the ether rings via an intermediate oxocarbenium ion.[4] This allows for the stereocenter at the spirocyclic carbon to invert.

Troubleshooting Protocol:

  • Reaction Temperature and Time:

    • For the Thermodynamic Product: If you are targeting the most stable isomer, ensure the reaction is allowed to reach equilibrium. This may require longer reaction times or slightly elevated temperatures.

    • For the Kinetic Product: To favor the kinetic product, use milder acidic conditions (e.g., pyridinium p-toluenesulfonate (PPTS) instead of TsOH or H2SO4), lower temperatures, and shorter reaction times. It's crucial to monitor the reaction closely and quench it before significant equilibration to the thermodynamic product occurs.

  • Choice of Acid Catalyst: The strength of the Brønsted or Lewis acid can significantly influence the reaction outcome.

    • Brønsted Acids: For sensitive substrates, milder acids like camphorsulfonic acid (CSA) or PPTS are preferable to stronger acids like HCl or H2SO4.

    • Lewis Acids: In some cases, Lewis acids can offer better stereocontrol by templating the cyclization. Experiment with a range of Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) to find the optimal catalyst for your substrate.[5]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the intermediates and transition states. Non-polar solvents like dichloromethane (DCM) or toluene are commonly used. Protic solvents may compete with the intramolecular nucleophile.

Illustrative Diagram: Epimerization Pathway

G cluster_main Acid-Catalyzed Spiroketalization and Epimerization Start Dihydroxy Ketone Precursor Oxocarbenium Oxocarbenium Ion Intermediate Start->Oxocarbenium + H⁺, - H₂O Kinetic Kinetic Spiroketal (Less Stable) Oxocarbenium->Kinetic Intramolecular Attack (Path A) Thermodynamic Thermodynamic Spiroketal (More Stable) Oxocarbenium->Thermodynamic Intramolecular Attack (Path B) Kinetic->Oxocarbenium + H⁺ (Reversible) Thermodynamic->Oxocarbenium + H⁺ (Reversible)

Caption: Epimerization pathway in acid-catalyzed spiroketalization.

Troubleshooting Guide: Competing Intermolecular Reactions and Dehydration
Problem Potential Cause(s) Troubleshooting Steps
Formation of intermolecular ethers or polymers High substrate concentration favors intermolecular reactions over the desired intramolecular cyclization.1. High Dilution: Run the reaction at a lower concentration (e.g., 0.01-0.05 M) to favor the intramolecular pathway.[6] 2. Slow Addition: If using a reagent to generate the reactive intermediate, add it slowly to the reaction mixture to maintain a low instantaneous concentration.
Dehydration to form enol ethers or dienes Harsh acidic conditions and/or high temperatures can promote elimination of water. The substrate may possess allylic or benzylic alcohols that are particularly prone to elimination.1. Milder Conditions: Use a milder acid catalyst (e.g., PPTS, CSA) and lower the reaction temperature. 2. Protecting Groups: If a particularly labile hydroxyl group is not involved in the spirocyclization, consider protecting it before the cyclization step.[7][8]
Formation of undesired benzofurans In substrates containing phenolic hydroxyl groups, acid-catalyzed cyclization can lead to the formation of a benzofuran ring instead of the desired spirocyclic ether.[9]1. Oxidation State Adjustment: Altering the oxidation state of the precursor can disfavor benzofuran formation. For example, using a diketone precursor may favor spiroketalization.[9] 2. Protecting Groups: Protecting the phenolic hydroxyl group as a methyl or benzyl ether can prevent its participation in cyclization.[10]

Navigating Side Reactions in Transition-Metal-Catalyzed Cyclizations

Transition-metal catalysts (e.g., based on Pd, Au, Ag, Cu, Ir) offer mild and often highly selective alternatives to acid-catalyzed methods.[3][11][12] However, these systems come with their own set of potential side reactions and troubleshooting challenges.

FAQ: Catalyst Inactivity and Low Turnover

Question: My transition-metal-catalyzed spirocyclization is sluggish, requires high catalyst loading, or fails to go to completion. What could be the issue?

Answer: Catalyst inactivity or low turnover in these reactions can often be traced back to catalyst poisoning, ligand degradation, or unfavorable reaction kinetics.

Potential Causes and Solutions:

  • Catalyst Poisoning:

    • Source: Impurities in the starting materials, solvents, or reagents (e.g., sulfur-containing compounds, coordinating functional groups on the substrate) can bind to the metal center and deactivate the catalyst.

    • Solution: Ensure all reagents and solvents are of high purity and are properly degassed. If the substrate contains a potentially coordinating group (e.g., a thiol, a phosphine), it may need to be protected prior to the reaction.

  • Ligand Effects:

    • Issue: The chosen ligand may not be optimal for the desired transformation, leading to slow oxidative addition, reductive elimination, or catalyst decomposition.

    • Solution: Screen a variety of ligands with different electronic and steric properties. For example, in palladium-catalyzed reactions, electron-rich and bulky phosphine ligands often promote the desired reactivity.

  • Reaction Conditions:

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition. It is essential to find the optimal temperature range for the specific catalytic system.

    • Additives: Some reactions benefit from the addition of co-catalysts or additives that can regenerate the active catalytic species or act as scavengers for inhibitory byproducts. For instance, silver salts are often used in gold-catalyzed reactions to abstract halides and generate a more active cationic catalyst.[13]

Troubleshooting Guide: β-Hydride Elimination and Other Undesired Isomerizations
Problem Potential Cause(s) Troubleshooting Steps
Formation of diene byproducts via β-hydride elimination In palladium-catalyzed reactions involving an alkyl-palladium intermediate, if there is a β-hydrogen available, β-hydride elimination can compete with the desired bond formation, leading to an olefin byproduct.1. Substrate Design: Design the substrate so that the key alkyl-metal intermediate lacks accessible β-hydrogens. 2. Ligand Choice: Use ligands that favor reductive elimination over β-hydride elimination. For example, bulky ligands can sterically disfavor the syn-coplanar arrangement required for β-hydride elimination.
Undesired double bond isomerization The transition metal catalyst can sometimes catalyze the isomerization of double bonds within the substrate or product, leading to a mixture of constitutional isomers.1. Milder Catalyst: Switch to a less reactive catalyst or a different metal that is less prone to promoting isomerization. 2. Shorter Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to minimize subsequent isomerization.
Ring-rearrangement or expansion Highly strained spirocyclic systems or the formation of carbocationic intermediates during the catalytic cycle can lead to skeletal rearrangements.[14][15][16][17][18]1. Choice of Metal and Ligand: Select a catalytic system that proceeds through a mechanism that avoids the formation of high-energy intermediates prone to rearrangement. For instance, reactions that proceed via concerted pathways are less likely to undergo rearrangement than those involving discrete carbocationic intermediates.[14] 2. Lower Temperature: Running the reaction at a lower temperature can sometimes suppress rearrangement pathways, which often have a higher activation energy than the desired reaction.

Illustrative Workflow: Troubleshooting a Metal-Catalyzed Reaction

G cluster_workflow Troubleshooting Workflow for Low Yield in Metal-Catalyzed Spirocyclization Start Low Yield or No Reaction Check_Purity Verify Purity of Starting Materials, Solvents, and Reagents Start->Check_Purity Screen_Ligands Screen Ligands with Different Steric and Electronic Properties Check_Purity->Screen_Ligands If purity is confirmed Optimize_Temp Optimize Reaction Temperature Screen_Ligands->Optimize_Temp Screen_Catalyst Screen Different Metal Catalysts (e.g., Pd, Au, Ir) Optimize_Temp->Screen_Catalyst Success Improved Yield Screen_Catalyst->Success If successful

Caption: A systematic workflow for troubleshooting low-yielding metal-catalyzed spirocyclizations.

Challenges in Oxidative Cyclizations for Spiroether Synthesis

Oxidative cyclizations provide a powerful means to construct spirocyclic ethers by forming C-O and often C-C bonds concurrently.[19][20] These reactions can be promoted by a variety of reagents, including hypervalent iodine compounds, or metal oxidants like Ru(VIII) or Os(VI).[21]

FAQ: Over-oxidation and Formation of Lactones

Question: My oxidative cyclization is producing a significant amount of a lactone or other over-oxidized byproduct instead of the desired spirocyclic ether. How can I prevent this?

Answer: Over-oxidation is a common side reaction when the desired spirocyclic ether contains functional groups that are also susceptible to oxidation under the reaction conditions.

Strategies to Mitigate Over-oxidation:

  • Choice of Oxidant:

    • Milder Reagents: Switch to a milder or more selective oxidizing agent. For example, if using a strong oxidant like KMnO₄ is leading to over-oxidation, consider alternatives like OsO₄ (for dihydroxylation followed by cyclization) or hypervalent iodine reagents, which can be more selective.[21]

    • Stoichiometry: Carefully control the stoichiometry of the oxidant. Using a slight excess may be necessary to drive the reaction to completion, but a large excess will increase the likelihood of over-oxidation.

  • Reaction Conditions:

    • Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Over-oxidation reactions often have a higher activation energy and are more prevalent at elevated temperatures.

    • pH Control: In some cases, the pH of the reaction medium can influence the selectivity. Buffering the reaction mixture may help to suppress unwanted side reactions.

  • Protecting Groups: If the substrate contains a sensitive functional group, such as a primary alcohol that can be oxidized to a carboxylic acid and then form a lactone, it should be protected before the oxidative cyclization step.[7][8]

Troubleshooting Guide: Lack of Regioselectivity in C-H Functionalization
Problem Potential Cause(s) Troubleshooting Steps
Formation of a mixture of regioisomers If the substrate has multiple C-H bonds that can be functionalized by the oxidant, a mixture of regioisomeric products can be formed.1. Directing Groups: Introduce a directing group onto the substrate that can chelate to the oxidant and direct the functionalization to a specific C-H bond. 2. Steric Hindrance: Modify the substrate to sterically block undesired sites of reaction, thereby favoring functionalization at the more accessible C-H bond.
Slow or no reaction The C-H bond to be functionalized may be too strong or sterically inaccessible for the chosen oxidant.1. More Powerful Oxidant: Use a more reactive oxidizing agent, but be mindful of potential over-oxidation. 2. Substrate Modification: If possible, modify the substrate to activate the desired C-H bond (e.g., by introducing an adjacent electron-donating group).

Preventative Strategies: The Role of Protecting Groups

A proactive approach to avoiding side reactions is the judicious use of protecting groups.[7][8][10][22][23] They are temporary modifications of functional groups to prevent them from interfering with a desired transformation.

FAQ: When and How to Use Protecting Groups to Minimize Side Reactions

Question: I am observing multiple side products that seem to originate from reactive functional groups on my substrate. How do I decide which groups to protect and what protecting groups to use?

Answer: A good protecting group strategy is crucial for the successful synthesis of complex molecules. The ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other parts of the molecule.

Key Considerations for a Protecting Group Strategy:

  • Identify Problematic Functional Groups: Analyze the structure of your starting material and the conditions of the planned spirocyclization to identify any functional groups that might compete with the desired reaction. Common culprits include:

    • Free hydroxyl groups: Can compete in cyclization reactions or be oxidized.

    • Amines: Can act as nucleophiles or be oxidized.

    • Carboxylic acids: Can interfere with base-sensitive reactions or act as nucleophiles.

  • Choose an Appropriate Protecting Group: The choice of protecting group depends on the nature of the functional group and the conditions of the subsequent reactions.

    • For Alcohols: Silyl ethers (e.g., TBS, TIPS) are versatile and can be removed with fluoride ions. Benzyl ethers are stable to a wide range of conditions and are typically removed by hydrogenolysis.[8]

    • For Amines: Carbamates (e.g., Boc, Cbz) are commonly used and offer a range of deprotection conditions.

    • Orthogonal Protection: If multiple functional groups need to be protected and deprotected at different stages of the synthesis, an "orthogonal" protecting group strategy is necessary. This involves using protecting groups that can be removed under different, non-interfering conditions.[7]

Illustrative Table: Common Protecting Groups for Spiroether Synthesis

Functional Group Protecting Group Common Protection Conditions Common Deprotection Conditions Stability
Alcohol Tert-butyldimethylsilyl (TBS) etherTBSCl, imidazole, DMFTBAF, THF; or HF-PyridineStable to most conditions except strong acid and fluoride
Alcohol Benzyl (Bn) etherBnBr, NaH, THFH₂, Pd/CStable to acid and base; cleaved by hydrogenolysis
Amine Tert-butyloxycarbonyl (Boc)Boc₂O, baseStrong acid (e.g., TFA, HCl)Stable to base and hydrogenolysis
Amine Carboxybenzyl (Cbz)CbzCl, baseH₂, Pd/CStable to acid; cleaved by hydrogenolysis

References

Technical Support Center: Overcoming Steric Hindrance in Spirocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for spirocycle synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complex challenges associated with constructing sterically congested spirocyclic frameworks. The inherent three-dimensional and rigid nature of spirocycles makes them prized scaffolds in drug discovery, but the creation of the requisite quaternary spirocenter is often a significant synthetic hurdle.[1] This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common issues encountered during spirocyclization reactions where steric hindrance is a primary concern.

Q1: My spirocyclization reaction is failing or giving very low yields, particularly with bulky substrates. What are the most likely causes and initial troubleshooting steps?

A1: Low or no yield in a spirocyclization attempt is a classic symptom of a high activation energy barrier, usually due to steric hindrance in the key ring-forming transition state.

  • Causality: The formation of a quaternary spirocenter requires bringing two reactive moieties, often bearing bulky substituents, into close proximity. If the steric repulsion in the transition state is too high, the reaction will be slow or may follow alternative, lower-energy pathways (e.g., intermolecular side reactions).[2][3]

  • Initial Troubleshooting Steps:

    • Verify Starting Material Purity: Impurities can poison catalysts or introduce competing side reactions. Always ensure your starting materials are pure via techniques like recrystallization or column chromatography.[4][5]

    • Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary energy to overcome the activation barrier. However, monitor closely for product decomposition or the formation of new byproducts.[5]

    • Screen Solvents: The solvent can dramatically influence the stability of the transition state.[4][6] A more polar solvent might stabilize charged intermediates, while a non-coordinating solvent could prevent catalyst inhibition.

    • Employ High-Dilution Conditions: To favor the desired intramolecular cyclization over intermolecular reactions, run the reaction at a very low concentration (e.g., <0.01 M).[6]

Q2: I am forming the spirocyclic product, but with poor diastereoselectivity. How can I improve stereochemical control when steric factors are dominant?

A2: Poor diastereoselectivity indicates that multiple transition states leading to different stereoisomers are energetically accessible. The goal is to increase the energy difference between these competing pathways.

  • Causality: The stereochemical outcome is determined by the relative energies of the diastereomeric transition states. Steric interactions between substituents on the forming rings, the catalyst, and the substrate dictate which transition state is favored.[7] In thermodynamically controlled reactions, the most stable product isomer is formed, but many spirocyclizations are kinetically controlled.[8][9]

  • Strategies for Improving Selectivity:

    • Catalyst and Ligand Modification: This is often the most effective strategy. In metal-catalyzed reactions, switching to a ligand with greater steric bulk can create a more defined chiral pocket, improving facial selectivity.[4][10] For organocatalysis, modifying the catalyst backbone can enhance stereodifferentiation.[11][12]

    • Lower the Reaction Temperature: Running the reaction at a lower temperature can amplify small energy differences between competing transition states, often leading to significantly improved selectivity.

    • Substrate Control: If possible, introduce a temporary bulky directing group on the substrate to block one face from attack. This group can be removed in a subsequent step.

    • Solvent Optimization: The solvent can influence the conformation of the substrate and catalyst, thereby affecting selectivity. Screen a range of solvents with varying polarities and coordinating abilities.[6]

Q3: What are the most effective general strategies for forcing a sterically hindered spirocyclization to proceed?

A3: When standard thermal conditions are insufficient, more advanced techniques are required to overcome significant steric barriers.

  • High-Pressure Synthesis: Applying high pressure (in the range of 8–15 kbar) can dramatically accelerate reactions with a negative activation volume, which is typical for cyclization reactions where bonds are being formed.[13] Increased pressure forces molecules closer together, overcoming steric repulsion and increasing collision frequency, which can lead to the formation of products that are inaccessible under ambient pressure.[14][15]

  • Transition-Metal Catalysis: Catalysts, particularly those based on palladium, rhodium, gold, or nickel, can provide alternative, lower-energy reaction pathways.[16][17] For example, a Pd-catalyzed intramolecular allylic alkylation can form a spirocenter under much milder conditions than a traditional base-mediated cyclization.[18]

  • Photoredox or Radical Cyclization: Radical-based pathways often have different geometric constraints than ionic or pericyclic reactions. Generating a radical intermediate can initiate a cyclization that might otherwise be sterically prohibited.[19][20]

Q4: My intramolecular approach is consistently failing. When should I abandon it in favor of a cycloaddition or rearrangement strategy?

A4: It is advisable to consider an alternative strategy when extensive optimization of an intramolecular cyclization (temperature, catalysts, solvents, pressure) fails to provide even trace amounts of the desired product.

  • Cycloaddition Reactions: [3+2] and [4+2] cycloadditions are powerful methods for constructing the spirocycle core in a single, highly convergent step.[21][22] These reactions are often highly regioselective and can be rendered enantioselective with chiral catalysts. They are particularly useful when the target spirocycle contains heterocyclic elements.[21][23]

  • Rearrangement Reactions: Reactions like the Claisen or Cope rearrangement can be used in combination with other methods, such as ring-closing metathesis (RCM), to build complex spirocyclic systems.[24] These approaches redesign the synthetic disconnection, avoiding a direct, sterically challenging ring closure.

Part 2: Troubleshooting Guides for Specific Scenarios

This section provides a deeper dive into specific experimental failures and offers structured solutions.

Problem 1: Failed Intramolecular Michael or Aldol Cyclization
  • Symptoms: Starting material is recovered, or decomposition is observed. No desired spirocyclic product is formed, even after prolonged reaction times or heating.

  • Probable Cause: Severe steric clash in the 5- or 6-membered ring transition state prevents the nucleophile from achieving the required trajectory for attack on the electrophile. This is common when forming spirocycles with multiple quaternary centers or bulky substituents adjacent to the reaction sites.[2]

  • Troubleshooting Workflow:

G cluster_causes Potential Causes cluster_solutions Solutions cluster_cond cluster_cat cluster_redesign start Reaction Failed: Intramolecular Cyclization cause1 High Transition State Energy start->cause1 cause2 Catalyst Inactivity/ Inhibition start->cause2 cause3 Substrate Decomposition start->cause3 sol1 Modify Reaction Conditions cause1->sol1 sol3 Redesign Synthesis cause1->sol3 sol2 Change Catalytic System cause2->sol2 cause3->sol1 cond1 Increase Temperature sol1->cond1 cond2 Apply High Pressure (8-15 kbar) sol1->cond2 cond3 Screen Solvents (Polar Aprotic vs. Nonpolar) sol1->cond3 cat1 Switch to Lewis Acid (e.g., TiCl4, Sc(OTf)3) sol2->cat1 cat2 Use Organocatalyst (Proline, Chiral Amine) sol2->cat2 cat3 Screen Metal Catalysts/Ligands (e.g., Pd, Ni, Rh) sol2->cat3 red1 Cycloaddition Approach sol3->red1 red2 Rearrangement/ RCM Strategy sol3->red2

Caption: Troubleshooting workflow for a failed intramolecular spirocyclization.

Problem 2: Low Yield and/or Selectivity in an Asymmetric Catalytic Spirocyclization
  • Symptoms: The desired product is formed, but in low yield (<40%) and/or with low enantiomeric excess (ee) or diastereomeric ratio (dr).

  • Probable Cause: The chiral catalyst is not creating a sufficiently ordered and discriminating transition state. This can be due to a mismatch between the substrate and the catalyst's chiral environment, or a significant non-catalyzed background reaction is occurring.

  • Solutions & Data-Driven Insights: The choice of catalyst and ligand is paramount. As shown in the table below, subtle changes to the ligand structure can have a profound impact on both yield and enantioselectivity in nickel-catalyzed spirocyclizations.

EntryCatalyst SystemLigandRing SizeYield (%)ee (%)Reference
1Ni(COD)₂ (10 mol%)SL-M004-15-membered7584[10]
2Ni(COD)₂ (10 mol%)SL-M004-16-membered6050[10]
3Ni(COD)₂ (10 mol%)SL-M004-17-membered8590[10]
4Pd₂(dba)₃ (2.5 mol%)(S)-t-Bu-phos5-membered9295[18]

Table 1. Comparison of Catalytic Systems in Asymmetric Spirocyclization. Data highlights the sensitivity of yield and enantioselectivity to ring size and the chosen metal/ligand combination.[10][18]

Actionable Advice:

  • Systematically Screen Ligands: For a given metal, screen a family of ligands with systematically varied steric and electronic properties (e.g., different Mandyphos or phosphine ligands).[4][10]

  • Evaluate Different Metals: If a particular metal (e.g., Nickel) gives poor results, consider switching to another that may offer a different coordination geometry or reactivity profile (e.g., Palladium, Rhodium).[16][25]

  • Additives: Sometimes, additives (e.g., a Lewis acid co-catalyst or a Brønsted acid) can assist in substrate activation or help organize the transition state, improving selectivity.[12]

Part 3: Key Methodologies & Protocols

This section provides exemplary protocols for strategies discussed in this guide. These should be adapted based on your specific substrate.

Protocol 1: High-Pressure Promoted Intramolecular Cyclization

This protocol is a general guideline for attempting a sterically hindered cyclization under high-pressure conditions.

  • Preparation: Dissolve the substrate in a suitable, dry solvent (e.g., Dichloromethane, Toluene, Acetonitrile) at a concentration of 0.05 M in a clean, dry reaction vessel appropriate for the high-pressure apparatus (e.g., a Teflon vial).

  • Catalyst/Reagent Addition: Add the catalyst or reagent (e.g., Lewis acid, base) as required by your specific transformation.

  • Assembly: Seal the reaction vessel securely according to the manufacturer's instructions for the high-pressure reactor.

  • Pressurization: Place the vessel inside the high-pressure reactor. Increase the pressure slowly to the target pressure (e.g., 10 kbar).

  • Reaction: Maintain the reaction at the target pressure and desired temperature (if heating is required) for 12-48 hours.

  • Depressurization: Slowly and carefully release the pressure as per the equipment's safety guidelines.

  • Work-up & Analysis: Open the reaction vessel, quench the reaction if necessary, and work up as usual. Analyze the crude mixture by NMR and LC-MS to determine conversion and product formation.

Protocol 2: Organocatalyzed Asymmetric [3+2] Cycloaddition for Spirooxindole Synthesis

This protocol is adapted from established methods for synthesizing spirooxindoles, a common privileged scaffold.[11][26][27]

  • Setup: To a flame-dried vial under an inert atmosphere (N₂ or Argon), add the methyleneindolinone substrate (1.0 equiv., 0.1 mmol) and the chiral organocatalyst (e.g., a thiourea or squaramide derivative, 10-20 mol%).

  • Solvent Addition: Add the appropriate dry solvent (e.g., Toluene, CH₂Cl₂, 1.0 mL).

  • Cooling: Cool the reaction mixture to the optimized temperature (e.g., 0 °C, -20 °C, or room temperature).

  • Dipole Precursor Addition: Add the second reaction partner (e.g., a nitrile imine precursor or an azomethine ylide precursor, 1.2 equiv.) portion-wise or via syringe pump over 30 minutes.

  • Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the enantioenriched spirooxindole product. Determine yield and enantiomeric excess (by chiral HPLC).

G cluster_cycle Catalytic Cycle Cat Chiral Organocatalyst (e.g., Thiourea) Complex Activated Complex (H-Bonding) Cat->Complex Binds Substrate A SubA Substrate A (Methyleneindolinone) SubA->Complex SubB Substrate B (Dipole Precursor) TS Sterically Controlled [3+2] Cycloaddition Transition State SubB->TS Facial-selective attack Complex->TS ProdCat Product-Catalyst Complex TS->ProdCat ProdCat->Cat Product Release Product Enantioenriched Spirocycle ProdCat->Product

Caption: Mechanism of an organocatalyzed asymmetric [3+2] cycloaddition.

References

Technical Support Center: Navigating the Stability of 1-Oxa-7-azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Oxa-7-azaspiro[3.5]nonane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique and promising class of spirocyclic compounds. As these scaffolds become increasingly prevalent in medicinal chemistry, a thorough understanding of their stability is paramount to ensure experimental success and data integrity.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind experimental observations and provide actionable protocols to address the stability challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs) on the Stability of this compound Derivatives

This section addresses common questions regarding the stability of this compound derivatives, providing insights into their chemical behavior under various conditions.

Q1: What are the most critical factors influencing the stability of this compound derivatives?

A1: The stability of the this compound core is primarily influenced by two key structural features: the strained oxetane ring and the piperidine ring. The most critical factors affecting their stability are pH, temperature, and the presence of oxidizing agents.

  • pH: The oxetane ring is susceptible to acid-catalyzed ring-opening, while the overall molecule can be influenced by both strongly acidic and basic conditions.[1][2]

  • Temperature: Elevated temperatures can accelerate degradation, particularly in the presence of acidic or basic catalysts.

  • Oxidizing Agents: The piperidine moiety can be susceptible to oxidation, which can lead to the formation of various degradation products.[3][4]

Q2: How stable is the oxetane ring in this compound derivatives under acidic conditions?

A2: The stability of the oxetane ring is highly dependent on the substitution pattern. For this compound derivatives, the spirocyclic nature at the 3-position of the oxetane provides significant steric hindrance, which generally enhances its stability against acid-catalyzed ring-opening compared to less substituted oxetanes.[2] However, prolonged exposure to strong acids or the presence of internal nucleophiles in the derivative can still promote ring-opening.[5]

Q3: Are this compound derivatives stable to basic conditions?

A3: Generally, the oxetane core is tolerant to basic conditions.[1] The piperidine ring is also stable under most basic conditions. However, if your derivative contains base-labile functional groups (e.g., esters, amides), these will be the primary sites of degradation under basic conditions.

Q4: What are the likely degradation pathways for this compound derivatives?

A4: The two most probable degradation pathways involve the oxetane and piperidine rings:

  • Acid-Catalyzed Oxetane Ring Opening: Under acidic conditions, the oxygen of the oxetane can be protonated, making the ring susceptible to nucleophilic attack, leading to a ring-opened product.

  • Oxidation of the Piperidine Ring: The piperidine nitrogen and the adjacent methylene groups can be sites of oxidation, leading to the formation of N-oxides, imines, or other oxidized species.[3][4]

graph DegradationPathways { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

parent [label="this compound\nDerivative"]; acid_path [label="Acidic Conditions\n(e.g., strong acid, heat)", shape=ellipse, fillcolor="#EA4335"]; oxidative_path [label="Oxidative Stress\n(e.g., H2O2, air)", shape=ellipse, fillcolor="#FBBC05"]; ring_opened [label="Ring-Opened Product\n(Diol derivative)"]; oxidized_piperidine [label="Oxidized Piperidine\n(e.g., N-oxide, imine)"];

parent -> acid_path [label="Protonation of\nOxetane Oxygen"]; acid_path -> ring_opened [label="Nucleophilic Attack"]; parent -> oxidative_path [label="Radical Abstraction"]; oxidative_path -> oxidized_piperidine; }

Caption: Potential degradation pathways for this compound derivatives.

Q5: Can I anticipate any common impurities from the synthesis that might affect the stability of my compound?

A5: Yes, impurities from the synthesis can impact the perceived stability of your final compound. A common impurity to be aware of, depending on the synthetic route, is the formation of olefinic side-products. For instance, syntheses involving lithium aluminum hydride for cyclization have been reported to produce "transitional reduction olefin impurities".[6] These unsaturated impurities can be more reactive and may degrade under conditions where the parent spirocycle is stable.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides a practical, step-by-step approach to troubleshooting common stability-related issues encountered during experiments with this compound derivatives.

Scenario 1: Unexpected Product Formation or Low Yield After Acidic Workup or Purification

Observation: You have performed a reaction and after an acidic workup (e.g., extraction with aqueous HCl) or purification on silica gel, you observe a lower than expected yield of your desired this compound derivative and the appearance of new, more polar spots on your TLC.

Potential Cause: Acid-catalyzed ring-opening of the oxetane.

Troubleshooting Workflow:

graph AcidicWorkupTroubleshooting { layout=dot; node [shape=record, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

start [label="Observation:\nLow yield/new polar spots after\nacidic workup or silica gel chromatography", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Step 1: Neutralize Workup\n|Avoid strong acids. Use saturated aqueous NaHCO3 or a phosphate buffer (pH 7)."]; step2 [label="Step 2: Modify Chromatography\n|Deactivate silica gel with a small percentage of triethylamine in the eluent.\n|Alternatively, use neutral alumina for purification."]; step3 [label="Step 3: Characterize Byproducts\n|Isolate the polar byproduct.\n|Analyze by 1H NMR, 13C NMR, and Mass Spectrometry."]; step4 [label="Step 4: Confirm Ring Opening\n|Look for the disappearance of characteristic oxetane proton signals (typically around 4.5 ppm) in the 1H NMR.\n|Look for the appearance of new signals corresponding to a diol or other ring-opened species."]; step5 [label="Step 5: Future Prevention\n|If acidic conditions are unavoidable in the synthesis, perform them at low temperatures and for the shortest possible duration."];

start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; }

Caption: Troubleshooting workflow for suspected acid-catalyzed degradation.

Scenario 2: Compound Degradation Upon Storage or During Biological Assays

Observation: Your purified this compound derivative shows signs of degradation (e.g., color change, precipitation, appearance of new peaks in HPLC) after being stored in solution or during a biological assay in an aqueous buffer.

Potential Cause: Oxidative degradation of the piperidine ring, potentially catalyzed by light or metal ions in the buffer.

Troubleshooting and Mitigation:

Step Action Rationale
1. Storage Conditions Store purified compounds as a solid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C). For solutions, use de-gassed solvents and store in amber vials to protect from light.This minimizes exposure to atmospheric oxygen and light, which can initiate oxidative degradation.[3][4]
2. Buffer Preparation Use high-purity water and buffer components for biological assays. Consider adding a small amount of an antioxidant (e.g., ascorbic acid, if compatible with the assay) or a chelating agent (e.g., EDTA) to the buffer.This removes trace metal ions that can catalyze oxidation and scavenges reactive oxygen species.
3. Analytical Monitoring Regularly check the purity of stored samples by HPLC with UV and mass spectrometric detection.This allows for early detection of degradation and helps to establish a reliable shelf-life for your compounds.
4. Characterization of Degradants If degradation is observed, use LC-MS/MS and NMR to identify the degradation products. Look for mass increases corresponding to the addition of oxygen atoms (e.g., +16 for an N-oxide).Unambiguous identification of degradation products is crucial for understanding the degradation pathway.[7][8]

Part 3: Protocols for Stability Assessment

To proactively assess the stability of your this compound derivatives, it is highly recommended to perform forced degradation studies. These studies intentionally expose the compound to harsh conditions to identify potential degradation pathways and products.[9]

Protocol: Forced Degradation Study

Objective: To evaluate the stability of a this compound derivative under various stress conditions.

Materials:

  • Your this compound derivative

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • HPLC-UV/MS system

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare stock solutions of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep a solution of the compound at 60°C for 24 hours.

    • Photostability: Expose a solution of the compound to a photostability chamber (ICH Q1B guidelines) or to direct sunlight for a defined period.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Sample Quenching:

    • For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

    • Quantify the percentage of the parent compound remaining.

    • Use LC-MS to determine the mass of any degradation products.

    • If significant degradation is observed, scale up the degradation experiment to isolate the degradation products for structural elucidation by NMR.[10]

Stress Condition Typical Observation for Degradation Potential Degradation Product
Acid Hydrolysis Appearance of more polar peaks in HPLC.Ring-opened oxetane (diol).
Base Hydrolysis Generally stable, unless other base-labile groups are present.Dependent on derivative structure.
Oxidation Appearance of new peaks with a mass increase of +16 or +14 amu.N-oxide or imine of the piperidine ring.
Thermal Degradation May show a similar degradation profile to acid or base hydrolysis, but at a slower rate.Various.
Photostability Dependent on the chromophores present in the derivative.Various.

By following this guide, you will be better equipped to anticipate and address the stability challenges associated with this compound derivatives, ensuring the reliability and success of your research and development efforts.

References

Technical Support Center: A Guide to Scaling Up 1-Oxa-7-azaspiro[3.5]nonane Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-Oxa-7-azaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of increasing production of this valuable spirocyclic scaffold. As a key building block in medicinal chemistry, offering a three-dimensional alternative to traditional heterocycles, robust and scalable synthetic protocols are paramount. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during laboratory and pilot-plant scale production.

Troubleshooting Guide: From Low Yields to Impurity Profiles

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format to provide direct and actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in spirocyclization reactions can often be attributed to several factors. A systematic approach to identifying the root cause is crucial for optimization.

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. A common issue during scale-up is inefficient heat transfer; what works in a small flask may not translate to a larger reactor. Ensure vigorous and consistent stirring to maintain a homogeneous reaction mixture and uniform temperature.[1]

  • Suboptimal Reagent Stoichiometry: The molar ratios of your reactants and reagents are critical.

    • Solution: Systematically screen different stoichiometries of your key reagents. For instance, in related spirocycle syntheses, an excess of one reagent may be necessary to drive the reaction to completion.[2]

  • Starting Material Quality: Impurities present in the starting materials can interfere with the reaction, potentially by inhibiting a catalyst or participating in side reactions.[2]

    • Solution: Ensure the purity of all starting materials. If necessary, purify them by recrystallization or column chromatography before use.

  • Product Decomposition: The desired this compound may be unstable under the reaction or workup conditions.

    • Solution: Analyze the crude reaction mixture at various time points to track both the formation of the product and the appearance of any degradation products. If decomposition is suspected, consider modifying the workup procedure, such as using milder pH conditions or reducing the reaction temperature.[2]

Question 2: I am observing significant byproduct formation. What are the common impurities and how can I minimize them?

The formation of byproducts is a common challenge, particularly when scaling up. Identifying these impurities is the first step toward mitigating their formation.

  • Olefinic Impurities: Elimination reactions can lead to the formation of unsaturated byproducts. A patent for a similar synthesis of 7-oxo-2-azaspiro[3.5]nonane highlights the formation of "transitional reduction olefin impurities" during a lithium aluminum hydride cyclization step.[3][4]

    • Identification: These can be detected by the presence of vinyl proton signals in ¹H NMR and characteristic C=C stretching in Infrared (IR) spectroscopy.[3]

    • Mitigation: Optimize reaction conditions, particularly temperature and the choice of base, to disfavor elimination pathways.

  • Stereoisomers: The formation of the spirocyclic core can result in a mixture of diastereomers.

    • Identification: Diastereomers can be identified and quantified using Nuclear Magnetic Resonance (NMR) spectroscopy by analyzing the coupling constants of the protons on the spirocyclic rings.[3]

    • Mitigation: The diastereomeric ratio can often be influenced by the choice of solvent and reaction temperature. A thorough screening of these parameters is recommended.[2]

  • Unreacted Starting Materials: The presence of unreacted starting materials can complicate purification.

    • Identification: TLC, NMR, or MS analysis of the crude reaction mixture can confirm the presence of starting materials.[3]

    • Mitigation: Re-evaluate the reaction time, temperature, and reagent stoichiometry as discussed in the low yield section.

Question 3: The reaction is highly exothermic and difficult to control at a larger scale. How can I manage the temperature effectively?

Exothermic reactions pose a significant safety risk during scale-up.[5] Proper management is essential for both safety and product quality.

  • Controlled Reagent Addition: The rate of addition of the limiting reagent can significantly impact heat generation.

    • Solution: Add the reagent dropwise or via a syringe pump to control the reaction rate and allow the cooling system to dissipate the generated heat.[6]

  • Efficient Cooling: The cooling capacity of the reactor must be sufficient to handle the exotherm.

    • Solution: Ensure the reactor is equipped with an efficient cooling jacket or an external cooling bath with good thermal contact. Monitor the internal reaction temperature continuously with a calibrated probe.[1][7]

  • Dilution: Running the reaction at a higher dilution can help to dissipate heat more effectively.

    • Solution: Conduct small-scale experiments to determine the optimal concentration that balances reaction rate and heat management.

Question 4: I am facing challenges with the purification of this compound at scale. What are the recommended methods?

Purification is often a bottleneck in scaling up production. The choice of method depends on the nature of the impurities and the scale of the operation.

  • Column Chromatography: This is a widely used method for purifying spirocycles at the lab scale.[3]

    • Scale-up Considerations: Scaling up column chromatography can be resource-intensive in terms of solvent consumption and time. Consider using automated flash chromatography systems for larger quantities.

  • Crystallization: If the product is a solid, crystallization can be a highly effective and scalable purification method.

    • Solution: Screen a variety of solvents to find a suitable system for crystallization. This can also help in isolating a specific polymorph if that is a critical quality attribute.

  • Extraction: For some synthesis routes, a simple extraction can be effective. For example, a synthesis of a derivative of 2-oxa-7-azaspiro[3.5]nonane reported that the product could be isolated by simple organic extraction from a basified aqueous mixture without the need for chromatography.[8]

  • Large-Scale Chromatography: For industrial-scale production, more advanced chromatographic techniques may be necessary.

    • Considerations: Technologies like continuous chromatography are being increasingly adopted to improve efficiency and reduce costs in large-scale purification.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A common synthetic pathway involves the reaction of diethyl malonate with N-tosylbis(2-bromoethyl)amine, followed by reduction with a reducing agent like lithium aluminum hydride. The resulting diol is then subjected to a one-pot mesylation and ring closure to form the oxetane ring. Finally, the tosyl group is removed to yield this compound.[10]

Q2: What are the key safety precautions when handling reagents for this synthesis?

Many of the reagents used in the synthesis of this compound are hazardous. For example, lithium aluminum hydride is highly reactive with water and can ignite. It is crucial to consult the Safety Data Sheet (SDS) for all reagents. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Q3: Which analytical techniques are most suitable for monitoring reaction progress and ensuring final product quality?

A combination of analytical techniques is recommended for robust quality control:

  • TLC and HPLC: For monitoring the consumption of starting materials and the formation of the product in real-time.[3] HPLC is particularly useful for quantitative analysis of purity.[11]

  • NMR Spectroscopy: Essential for structural confirmation of the final product and for identifying and quantifying impurities, including stereoisomers.[3][12][13]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown byproducts.[3]

Q4: Can this compound be synthesized using solid-phase chemistry?

Yes, solid-phase synthesis is a viable strategy for producing libraries of derivatives based on a 7-azaspiro[3.5]nonan-1-one core, a close analogue. This approach offers advantages in terms of purification and automation.[11]

Quantitative Data Summary

The following table summarizes typical reaction parameters that may be optimized during the scale-up of this compound synthesis. The values are illustrative and should be optimized for each specific reaction setup.

ParameterLaboratory Scale (1-5 g)Pilot Scale (100-500 g)Key Considerations for Scale-Up
Solvent Volume 50-200 mL2-10 LEnsure efficient stirring and heat transfer.
Reaction Temperature 0°C to reflux0°C to reflux (with careful monitoring)Precise temperature control is critical to minimize side reactions and manage exotherms.
Addition Time 5-30 minutes1-4 hoursSlower addition rates are necessary to control exotherms.
Stirring Speed 300-500 rpm (magnetic stirrer)100-300 rpm (overhead stirrer)Mechanical stirring is essential for adequate mixing in larger vessels.
Purification Method Column ChromatographyCrystallization or Large-Scale ChromatographyColumn chromatography becomes less practical at larger scales.

Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate the general synthetic workflow and a logical approach to troubleshooting common issues.

G cluster_0 Synthesis Workflow Start Start Step_1 N-Tosyl-piperidine-4,4-diethyl ester formation Start->Step_1 Diethyl malonate, N-tosylbis(2-bromoethyl)amine Step_2 Reduction to Diol Step_1->Step_2 LiAlH4 Step_3 One-pot Mesylation and Cyclization Step_2->Step_3 MsCl, K2CO3 Step_4 Tosyl Group Removal Step_3->Step_4 Deprotection End This compound Step_4->End

Caption: General synthetic workflow for this compound.

G Problem Low Yield or High Impurity Check_Purity Check Starting Material Purity Problem->Check_Purity Analyze_Crude Analyze Crude Reaction Mixture (TLC, HPLC, NMR) Check_Purity->Analyze_Crude Incomplete_Reaction Incomplete Reaction? Analyze_Crude->Incomplete_Reaction Optimize_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Optimize_Time_Temp Yes Side_Products Side Products Present? Incomplete_Reaction->Side_Products No Re-evaluate_Workup Re-evaluate Workup and Purification Optimize_Time_Temp->Re-evaluate_Workup Identify_Impurities Identify Impurities (NMR, MS) Side_Products->Identify_Impurities Yes Side_Products->Re-evaluate_Workup No Modify_Conditions Modify Conditions to Minimize Side Reactions Identify_Impurities->Modify_Conditions Modify_Conditions->Re-evaluate_Workup Success Improved Yield and Purity Re-evaluate_Workup->Success

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Navigating the Chemistry of 1-Oxa-7-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1-Oxa-7-azaspiro[3.5]nonane. This innovative spirocyclic scaffold, incorporating both a piperidine and an oxetane ring, offers a unique three-dimensional profile for the design of novel therapeutics.[1] However, the inherent ring strain of the oxetane moiety presents a significant synthetic challenge: preventing its unintended ring-opening during chemical transformations of the piperidine nitrogen.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the reactivity of this versatile building block and maintain the integrity of the crucial oxetane ring.

Understanding the Challenge: Oxetane Ring Stability

The oxetane ring in this compound possesses significant ring strain, making it susceptible to nucleophilic attack and acid-catalyzed ring-opening.[2][3] The primary goal during reactions involving this spirocycle is to selectively functionalize the secondary amine of the piperidine ring while preserving the four-membered ether. The proximity of the basic nitrogen atom can, in some cases, influence the reactivity of the oxetane ring, necessitating careful selection of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Under what general conditions is the oxetane ring in this compound most likely to open?

A1: The oxetane ring is most vulnerable under strongly acidic conditions (both Brønsted and Lewis acids) and in the presence of strong nucleophiles, particularly at elevated temperatures. Acids can protonate the oxetane oxygen, activating the ring for nucleophilic attack. Potent nucleophiles can directly attack one of the electrophilic methylene carbons of the oxetane.

Q2: Can I perform standard N-alkylation on the piperidine nitrogen without opening the oxetane ring?

A2: Yes, N-alkylation is achievable. The key is to use mild bases and good leaving groups on the alkylating agent at moderate temperatures. Stronger bases or higher temperatures increase the risk of competing reactions, including potential deprotonation of carbons adjacent to the oxetane, which could lead to rearrangement or decomposition. For instance, in the synthesis of N-substituted derivatives, conditions such as K₂CO₃ in DMF at 80°C have been used successfully.[1]

Q3: Is N-acylation a viable reaction, and what conditions are recommended?

A3: N-acylation is a common and successful transformation for this scaffold. Standard, mild acylation conditions are generally well-tolerated. The use of acyl chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) in an aprotic solvent (e.g., DCM, THF) at or below room temperature is a reliable approach. For example, acetylation with acetic anhydride in methanol has been shown to proceed in high yield without oxetane cleavage.[1]

Q4: Can I use protecting groups on the piperidine nitrogen? If so, which ones are recommended?

A4: Yes, standard amine protecting groups can be employed. The choice of protecting group should be guided by its cleavage conditions. Groups that require strongly acidic conditions for removal (e.g., Boc under harsh TFA) should be used with caution. Groups removable under neutral or mildly basic conditions, or via hydrogenolysis (e.g., Cbz, Teoc), are generally safer for the oxetane ring.

Q5: What is the general stability of the oxetane ring to common purification techniques like silica gel chromatography?

A5: The this compound scaffold is generally stable to standard silica gel chromatography. However, prolonged exposure to acidic silica or the use of highly acidic solvent systems should be avoided. It is advisable to neutralize the column with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) if there are concerns about the stability of the compound or if ring-opening is observed during purification.

Troubleshooting Guide: Preserving the Oxetane Ring

This section addresses common issues encountered during reactions with this compound and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Oxetane ring-opening observed during N-alkylation. 1. Harsh Base: Strong bases (e.g., NaH, LDA) can promote side reactions. 2. High Temperature: Elevated temperatures provide the activation energy for ring-opening. 3. Poor Leaving Group: Requires forcing conditions, increasing the risk of side reactions.1. Use a Milder Base: Switch to inorganic bases like K₂CO₃, Cs₂CO₃, or organic bases like DIPEA. 2. Lower Reaction Temperature: Conduct the reaction at room temperature or slightly elevated temperatures (e.g., 40-60°C) and monitor for longer reaction times. 3. Improve the Leaving Group: Use alkyl iodides or triflates instead of chlorides or bromides.
Formation of diol byproduct (from ring-opening) during an aqueous workup. Acidic Conditions: The workup solution may be acidic, catalyzing the hydrolysis of the oxetane.Neutral or Basic Workup: Ensure the aqueous phase is neutral or slightly basic before extraction. Use a saturated solution of NaHCO₃ or a dilute solution of a mild base.
Low yield or decomposition during a reaction involving a Lewis acid. Lewis Acid-Catalyzed Ring-Opening: Lewis acids strongly coordinate to the oxetane oxygen, activating it for cleavage.Avoid Strong Lewis Acids: If a Lewis acid is necessary, screen for milder options (e.g., ZnCl₂, MgCl₂) at low temperatures. Consider alternative, Lewis acid-free protocols where possible.
Unidentified side products when using strong nucleophiles. Direct Nucleophilic Attack on the Oxetane: Strong nucleophiles can directly open the strained oxetane ring.Moderate Nucleophilicity: If possible, use a less reactive nucleophile or a protected version that is unmasked in a subsequent step. Protect the Piperidine Nitrogen: If the reaction is intended elsewhere on the molecule, protect the piperidine nitrogen to prevent it from acting as an internal nucleophile.

Experimental Protocols

Protocol 1: N-Acetylation of this compound

This protocol describes a mild and effective method for the N-acylation of the piperidine nitrogen, which has been shown to preserve the oxetane ring.[1]

  • Dissolve this compound (1.0 eq) in methanol (0.1 M).

  • Add acetic anhydride (1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-acetylated product.

Protocol 2: N-Arylation of this compound

This protocol provides an example of a successful N-arylation reaction where the oxetane ring remains intact.[1]

  • To a solution of this compound oxalate salt (1.0 eq) in DMF (0.1 M), add K₂CO₃ (2.0 eq) and the desired aryl halide (e.g., 1,4-Dibromo-2-nitrobenzene, 1.0 eq).

  • Heat the reaction mixture to 80°C and stir for 4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a 5% aqueous LiCl solution.

  • Separate the organic layer, wash with additional aqueous LiCl solution, and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

To aid in experimental design, the following diagrams illustrate key reaction pathways and potential pitfalls.

reaction_pathway cluster_desired Desired Reactions (Oxetane Intact) cluster_undesired Undesired Ring-Opening start This compound N_alkylation N-Alkylation (R-X, mild base) start->N_alkylation N_acylation N-Acylation (Acyl-Cl, base) start->N_acylation N_arylation N-Arylation (Ar-X, Pd-cat. or SNAr) start->N_arylation strong_acid Strong Acid (H⁺ or Lewis Acid) start->strong_acid strong_nu Strong Nucleophile (e.g., RLi, RMgX) start->strong_nu product_alk N-Alkyl Product N_alkylation->product_alk product_acyl N-Acyl Product N_acylation->product_acyl product_aryl N-Aryl Product N_arylation->product_aryl diol Diol Byproduct strong_acid->diol H₂O quench opened_ether Ring-Opened Ether strong_nu->opened_ether H⁺ quench

Caption: Reaction pathways for this compound.

troubleshooting_logic start Reaction with This compound check_opening Is oxetane ring-opening observed? start->check_opening success Reaction Successful! (Oxetane Intact) check_opening->success No cause_analysis Analyze Conditions check_opening->cause_analysis Yes acid_q Strong Acid Present? cause_analysis->acid_q temp_q High Temperature? cause_analysis->temp_q base_q Strong Base/Nucleophile? cause_analysis->base_q reduce_acid Use Milder Acid or Buffer System acid_q->reduce_acid Yes reduce_temp Lower Reaction Temperature temp_q->reduce_temp Yes reduce_base Use Weaker Base or Less Reactive Nucleophile base_q->reduce_base Yes reduce_acid->start Re-attempt reduce_temp->start Re-attempt reduce_base->start Re-attempt

Caption: Troubleshooting logic for oxetane ring-opening.

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 1-Oxa-7-azaspiro[3.5]nonane: An In-Depth Analysis of X-ray Crystallography and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel heterocyclic scaffolds like 1-Oxa-7-azaspiro[3.5]nonane, a compound of increasing interest due to its potential as a versatile building block in medicinal chemistry, rigorous structural validation is not merely a formality but a critical step in understanding its reactivity, conformational preferences, and potential biological interactions.[1] This guide provides a comprehensive comparison of single-crystal X-ray crystallography as the definitive method for the structural elucidation of this compound, benchmarked against powerful alternative techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

Our objective is to move beyond a simple recitation of techniques. Instead, this guide will delve into the causality behind experimental choices, offering field-proven insights into why one method may be chosen over another and how these techniques can be used in a complementary fashion to build a holistic and irrefutable structural dossier.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful and unambiguous analytical method for determining the absolute three-dimensional structure of a molecule.[2][3] The technique relies on the diffraction of an X-ray beam by a well-ordered crystal lattice. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the precise positions of individual atoms, and thus bond lengths and angles, can be determined with exceptional accuracy.[3][4][5] For a spirocyclic system like this compound, where the stereochemistry at the spiro center is a defining feature, SCXRD provides unequivocal proof of its configuration.

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands both patience and precision. The workflow is designed to ensure that the final structural model is a faithful representation of the molecule's solid-state conformation.

xray_workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement A Purified Compound B Solvent Screening A->B C Crystallization (e.g., Slow Evaporation, Vapor Diffusion) B->C D Crystal Mounting C->D Select Suitable Crystal E X-ray Diffractometer D->E F Diffraction Pattern Generation E->F G Unit Cell Determination F->G Data Processing H Structure Solution (Direct Methods/Patterson) G->H I Model Building & Refinement H->I J Final Structure Validation (CIF File) I->J K K J->K Publication/Reporting nmr_logic cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR (Proton Environments, J-Coupling) COSY COSY (¹H-¹H Connectivity) H1->COSY C13 ¹³C & DEPT NMR (Carbon Environments) HSQC HSQC (Direct ¹H-¹³C Correlations) C13->HSQC COSY->HSQC Assign Spin Systems Structure Confirmed Structure of This compound COSY->Structure Confirm Ring Skeletons HMBC HMBC (Long-Range ¹H-¹³C Correlations) HSQC->HMBC Assign Quaternary Carbons HMBC->Structure Confirm Spiro Linkage

References

Beyond the Flatland: A Comparative Guide to 1-Oxa-7-azaspiro[3.5]nonane and Other Azaspirocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics with superior efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the two-dimensional confines of traditional aromatic scaffolds. This guide delves into the compelling world of azaspirocycles, three-dimensional (3D) structures that offer unparalleled control over molecular geometry and physicochemical properties.[1] Specifically, we provide a detailed, data-driven comparison of 1-Oxa-7-azaspiro[3.5]nonane , a promising yet underexplored scaffold, against its carbocyclic and strained-ring counterparts. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced scaffolds to overcome challenges in potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

The Azaspirocyclic Advantage: Engineering Three-Dimensionality

Azaspirocycles are bicyclic systems where two rings share a single spiro-carbon atom. This unique architecture imparts significant structural rigidity, locking the molecule into a well-defined conformation.[1] This pre-organization minimizes the entropic penalty upon binding to a biological target, often leading to enhanced potency. Furthermore, the spirocyclic core projects substituents into precise vectors in 3D space, enabling a more granular exploration of target binding pockets.

A key metric in modern drug design is the fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 count is strongly correlated with improved clinical success, as it tends to increase solubility, reduce promiscuity, and enhance metabolic stability.[2] Azaspirocycles are inherently rich in sp3 carbons, making them attractive scaffolds for escaping the "flatland" of traditional drug design.[2][3]

This guide will focus on a head-to-head comparison of the following scaffolds to illuminate the subtle yet critical impact of heteroatom incorporation and ring strain:

  • This compound: The focus of our study, featuring an oxetane ring fused to a piperidine ring.

  • 7-Azaspiro[3.5]nonane: The direct carbocyclic analogue, replacing the oxetane with a cyclobutane ring.

  • 2-Oxa-6-azaspiro[3.3]heptane: A smaller, more strained system containing both oxetane and azetidine rings.

  • Morpholine: A common, non-spirocyclic heterocyclic motif often used as a benchmark for comparison.

Caption: Chemical structures of the azaspirocycles and comparator discussed in this guide.

Physicochemical Properties: A Data-Driven Comparison

The physicochemical properties of a scaffold are paramount as they govern its ADMET profile. The introduction of an oxygen atom and the alteration of ring size induce significant changes in these properties. The table below summarizes key computed and experimental data for our selected scaffolds.

PropertyThis compound7-Azaspiro[3.5]nonane2-Oxa-6-azaspiro[3.3]heptaneMorpholine
Molecular Formula C₇H₁₃NOC₈H₁₅NC₅H₉NOC₄H₉NO
Molecular Weight ( g/mol ) 127.18[4]125.21[5]99.13[6]87.12
Predicted XLogP3 0.2[4]1.8[7]-0.7[6]-0.9
Topological Polar Surface Area (Ų) 21.3[4]12.0[7]21.3[6]21.3
Predicted pKa (Strongest Basic) ~8.5-9.0 (est.)10.5[7]~8.0-8.5 (est.)8.4
Predicted Water Solubility Higher than carbocycle15.5 g/L[7]Higher than carbocycleMiscible

Expert Analysis of Physicochemical Trends:

  • Lipophilicity (logP): The most striking difference is the ~1.6 unit drop in predicted logP for This compound compared to its carbocyclic analogue, 7-azaspiro[3.5]nonane . This is a direct consequence of replacing a lipophilic cyclobutane ring with a polar oxetane ring. The oxygen atom acts as a hydrogen bond acceptor, significantly increasing the molecule's polarity. This is a well-established strategy for reducing lipophilicity and, consequently, mitigating issues like hERG inhibition and off-target toxicity. The highly strained 2-Oxa-6-azaspiro[3.3]heptane exhibits even lower lipophilicity.

  • Basicity (pKa): The electron-withdrawing inductive effect of the oxygen atom in the oxetane ring is expected to lower the basicity (pKa) of the piperidine nitrogen in This compound compared to the more basic 7-azaspiro[3.5]nonane . This modulation of pKa is a critical tool for fine-tuning drug properties, as it affects solubility, cell permeability, and off-target activity (e.g., at aminergic GPCRs).

  • Solubility: The increased polarity and hydrogen bonding capacity of This compound and 2-Oxa-6-azaspiro[3.3]heptane are expected to lead to higher aqueous solubility compared to their carbocyclic counterparts.[8] This is a significant advantage, as poor solubility is a major hurdle in drug development.

Synthetic Accessibility

The utility of a scaffold is intrinsically linked to its synthetic tractability. While often requiring multi-step sequences, robust routes to various azaspirocycles have been developed.

G A Commercially Available Starting Materials B Key Intermediate (e.g., Substituted Piperidine/Azetidine) A->B C Spirocyclization (e.g., [2+2] cycloaddition, intramolecular alkylation) B->C D Azaspirocyclic Core C->D E Functionalization / Derivatization D->E F Final Library of Compounds E->F

Caption: A generalized workflow for the synthesis and derivatization of azaspirocyclic scaffolds.

A recently reported synthesis for 2-oxa-7-azaspiro[3.5]nonane (a constitutional isomer of our primary interest) highlights a common strategy involving the reduction of a di-ester to a diol, followed by a one-pot mesylation and ring closure to form the oxetane ring.[9] Similar strategies can be envisioned for This compound . For library synthesis, solid-phase approaches have also been developed for related scaffolds like 7-azaspiro[3.5]nonan-1-one, enabling high-throughput derivatization.[10]

Biological Applications and ADMET Profile

The true value of a scaffold is realized in its biological applications. The unique 3D shapes of azaspirocycles have enabled the successful targeting of a diverse range of proteins.

Scaffold DerivativeTherapeutic Target/AreaRationale for Scaffold Selection
7-Azaspiro[3.5]nonane GPR119 Agonists (Diabetes)The rigid scaffold orients substituents optimally for receptor activation.[11]
7-Azaspiro[3.5]nonane KRAS G12C, FAAH InhibitorsProvides novel exit vectors to access specific binding pockets.
2-Oxa-6-azaspiro[3.3]heptane Morpholine/Piperazine BioisostereStrained system offers improved metabolic stability and lower lipophilicity.[2]
Azaspiro[3.3]heptanes Antivirals (HIV)The spirocyclic core significantly improved metabolic stability and antiviral potency.[8]

Causality in ADMET Performance:

  • Metabolic Stability: A key advantage of spirocycles, particularly strained systems like those containing azetidine or oxetane rings, is their enhanced metabolic stability.[8] The non-planar, sterically hindered nature of the scaffold can prevent recognition and binding by metabolic enzymes like Cytochrome P450s. Replacing a metabolically labile group (e.g., a morpholine, which can undergo oxidative degradation) with a scaffold like 2-Oxa-6-azaspiro[3.3]heptane has been shown to improve metabolic stability.[2] The oxetane ring in This compound is also generally considered to be metabolically robust.

  • Permeability: While increased polarity can sometimes reduce passive permeability, the low TPSA of these scaffolds suggests good potential for cell penetration.[7] The interplay between lipophilicity, pKa, and solubility must be carefully balanced. The Caco-2 permeability assay is the gold standard for evaluating this property in vitro.

Experimental Protocols for Scaffold Evaluation

To ensure trustworthiness and provide actionable insights, we present standardized protocols for assessing key ADMET properties.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Compound Stock (1 mM in DMSO) Prepare HLM & NADPH solutions B Mix Compound (1 µM final) + HLM in phosphate buffer A->B C Initiate reaction by adding NADPH B->C D Take aliquots at time points (0, 5, 15, 30, 45 min) C->D E Quench reaction with cold Acetonitrile + Internal Standard D->E F Centrifuge to pellet protein E->F G Analyze supernatant by LC-MS/MS F->G H Calculate t½ and Intrinsic Clearance (Clint) G->H

Caption: Workflow for the in vitro microsomal stability assay.

Methodology:

  • Preparation: A 1 µM solution of the test compound is prepared in a phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).[12]

  • Incubation: The mixture is pre-warmed to 37°C. The metabolic reaction is initiated by the addition of an NADPH-regenerating system.[1]

  • Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.[12]

  • Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[13]

Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay predicts intestinal absorption and identifies whether a compound is a substrate for efflux transporters (e.g., P-glycoprotein).

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semipermeable filter inserts in a transwell plate and cultured for 18-22 days to form a differentiated, polarized monolayer.[14][]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Measurement (Apical to Basolateral - A to B): The test compound (e.g., 10 µM) is added to the apical (A) side of the monolayer. The concentration of the compound that permeates to the basolateral (B) side is measured over time (e.g., 2 hours).[]

  • Permeability Measurement (Basolateral to Apical - B to A): In a separate well, the compound is added to the basolateral side, and its transport to the apical side is measured.

  • Analysis: Samples from the receiver compartments are analyzed by LC-MS/MS.

  • Data Interpretation: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.[3][14]

Conclusion and Strategic Recommendations

The selection of a molecular scaffold is a critical decision in drug design. This guide demonstrates that This compound represents a compelling scaffold with a distinct property profile compared to its carbocyclic and strained-ring analogues.

  • Key Advantages of this compound: Its primary benefit lies in the significant reduction of lipophilicity compared to 7-azaspiro[3.5]nonane , while maintaining a similar three-dimensional structure. This can be instrumental in improving ADMET properties and reducing off-target effects. Its modulated basicity also provides an additional handle for property optimization.

  • When to Choose Other Scaffolds: For targets requiring higher basicity or a more lipophilic scaffold, 7-azaspiro[3.5]nonane remains a valuable choice. For projects where minimizing molecular weight and maximizing metabolic stability are paramount, the more strained 2-Oxa-6-azaspiro[3.3]heptane is an excellent option, albeit with potentially greater synthetic challenges.

Ultimately, there is no single "best" scaffold. The optimal choice is context-dependent, dictated by the specific goals of the drug discovery program and the nature of the biological target. By understanding the causal relationships between structure and properties, and by employing robust experimental validation as outlined in this guide, researchers can make more informed decisions, accelerating the journey from an initial hit to a successful clinical candidate.

References

Navigating Spirocyclic Scaffolds: A Comparative Guide to the Biological Activity of 1-Oxa-7-azaspiro[3.5]nonane Analogs and Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has driven medicinal chemists to explore beyond the traditional "flat" chemical space. Spirocyclic scaffolds, with their inherent three-dimensionality, have emerged as a compelling strategy to access novel chemical space and develop drug candidates with improved properties.[1][2] This guide provides an in-depth technical comparison of the biological activities of 1-oxa-7-azaspiro[3.5]nonane analogs and related spirocyclic systems, offering insights for researchers, scientists, and drug development professionals.

While publicly available, quantitative biological data for this compound analogs is currently limited, this guide will leverage available information on closely related isosteres, particularly 7-azaspiro[3.5]nonane derivatives, and other spirocyclic compounds targeting similar biological pathways. This comparative approach will illuminate the structure-activity relationships (SAR) that govern the biological effects of these unique molecular architectures and highlight the potential of the underexplored this compound scaffold.

The Allure of the Spirocyclic Framework: A Structural Perspective

The defining feature of a spirocycle is the single atom shared by two rings, which imparts a rigid, three-dimensional conformation. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[1] The this compound scaffold, a fusion of an oxetane and a piperidine ring, presents a unique combination of a polar oxetane moiety and a versatile piperidine ring, offering multiple points for chemical modification. The oxetane ring, in particular, is gaining recognition as a valuable motif in medicinal chemistry for its ability to improve aqueous solubility and metabolic stability.[3]

Comparative Biological Activities: GPR119 and Muscarinic Receptor Agonism

Our comparative analysis will focus on two key therapeutic areas where spirocyclic compounds have shown significant promise: G protein-coupled receptor 119 (GPR119) agonism for the treatment of type 2 diabetes and muscarinic acetylcholine receptor (mAChR) agonism for neurological disorders like Alzheimer's disease.

GPR119 Agonists: The Rise of 7-Azaspiro[3.5]nonane Analogs

GPR119 is a Gαs-protein-coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to glucose-dependent insulin secretion and the release of incretin hormones, making it an attractive target for anti-diabetic drugs.[4] A notable success in this area has been the development of 7-azaspiro[3.5]nonane derivatives.

A study by Matsuda and colleagues detailed the design, synthesis, and biological evaluation of a series of 7-azaspiro[3.5]nonane GPR119 agonists.[5] Through systematic optimization of the piperidine N-capping group and an aryl moiety, they identified compound 54g as a potent and orally bioavailable GPR119 agonist.

CompoundScaffoldTargetAssayEC50 (nM)Reference
54g 7-Azaspiro[3.5]nonaneHuman GPR119cAMP Accumulation13[5]
Comparator 1 (Non-spirocyclic) PiperidineHuman GPR119cAMP Accumulation>1000[5]

The data clearly demonstrates the superior potency of the spirocyclic compound 54g compared to its non-spirocyclic counterpart, highlighting the positive impact of the rigid scaffold on GPR119 agonistic activity. Compound 54g also exhibited a favorable pharmacokinetic profile and a significant glucose-lowering effect in diabetic rats.[5]

Muscarinic Agonists: Exploring Diverse Spirocyclic Scaffolds

Muscarinic acetylcholine receptors are implicated in a variety of physiological processes, and M1 muscarinic agonists are of particular interest for the symptomatic treatment of Alzheimer's disease.[7] While data on this compound analogs as muscarinic agonists is scarce, studies on other oxa-azaspirocyclic systems provide valuable insights.

Research on 1-oxa-8-azaspiro[4.5]decane derivatives, for instance, has yielded potent M1 muscarinic agonists.[8][9] One such compound, YM796, demonstrated M1 agonistic activity and cognitive-enhancing effects in animal models.[9][10]

CompoundScaffoldTargetAssayKi (μM)Reference
YM796 1-Oxa-8-azaspiro[4.5]decaneM1 Muscarinic Receptor[3H]Pirenzepine Binding~1[9]
YM954 1-Oxa-8-azaspiro[4.5]decaneM1 Muscarinic Receptor[3H]Pirenzepine Binding~1[9]

These findings suggest that the oxa-azaspirocyclic core can be a suitable framework for designing muscarinic agonists. The specific arrangement of the oxetane and piperidine rings in the this compound scaffold could offer a unique vector for substituents to interact with the muscarinic receptor binding pocket, potentially leading to novel selectivity profiles.

Experimental Protocols: A Guide to Assessing Biological Activity

To facilitate further research and a standardized comparison of these spirocyclic compounds, we provide detailed, step-by-step methodologies for key in vitro assays.

GPR119 Agonist Activity: cAMP Accumulation Assay

This assay measures the increase in intracellular cyclic adenosine monophosphate (cAMP) levels upon GPR119 activation.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing human GPR119 in a suitable growth medium.

  • Cell Seeding: Plate the cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of the test compounds and a known GPR119 agonist (positive control) in assay buffer containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX).

  • Assay Procedure:

    • Remove the culture medium and wash the cells with assay buffer.

    • Add the compound dilutions to the respective wells.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, LANCE, or ELISA).

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Workflow for GPR119 cAMP Accumulation Assay:

GPR119_cAMP_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture HEK293-hGPR119 Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding incubation Compound Incubation (37°C, 30 min) cell_seeding->incubation compound_prep Compound Dilution compound_prep->incubation cAMP_measurement cAMP Measurement incubation->cAMP_measurement data_analysis EC50 Determination cAMP_measurement->data_analysis

Caption: Workflow for GPR119 cAMP Accumulation Assay.

Muscarinic Receptor Binding Affinity: Radioligand Binding Assay

This assay determines the affinity of a compound for a specific muscarinic receptor subtype by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human muscarinic receptor subtype of interest (e.g., M1).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time to allow for binding equilibrium to be reached.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log of the compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Workflow for Muscarinic Receptor Radioligand Binding Assay:

Muscarinic_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis membrane_prep Membrane Preparation assay_setup Assay Setup (Membranes, Radioligand, Compound) membrane_prep->assay_setup incubation Incubation assay_setup->incubation filtration Filtration incubation->filtration scintillation_counting Scintillation Counting filtration->scintillation_counting data_analysis Ki Determination scintillation_counting->data_analysis

Caption: Workflow for Muscarinic Receptor Binding Assay.

Future Directions and Unexplored Potential

The comparative analysis presented here underscores the significant potential of spirocyclic scaffolds in modern drug discovery. The well-documented success of 7-azaspiro[3.5]nonane derivatives as potent GPR119 agonists provides a strong rationale for the exploration of their this compound bioisosteres. The introduction of the oxetane moiety could offer a valuable tool to fine-tune the ADME properties of these compounds, potentially leading to candidates with improved clinical profiles.

Furthermore, the broader landscape of oxa-azaspirocyclic compounds as muscarinic agonists remains largely uncharted territory. Systematic exploration of the this compound scaffold in this context could unveil novel agonists with unique selectivity profiles for different muscarinic receptor subtypes.

The lack of extensive, publicly available biological data for this compound analogs represents a clear knowledge gap and a compelling opportunity for future research. The experimental protocols detailed in this guide provide a solid foundation for such investigations. By systematically synthesizing and evaluating libraries of these compounds, the scientific community can unlock the full therapeutic potential of this promising spirocyclic scaffold.

References

The Ascendance of Spirocyclic Scaffolds: A Comparative Guide to 1-Oxa-7-azaspiro[3.5]nonane and Morpholine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the traditional flatlands of aromatic scaffolds. The exploration of three-dimensional chemical space has brought spirocyclic systems to the forefront of drug design. This guide provides an in-depth, objective comparison of a rising star, 1-Oxa-7-azaspiro[3.5]nonane , against the ubiquitous and well-established morpholine scaffold. We will delve into their physicochemical properties, synthetic accessibility, and impact on pharmacological profiles, supported by experimental insights and case studies, to empower researchers in making informed scaffold selection for their drug discovery programs.

Introduction: Escaping Flatland in Drug Design

The morpholine motif is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its appeal lies in its favorable physicochemical properties, such as good aqueous solubility and a pKa that often imparts desirable pharmacokinetic characteristics.[1][2] However, the morpholine ring is not without its drawbacks, including potential metabolic liabilities that can lead to rapid clearance and the formation of undesired metabolites.[3] This has spurred the quest for bioisosteric replacements that retain the beneficial attributes of morpholine while offering improvements in metabolic stability and providing novel intellectual property.

Enter this compound, a spirocyclic scaffold that has emerged as a compelling alternative to morpholine. Its inherent three-dimensionality and rigid structure offer a unique conformational constraint that can lead to enhanced target engagement and selectivity.[4] This guide will dissect the nuances of these two scaffolds, providing a clear rationale for why and when a medicinal chemist might choose one over the other.

Physicochemical Properties: A Tale of Two Topologies

The fundamental physicochemical properties of a scaffold are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. While morpholine presents a relatively flexible chair conformation, this compound introduces a rigid spirocyclic system that significantly alters its spatial arrangement and, consequently, its properties.

PropertyMorpholineThis compoundRationale for Difference
Molecular Weight ( g/mol ) 87.12[5]127.18[6]The spirocyclic scaffold has a larger carbon framework.
Predicted LogP -0.86 (XLogP3)[5]0.2 (XLogP3-AA)[7]The increased carbon content in the spirocycle leads to a higher lipophilicity.
Topological Polar Surface Area (TPSA) 21.3 Ų[5]21.3 Ų[6]Both scaffolds contain one oxygen and one secondary amine, resulting in the same TPSA.
pKa (of conjugate acid) ~8.4[8]Predicted to be similar to piperidine (~10.5-11.2)The nitrogen in this compound is part of a piperidine ring, which is generally more basic than the nitrogen in morpholine due to the absence of the electron-withdrawing effect of the ether oxygen at the 4-position.
Three-Dimensionality (Fraction of sp³ carbons) 1.01.0Both are fully saturated heterocyclic systems, contributing to a high degree of three-dimensionality. However, the spirocyclic nature of this compound provides more defined exit vectors for substituents.

Key Insights: The most significant differences lie in their lipophilicity and basicity. The higher LogP of this compound may enhance membrane permeability but could also increase non-specific binding and metabolic susceptibility if not properly managed through derivatization. The predicted higher basicity of the spirocycle could influence its absorption and potential for lysosomal trapping.

Synthesis: Accessibility of the Scaffolds

The ease of synthesis and the availability of diverse building blocks are crucial considerations for any scaffold's utility in a drug discovery campaign.

Morpholine Synthesis

Morpholine and its derivatives are readily accessible through various well-established synthetic routes. Common methods include the cyclization of diethanolamine or the reaction of bis(2-chloroethyl) ether with ammonia. A vast array of substituted morpholines are commercially available, providing a rich selection of starting materials for medicinal chemistry programs.

This compound Synthesis

The synthesis of the this compound core is more complex than that of simple morpholines but has been efficiently achieved through multi-step sequences.

cluster_0 Synthesis of this compound Diethyl malonate Diethyl malonate N-tosyl-piperidine-4,4-diethyl ester N-tosyl-piperidine-4,4-diethyl ester Diethyl malonate->N-tosyl-piperidine-4,4-diethyl ester Reaction with N-tosylbis(2-bromoethyl)amine N-tosylbis(2-bromoethyl)amine N-tosylbis(2-bromoethyl)amine->N-tosyl-piperidine-4,4-diethyl ester Diol intermediate Diol intermediate N-tosyl-piperidine-4,4-diethyl ester->Diol intermediate LiAlH4 reduction Oxetane intermediate Oxetane intermediate Diol intermediate->Oxetane intermediate One-pot mesylation and ring closure This compound This compound Oxetane intermediate->this compound Detosylation

Caption: A synthetic route to this compound.

A common approach involves the construction of a piperidine ring followed by the formation of the oxetane ring. For example, a synthesis described by Aldabbagh et al. starts from diethyl malonate and N-tosylbis(2-bromoethyl)amine to form an N-tosyl-piperidine-4,4-diethyl ester.[9] Subsequent reduction, mesylation, and ring closure yield the oxetane ring, followed by deprotection to afford the final spirocycle. While more involved, this and other reported syntheses are amenable to scale-up, and the core scaffold is becoming increasingly available from commercial suppliers.[10][11]

Medicinal Chemistry Applications and Performance

The true test of a scaffold's utility lies in its performance when incorporated into bioactive molecules. Here, we compare the two scaffolds in key areas of medicinal chemistry.

Metabolic Stability: The Spirocyclic Advantage

A significant driver for exploring morpholine bioisosteres is to mitigate metabolic liabilities. The morpholine ring can be susceptible to oxidative metabolism, particularly at the carbons adjacent to the nitrogen and oxygen atoms.

Experimental Protocol: In Vitro Microsomal Stability Assay

A standard method to assess metabolic stability is the in vitro microsomal stability assay.[2][13][14]

  • Preparation: Test compounds and positive controls (e.g., testosterone, verapamil) are prepared as stock solutions in a suitable solvent like DMSO. Liver microsomes (human or other species) are thawed and diluted in a phosphate buffer. An NADPH-regenerating system is also prepared.

  • Incubation: The test compound, microsomes, and buffer are pre-incubated at 37°C. The reaction is initiated by the addition of the NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower clearance indicate greater metabolic stability.

Case Study: 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists

A compelling example of the application of a related azaspiro[3.5]nonane scaffold is in the development of G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes. Researchers at Taisho Pharmaceutical developed a series of 7-azaspiro[3.5]nonane derivatives and identified a potent agonist, compound 54g .[5] This compound demonstrated a favorable pharmacokinetic profile in rats and a significant glucose-lowering effect in a diabetic rat model. The use of the spirocyclic scaffold was key to achieving the desired potency and drug-like properties.

cluster_1 GPR119 Agonist (Compound 54g) Azaspiro_Scaffold 7-Azaspiro[3.5]nonane Core GPR119_Receptor GPR119 Receptor Azaspiro_Scaffold->GPR119_Receptor Binds to and activates Increased_cAMP Increased cAMP GPR119_Receptor->Increased_cAMP Leads to Insulin_Secretion Glucose-Dependent Insulin Secretion Increased_cAMP->Insulin_Secretion Stimulates Therapeutic_Effect Lowered Blood Glucose Insulin_Secretion->Therapeutic_Effect Results in

Caption: Simplified signaling pathway of a 7-azaspiro[3.5]nonane-based GPR119 agonist.

Toxicity Profile: A Point for Consideration

The safety profile of any new scaffold is of paramount importance. While extensive toxicological data for this compound is not yet publicly available, some general considerations can be made. As with any novel chemical entity, thorough toxicity assessment is essential.

Experimental Protocol: Cell Viability Assay (MTT Assay)

A common initial screen for cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15][16]

  • Cell Seeding: Adherent cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a plate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is proportional to the number of viable cells. The results are often expressed as the concentration that inhibits 50% of cell viability (IC50).

Conclusion and Future Perspectives

The choice between this compound and morpholine as a scaffold in medicinal chemistry is a nuanced decision that depends on the specific objectives of the drug discovery program.

Morpholine remains a valuable and readily accessible scaffold, particularly in the early stages of discovery where its favorable physicochemical properties can be leveraged to quickly establish structure-activity relationships. Its extensive history of use provides a wealth of knowledge regarding its behavior in biological systems.

This compound represents a strategic evolution, offering a solution to some of the potential limitations of morpholine, particularly metabolic instability. Its rigid, three-dimensional structure provides a unique platform for exploring new chemical space and can lead to improvements in potency and selectivity. While its synthesis is more complex, the potential rewards in terms of improved drug-like properties make it an attractive option for lead optimization and for developing next-generation therapeutics.

As synthetic methodologies for spirocyclic systems continue to advance and more data on their biological properties become available, we can expect to see an increasing number of drug candidates incorporating scaffolds like this compound, further solidifying the importance of "escaping flatland" in the design of innovative medicines.

References

Navigating the In Vivo Landscape of 1-Oxa-7-azaspiro[3.5]nonane-Containing Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel chemical scaffolds that confer advantageous physicochemical and pharmacological properties is a cornerstone of modern drug discovery. The 1-oxa-7-azaspiro[3.5]nonane moiety, a unique three-dimensional spirocyclic framework, has emerged as a promising structural motif. Its inherent rigidity and defined spatial orientation offer a compelling platform for designing potent and selective modulators of challenging biological targets. This guide provides an in-depth, objective comparison of the in vivo performance of drugs and clinical candidates incorporating this scaffold and its close structural analogs, supported by experimental data and detailed methodological insights.

The Strategic Advantage of the 1-Oxa-7-azaspiro Scaffold

Spirocyclic systems, such as the this compound core, are increasingly sought after in medicinal chemistry to "escape from flatland". This design principle moves away from traditional, planar aromatic structures towards more complex, three-dimensional molecules. The benefits of this approach include:

  • Improved Target Affinity and Selectivity: The rigid conformation of the spirocyclic core can lead to more precise interactions with the binding sites of biological targets, enhancing both potency and selectivity.

  • Enhanced Physicochemical Properties: The introduction of sp3-rich centers can improve solubility, reduce lipophilicity, and positively impact metabolic stability, all of which are critical for favorable pharmacokinetic profiles.

  • Exploration of Novel Chemical Space: These unique structures allow for the exploration of new areas of chemical space, potentially leading to the discovery of first-in-class therapeutics.

This guide will delve into two key therapeutic areas where oxa-azaspiro moieties have shown significant promise: neurodegenerative disorders, through the modulation of muscarinic acetylcholine receptors, and cardiovascular disease, via the inhibition of Cholesteryl Ester Transfer Protein (CETP).

Case Study: Muscarinic Acetylcholine Receptor Agonists for Cognitive Enhancement

A compelling example of the in vivo potential of oxa-azaspiro compounds is found in the development of muscarinic acetylcholine receptor agonists for the treatment of cognitive deficits, such as those seen in Alzheimer's disease. While direct in vivo studies on the this compound scaffold are not extensively reported in publicly available literature, close analogs, the 1-oxa-8-azaspiro[4.5]decane derivatives YM796 and YM954, provide invaluable insights.[1]

Comparative In Vivo Efficacy in Preclinical Models of Cognitive Impairment

The in vivo efficacy of (+/-)-YM796 and (+/-)-YM954 was evaluated in rat models of cognitive impairment and compared with other putative M1 muscarinic agonists, RS86 and AF102B.[1] The primary endpoint was the reversal of cognitive deficits in a passive avoidance task, a widely accepted behavioral model for assessing learning and memory.

CompoundAnimal ModelDosing (p.o.)In Vivo Effect on Cognitive ImpairmentReference
(+/-)-YM796 Nucleus basalis magnocellularis-lesioned rats0.031 mg/kgEffective reversal [1]
(+/-)-YM954 Nucleus basalis magnocellularis-lesioned rats0.016 mg/kgEffective reversal [1]
RS86 Nucleus basalis magnocellularis-lesioned ratsLess effective than YM796/YM954Less effective reversal[1]
AF102B Nucleus basalis magnocellularis-lesioned ratsLess effective than YM796/YM954Less effective reversal[1]
(+/-)-YM796 Scopolamine-treated rats-Effective reversal [1]
(+/-)-YM954 Scopolamine-treated rats-Effective reversal [1]

The data clearly indicate the superior in vivo efficacy of the 1-oxa-8-azaspiro[4.5]decane derivatives in these models. This enhanced performance can be attributed to their potent M1 agonistic activity, which is crucial for mediating cognitive function.[1]

Unpacking the Experimental Design: The Passive Avoidance Task

The passive avoidance task is a fear-motivated test used to assess learning and memory. The causality behind this experimental choice lies in its reliance on the hippocampus and amygdala, brain regions rich in muscarinic receptors and critically involved in memory formation.

Experimental Protocol: Passive Avoidance Task in Rats

  • Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

  • Acquisition Trial:

    • A rat is placed in the light compartment.

    • After a brief habituation period, the door to the dark compartment is opened.

    • Rats, being nocturnal, will naturally enter the dark compartment.

    • Upon entering the dark compartment, the door is closed, and a brief, mild foot shock is delivered through the grid floor.

  • Retention Trial (typically 24 hours later):

    • The rat is again placed in the light compartment.

    • The time it takes for the rat to enter the dark compartment (step-through latency) is measured.

    • A longer latency to enter the dark chamber is indicative of a stronger memory of the aversive stimulus.

  • Drug Administration: The test compounds (e.g., YM796, YM954) or a vehicle control are administered orally at a specified time before the acquisition or retention trial.

  • Rationale: In models of cognitive impairment (e.g., scopolamine-induced amnesia or nucleus basalis magnocellularis lesions), the step-through latency is significantly reduced. An effective cognitive enhancer will reverse this deficit, leading to a longer latency.

Visualizing the Experimental Workflow

G cluster_acquisition Acquisition Trial cluster_retention Retention Trial (24h later) A1 Place rat in light compartment A2 Open door to dark compartment A1->A2 A3 Rat enters dark compartment A2->A3 A4 Deliver mild foot shock A3->A4 R1 Place rat in light compartment R2 Measure step-through latency R1->R2 Drug Drug/Vehicle Administration (p.o.) Drug->A1

Workflow of the passive avoidance task.

Broader Therapeutic Potential: CETP Inhibition for Cardiovascular Disease

The this compound scaffold is also being explored for its potential in developing inhibitors of Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), and its inhibition is a therapeutic strategy to raise HDL-C levels.

While specific in vivo data for a this compound-based CETP inhibitor is not yet in the public domain, the general approach to their in vivo evaluation provides a roadmap for future studies.

Key In Vivo Models and Experimental Considerations for CETP Inhibitors

The primary challenge in the preclinical in vivo evaluation of CETP inhibitors is that common rodent models like mice and rats do not naturally express CETP.[2] Therefore, specialized animal models are required.

  • Human CETP (hCETP) Transgenic Mice: These mice are genetically engineered to express human CETP, making them a suitable small animal model for assessing the in vivo activity of CETP inhibitors.[2][3]

  • Rhesus Macaques: These non-human primates endogenously express CETP and are considered a highly translational model for studying lipid metabolism and the effects of CETP inhibitors.[4]

Experimental Workflow for In Vivo Evaluation of CETP Inhibitors

The in vivo assessment of a novel CETP inhibitor would typically involve the following steps:

Experimental Protocol: In Vivo Evaluation of a CETP Inhibitor in hCETP Transgenic Mice

  • Animal Model: Male or female hCETP transgenic mice.

  • Acclimation: Animals are acclimated to the housing conditions for at least one week before the study.

  • Baseline Blood Sampling: A baseline blood sample is collected from each mouse (e.g., via tail vein) to determine initial lipid profiles (Total Cholesterol, HDL-C, LDL-C, Triglycerides).

  • Drug Administration: The test compound is administered, typically orally (p.o.), at various dose levels. A vehicle control group is also included.

  • Post-Dose Blood Sampling: Blood samples are collected at various time points after drug administration (e.g., 4, 8, 24 hours) to assess the time-course of the drug's effect on lipid levels.

  • Lipid Profile Analysis: Plasma samples are analyzed for changes in Total Cholesterol, HDL-C, LDL-C, and Triglycerides using standard enzymatic assays.

  • Data Analysis: Changes in lipid profiles in the drug-treated groups are compared to the vehicle control group to determine the efficacy of the CETP inhibitor.

Visualizing the CETP Inhibition Pathway

G cluster_result Therapeutic Outcome HDL HDL (High-Density Lipoprotein) CETP CETP HDL->CETP Cholesteryl Esters LDL LDL (Low-Density Lipoprotein) CETP->LDL Cholesteryl Esters Increase_HDL Increased HDL-C CETP->Increase_HDL Decrease_LDL Decreased LDL-C CETP->Decrease_LDL Inhibitor This compound CETP Inhibitor Inhibitor->CETP

Mechanism of action of CETP inhibitors.

Conclusion and Future Directions

The this compound moiety and its close analogs represent a promising scaffold in modern drug discovery. The in vivo data from muscarinic agonists like YM796 and YM954 highlight the potential of these structures to yield potent and effective clinical candidates, particularly in the challenging area of neurodegenerative diseases.[1] Furthermore, the exploration of this scaffold for targets such as CETP underscores its versatility.

Future research should focus on the direct in vivo evaluation of compounds containing the precise this compound core to fully elucidate its pharmacological potential. Comparative studies against established drugs and other novel scaffolds will be crucial in defining its place in the therapeutic landscape. The detailed experimental protocols and models outlined in this guide provide a solid foundation for such future investigations.

References

A Senior Application Scientist’s Guide to the Orthogonal Purity Validation of Synthesized 1-Oxa-7-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Purity in Modern Drug Discovery

In the landscape of contemporary drug discovery, there is a pronounced shift away from flat, aromatic molecules towards scaffolds with greater three-dimensionality (high-Fsp3 character).[1] Spirocyclic systems, such as 1-Oxa-7-azaspiro[3.5]nonane, are at the forefront of this movement.[2] Their rigid conformational structures can offer superior target engagement and improved physicochemical properties.[2][3] However, this structural complexity introduces significant analytical challenges. The synthetic routes to such novel entities can yield a variety of impurities, including residual starting materials, synthetic byproducts, and structurally similar isomers (e.g., 2-Oxa-7-azaspiro[3.5]nonane or 7-Oxa-1-azaspiro[3.5]nonane).[4][5][6][7]

The Principle of Orthogonal Validation: A Self-Validating System

Relying on a single analytical technique for purity assessment is a scientifically tenuous practice. A compound may appear pure by one method (e.g., a single peak in GC-MS) yet contain significant impurities detectable by another (e.g., non-volatile salts or isomers co-eluting). The core of a robust validation strategy lies in the principle of orthogonality, wherein multiple, independent analytical techniques are employed. Each method probes a different fundamental property of the molecule, creating a self-validating system where the collective data provides a comprehensive and trustworthy purity profile.

Our approach integrates four key pillars of analytical chemistry:

  • Structural Confirmation (NMR Spectroscopy): Verifies the molecular structure and provides a sensitive screen for proton- and carbon-containing impurities.

  • Volatiles and Thermal Stability Profiling (GC-MS): Separates and identifies volatile and semi-volatile impurities.[8]

  • Polarity and Non-Volatile Profiling (HPLC): Quantifies purity by separating the target compound from non-volatile or thermally labile impurities.[9]

  • Elemental Composition Confirmation (CHN Analysis): Provides an absolute measure of the elemental formula, confirming the absence of inorganic impurities or compounds with a different atomic makeup.[10][11]

cluster_0 Purity Validation Workflow Synthesized_Sample Synthesized this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Sample->NMR Structural ID GCMS GC-MS Analysis Synthesized_Sample->GCMS Volatiles HPLC HPLC Analysis Synthesized_Sample->HPLC Non-Volatiles EA Elemental Analysis (CHN) Synthesized_Sample->EA Composition Final_Report Comprehensive Purity Report NMR->Final_Report GCMS->Final_Report HPLC->Final_Report EA->Final_Report

Caption: Overall Orthogonal Purity Validation Workflow

Pillar 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the gold standard for structural confirmation. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR confirms the carbon skeleton. For purity validation, the absence of unexpected signals is as important as the presence of the correct ones. Signals from residual solvents, starting materials (e.g., N-tosyl-piperidine-4,4-diethyl ester derivatives), or synthetic byproducts can be readily identified and quantified via integration against a known standard.[12][13]

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the synthesized this compound into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known internal standard (e.g., 0.05% v/v Tetramethylsilane, TMS). Ensure the sample is fully dissolved.

  • Instrument Setup: Acquire spectra on a high-field NMR spectrometer (≥400 MHz is recommended for good signal dispersion).

  • ¹H NMR Acquisition: Acquire a proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (e.g., 16-32 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required (e.g., 1024 or more).

  • Data Processing & Interpretation: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and compare them to the expected ratios. Correlate ¹H and ¹³C signals with the known structure of this compound. Scrutinize the baseline for any impurity peaks, particularly in the regions where signals from potential synthetic precursors would appear.

Start Sample Weighing Dissolve Dissolve in Deuterated Solvent Start->Dissolve Acquire_H1 Acquire ¹H Spectrum Dissolve->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Dissolve->Acquire_C13 Process Process Data (FT, Phasing) Acquire_H1->Process Acquire_C13->Process Analyze Structural Confirmation & Impurity Check Process->Analyze

Caption: NMR Analysis Workflow

Pillar 2: Profiling Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is an exceptionally sensitive technique for separating and identifying volatile and semi-volatile organic compounds.[8] It is ideal for detecting residual solvents from the synthesis or purification process, as well as low molecular weight byproducts. While amines can sometimes be challenging for GC analysis, the relatively low molecular weight of this compound makes it amenable to this technique. The mass spectrometer provides definitive identification by comparing the fragmentation pattern of the eluting peak to spectral libraries.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate.

  • Instrument Setup: Use a GC-MS system equipped with a standard non-polar column (e.g., 5% phenyl polysiloxane).

  • Injection: Inject 1 µL of the sample solution into the GC inlet, typically set to a temperature that ensures rapid volatilization (e.g., 250 °C).

  • Chromatographic Separation: Employ a temperature gradient program for the oven, starting at a low temperature (e.g., 50 °C) and ramping up to a high temperature (e.g., 300 °C). This ensures the separation of compounds with a wide range of boiling points.

  • Mass Spectrometry Detection: Use a standard Electron Ionization (EI) source at 70 eV. Scan a mass range from m/z 40 to 400.

  • Data Interpretation: Integrate the total ion chromatogram (TIC). The primary peak should correspond to the target compound. Analyze the mass spectrum of this peak to confirm its identity. Any smaller peaks should be investigated by comparing their mass spectra against the NIST library to tentatively identify potential impurities.

Start Prepare Dilute Sample Solution Inject Inject into GC Start->Inject Separate Temperature Program Separation Inject->Separate Detect MS Detection (EI, 70 eV) Separate->Detect Analyze Analyze TIC & Mass Spectra (Library Search) Detect->Analyze

Caption: GC-MS Analysis Workflow

Pillar 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC excels at separating compounds based on their polarity, making it the ideal method for quantifying purity and detecting non-volatile or thermally labile impurities that would not be observed by GC.[14] The secondary amine in this compound lacks a strong UV chromophore, making direct UV detection insensitive. To overcome this, pre-column derivatization with a fluorescent tagging agent like o-Phthalaldehyde (OPA) or Dansyl Chloride is employed.[9][15] This dramatically increases detection sensitivity and allows for accurate quantification of the main component and any related impurities.

Experimental Protocol: HPLC with Pre-Column Derivatization
  • Reagent Preparation:

    • Sample Stock: Prepare a ~1 mg/mL stock solution of the synthesized compound in a suitable diluent (e.g., Acetonitrile/Water 50:50).

    • Derivatization Reagent: Prepare a solution of o-Phthalaldehyde (OPA) with a thiol (e.g., N-acetyl-L-cysteine) in a borate buffer (pH ~9.5).

  • Derivatization Reaction: In an HPLC vial, mix a small aliquot of the sample solution with an excess of the OPA reagent solution. Allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature before injection.

  • Instrument Setup: Use an HPLC system with a fluorescence detector (FLD) and a C18 reversed-phase column.

  • Chromatographic Separation:

    • Mobile Phase A: Buffered aqueous solution (e.g., 25 mM Sodium Phosphate, pH 7).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Run a gradient from low to high organic content (e.g., 10% B to 90% B over 20 minutes) to elute the derivatized product and separate it from any impurities.

  • Detection: Set the fluorescence detector to the appropriate excitation and emission wavelengths for the OPA-adduct (e.g., Ex: 340 nm, Em: 455 nm).

  • Data Analysis: Integrate the resulting chromatogram. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100.

Start Prepare Sample & OPA Reagent Derivativate Derivativate Start->Derivativate Derivatize Mix & React (Pre-column) Inject Inject onto C18 Column Separate Reversed-Phase Gradient Elution Inject->Separate Detect Fluorescence Detection Separate->Detect Analyze Calculate Purity (Area %) Detect->Analyze Derivativate->Inject

Caption: HPLC-FLD Analysis Workflow

Pillar 4: Absolute Confirmation by Elemental Analysis (CHN)

Causality: Elemental analysis provides the fundamental, quantitative confirmation of a compound's elemental composition.[10][11] It is a destructive technique that combusts the sample to measure the precise percentages of Carbon, Hydrogen, and Nitrogen.[10] The results are compared to the theoretical values calculated from the molecular formula (C₇H₁₃NO). A close match is powerful, orthogonal evidence of purity, indicating the absence of inorganic salts, water, or other impurities that would alter the elemental ratios.

Protocol Overview: CHN Combustion Analysis
  • Sample Preparation: A meticulously dried and homogenous sample (2-3 mg) is accurately weighed into a tin capsule.

  • Combustion: The sample is combusted at high temperature (~900-1000 °C) in a pure oxygen environment. This converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • Separation & Detection: The combustion gases are passed through a series of columns to separate them, and their concentrations are measured by a thermal conductivity detector.

  • Data Comparison: The experimental percentages of C, H, and N are compared to the theoretical values. For publication-quality material, the found values should be within ±0.4% of the calculated values.[12][13]

Comparative Analysis and Data Interpretation

The true power of this orthogonal approach is realized when the data from all four techniques are synthesized. The table below illustrates how to collate and interpret the results for a high-purity batch of this compound.

Analytical TechniqueParameter MeasuredIdeal Result for >99% PurityPotential Impurities Detected
¹H & ¹³C NMR Chemical shifts, integrations, signal countCorrect signals with expected integrations and counts; no unassigned peaks >0.5%.Residual solvents, starting materials, structural isomers, synthetic byproducts.
GC-MS Retention time, mass spectrumSingle major peak (>99% area) with a mass spectrum matching the parent ion and fragmentation of C₇H₁₃NO.Volatile starting materials, low molecular weight byproducts, residual solvents.
HPLC-FLD (post-derivatization) Retention Time, Peak Area %Single major peak (>99.5% area) at the expected retention time for the derivatized amine.Non-volatile impurities, isomers with different polarity, degradation products.
Elemental Analysis (CHN) % Composition of C, H, NExperimental values within ±0.4% of theoretical values (C: 66.11%, H: 10.30%, N: 11.01%).Inorganic salts, solvates (water), impurities with different elemental compositions.

Interpretation: A sample is considered unequivocally pure when ¹H and ¹³C NMR confirm the correct structure, GC-MS and HPLC show a single major peak accounting for >99.5% of the total signal, and elemental analysis corroborates the theoretical atomic composition within the accepted ±0.4% margin.[12][13] This confluence of evidence from orthogonal methods provides the highest degree of confidence in the material's integrity.

Conclusion

Validating the purity of a novel spirocyclic amine like this compound demands a rigorous, multi-faceted analytical strategy. A single method is insufficient to navigate the complexities of modern synthetic chemistry. By integrating the structural detail of NMR, the volatile sensitivity of GC-MS, the quantitative power of HPLC, and the absolute compositional data from elemental analysis, researchers can construct a self-validating dossier of evidence. This orthogonal approach ensures the material is of the highest purity, providing a solid and trustworthy foundation for subsequent studies in drug discovery and development.

References

The Ascendancy of Three-Dimensionality: A Comparative Analysis of Spirocyclic Scaffolds in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of potent and selective kinase inhibitors has driven medicinal chemists to explore beyond the flatlands of traditional aromatic scaffolds. Among the most promising architectural innovations is the integration of spirocyclic moieties. These unique three-dimensional structures, characterized by two rings sharing a single atom, offer a compelling strategy to overcome the limitations of planar molecules, leading to compounds with enhanced physicochemical properties, improved pharmacokinetic profiles, and superior target engagement. This guide provides a comprehensive comparative analysis of various spirocyclic scaffolds in the context of kinase inhibitor design, supported by experimental data and detailed methodologies. We will delve into the rationale behind their selection, their impact on structure-activity relationships, and the practical considerations for their synthesis and evaluation, offering researchers, scientists, and drug development professionals a critical resource for harnessing the power of three-dimensionality in their quest for next-generation therapeutics.

The Rationale for Embracing Spirocyclic Scaffolds in Kinase Inhibitor Design

Kinases, a vast family of enzymes that regulate a multitude of cellular processes, have emerged as one of the most critical classes of drug targets, particularly in oncology.[1] However, the highly conserved nature of the ATP-binding site across the kinome presents a significant challenge in achieving inhibitor selectivity, often leading to off-target effects and associated toxicities.[2] The traditional reliance on flat, aromatic ring systems in many early-generation kinase inhibitors contributes to issues such as poor solubility, high lipophilicity, and metabolic instability.[3]

Spirocyclic scaffolds offer a compelling solution to these challenges by introducing a rigid, three-dimensional geometry into the molecular framework.[4][5] This inherent three-dimensionality provides several key advantages:

  • Enhanced Target Engagement and Selectivity: The rigid nature of spirocycles restricts the conformational flexibility of the inhibitor, pre-organizing it for optimal binding to the target kinase.[3] This can lead to a significant improvement in binding affinity and, crucially, allows for the exploitation of unique three-dimensional features within the kinase active site, thereby enhancing selectivity against other closely related kinases.

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic moieties generally leads to a departure from the "flatland" of many traditional inhibitors. This shift away from planarity is often associated with improved aqueous solubility, reduced lipophilicity (LogP/LogD), and enhanced metabolic stability, all of which are critical for developing orally bioavailable drugs with favorable pharmacokinetic profiles.[3][4]

  • Increased Novelty and Intellectual Property: The vast and relatively underexplored chemical space of spirocyclic scaffolds provides fertile ground for the discovery of novel kinase inhibitors with unique modes of action and strong intellectual property positions.[6]

A key metric that underscores the value of spirocyclic scaffolds is the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ is generally correlated with a greater likelihood of clinical success.[4] Spirocycles, by their very nature, increase the Fsp³ of a molecule, contributing to its drug-like properties.[4]

A Comparative Look at Common Spirocyclic Scaffolds in Kinase Inhibition

The choice of spirocyclic scaffold can have a profound impact on the biological activity and pharmacokinetic properties of a kinase inhibitor. Here, we compare some of the most frequently employed spirocyclic systems.

Azaspiro[3.3]heptanes: Superior Bioisosteres for Piperazines and Piperidines

Azaspiro[3.3]heptanes have emerged as particularly attractive building blocks in kinase inhibitor design, often serving as superior bioisosteres for the commonly used piperazine and piperidine rings.[7][8] Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group is replaced by another with similar physical or chemical properties to enhance the biological activity or reduce toxicity.

One of the most compelling advantages of replacing a piperazine with a 2,6-diazaspiro[3.3]heptane is the often-observed reduction in lipophilicity (logD), despite the addition of a carbon atom.[8] This counterintuitive effect is attributed to the increased basicity of the nitrogens in the spirocyclic system.[8]

Case Study: Olaparib Analogs

A study examining the replacement of the piperazine ring in the PARP inhibitor Olaparib with a 2,6-diazaspiro[3.3]heptane moiety demonstrated the nuanced effects of this substitution. While the spirocyclic analog exhibited a slight decrease in PARP-1 inhibitory potency, it showed a significant reduction in DNA damage and cytotoxicity, suggesting a more favorable therapeutic window.[9]

Scaffold ComparisonKey Physicochemical and Biological Properties
Piperazine A common building block in many kinase inhibitors, but can contribute to high lipophilicity and potential off-target effects.
2,6-Diazaspiro[3.3]heptane Often leads to a decrease in logD, potentially improving solubility and reducing hERG liability. The rigid structure can also enhance selectivity.[8]
1-Azaspiro[3.3]heptane A validated bioisostere for piperidine, offering a rigidified scaffold that can improve target engagement.[7]
Spiro[3.3]heptane: A Saturated Benzene Bioisostere

Recent studies have highlighted the potential of the carbocyclic spiro[3.3]heptane scaffold as a saturated bioisostere for the phenyl ring.[10][11] This is a significant development, as the phenyl group is ubiquitous in kinase inhibitors, often forming key hydrophobic interactions within the ATP-binding site.

Replacing a flat aromatic ring with a three-dimensional, non-planar scaffold like spiro[3.3]heptane can lead to several benefits:

  • Improved Solubility: The increased sp³ character generally enhances aqueous solubility.

  • Enhanced Metabolic Stability: The absence of aromatic C-H bonds susceptible to oxidative metabolism can improve metabolic stability. In a study on a Sonidegib analog, replacement of the meta-substituted benzene ring with a trans-spiro[3.3]heptane moiety resulted in a twofold increase in metabolic stability in human liver microsomes.[10]

  • Novel Exit Vectors: The non-collinear exit vectors from the spiro[3.3]heptane core allow for the exploration of new chemical space and can lead to improved interactions with the target protein.[10]

Scaffold ComparisonKey Physicochemical and Biological Properties
Phenyl Ring A fundamental building block, but can contribute to poor solubility and metabolic liabilities.
Spiro[3.3]heptane Can improve solubility and metabolic stability while maintaining or improving biological activity. Offers novel three-dimensional exit vectors for further chemical modification.[10]

Experimental Evaluation of Spirocyclic Kinase Inhibitors

A rigorous and systematic evaluation of spirocyclic kinase inhibitors is essential to understand their therapeutic potential. This involves a battery of in vitro and cell-based assays to determine their potency, selectivity, and drug-like properties.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. It is a robust and high-throughput method for determining the IC50 values of kinase inhibitors.[12][13][14]

Experimental Protocol:

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the kinase of interest, the substrate (a peptide or protein), and ATP in a suitable kinase buffer.

    • Add the spirocyclic inhibitor at various concentrations.

    • Include appropriate controls (no inhibitor, no enzyme).

    • Incubate the reaction at the optimal temperature (usually 30°C or 37°C) for a defined period (e.g., 60 minutes).

  • ATP Depletion:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[15]

  • ADP to ATP Conversion and Signal Generation:

    • Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture that generates a luminescent signal proportional to the amount of newly synthesized ATP.

    • Incubate at room temperature for 30-60 minutes.[15]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® Assay is a homogeneous method for determining the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.[2][16] This assay is widely used to assess the anti-proliferative activity of kinase inhibitors in cancer cell lines.

Experimental Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the spirocyclic kinase inhibitor.

    • Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[4]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[4]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[16]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

ADME Assay: Metabolic Stability in Human Liver Microsomes

Assessing the metabolic stability of a compound is crucial for predicting its in vivo half-life and oral bioavailability. The human liver microsome (HLM) stability assay is a standard in vitro method to evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes.[6][17]

Experimental Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing human liver microsomes, the spirocyclic compound, and a phosphate buffer (pH 7.4) in a 96-well plate.

  • Initiation of Reaction:

    • Pre-warm the plate to 37°C.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.[17][18]

Computational Modeling of Spirocyclic Scaffolds

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are invaluable tools for understanding the binding modes of spirocyclic kinase inhibitors and for guiding their rational design.

Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. AutoDock Vina is a widely used and accurate open-source docking program.[19][20]

Workflow for Docking a Spirocyclic Inhibitor:

G A 1. Prepare Receptor (PDB file of the kinase) C 3. Define Binding Site (Grid box around the active site) A->C B 2. Prepare Ligand (Spirocyclic inhibitor) B->C D 4. Run Docking Simulation (AutoDock Vina) C->D E 5. Analyze Results (Binding poses and scores) D->E

Caption: A simplified workflow for molecular docking of a spirocyclic inhibitor.

Molecular Dynamics Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the binding event than static docking poses.

Workflow for MD Simulation:

G A 1. System Preparation (Docked complex in a solvent box) B 2. Energy Minimization (Remove steric clashes) A->B C 3. Equilibration (Bring system to desired temperature and pressure) B->C D 4. Production MD (Simulate for a defined time) C->D E 5. Trajectory Analysis (RMSD, RMSF, binding interactions) D->E

Caption: A general workflow for performing a molecular dynamics simulation.

Signaling Pathways Targeted by Spirocyclic Kinase Inhibitors

To fully appreciate the impact of spirocyclic kinase inhibitors, it is essential to understand the signaling pathways they modulate.

The RAF-MEK-ERK Signaling Pathway

The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[21][22][23] Mutations in BRAF are common in many cancers, making it a key therapeutic target.

G RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation

Caption: The RAF-MEK-ERK signaling pathway, a key target for spirocyclic inhibitors.

The CDK4/6-Cyclin D-Rb Signaling Pathway

The CDK4/6-Cyclin D-Rb pathway plays a central role in regulating the G1-S phase transition of the cell cycle.[24][25][26] Aberrant activation of this pathway is a hallmark of many cancers.

G Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylation E2F E2F Rb->E2F Inhibition G1S G1-S Phase Transition E2F->G1S

Caption: The CDK4/6-Cyclin D-Rb pathway, a critical regulator of the cell cycle.

HPK1 Signaling in T-Cell Activation

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling.[27][28][29][30] Inhibition of HPK1 can enhance T-cell activation and anti-tumor immunity.

G TCR T-Cell Receptor (TCR) HPK1 HPK1 TCR->HPK1 Activation SLP76 SLP-76 HPK1->SLP76 Negative Regulation PLCg1 PLCγ1 SLP76->PLCg1 ERK ERK PLCg1->ERK Activation T-Cell Activation ERK->Activation

Caption: HPK1 negatively regulates T-cell activation, making it an attractive immuno-oncology target.

Conclusion and Future Perspectives

The incorporation of spirocyclic scaffolds represents a paradigm shift in kinase inhibitor design, moving away from the constraints of planar molecules and embracing the vast potential of three-dimensional chemical space. The examples and methodologies presented in this guide highlight the significant advantages of this approach in terms of improving potency, selectivity, and pharmacokinetic properties. While the synthesis of complex spirocycles can be challenging, the continued development of novel synthetic methods and the increasing availability of spirocyclic building blocks will undoubtedly accelerate their adoption in drug discovery programs. As our understanding of the intricate three-dimensional landscapes of kinase active sites continues to grow, so too will the opportunities for the rational design of next-generation spirocyclic kinase inhibitors with superior efficacy and safety profiles.

References

The Ascendancy of the 1-Oxa-7-azaspiro[3.5]nonane Scaffold: A Comparative Guide to Enhanced Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly navigating away from the "flatlands" of traditional aromatic scaffolds towards more three-dimensional molecular architectures. This strategic shift is driven by the need to optimize pharmacokinetic profiles, enhance target engagement, and secure intellectual property. Among the rising stars in this chemical evolution is the 1-Oxa-7-azaspiro[3.5]nonane scaffold. This guide provides an in-depth, comparative analysis of the metabolic stability of compounds incorporating this unique spirocyclic motif, juxtaposed with commonly employed heterocyclic alternatives such as piperidine and morpholine. Through a synthesis of experimental data and mechanistic insights, we will elucidate the inherent advantages of the this compound core in modern drug design.

The Imperative of Metabolic Stability in Drug Development

A candidate drug's journey through the body is fraught with metabolic challenges, primarily orchestrated by the cytochrome P450 (CYP) enzyme superfamily in the liver. Rapid metabolism can curtail a drug's half-life and bioavailability, diminishing its therapeutic efficacy. Conversely, unusually slow metabolism can lead to accumulation and potential toxicity. Therefore, achieving an optimal metabolic stability profile is a critical objective in the lead optimization phase. The in vitro assessment of metabolic stability, typically through liver microsomal or hepatocyte assays, provides crucial data on a compound's intrinsic clearance (CLint) and half-life (t½), enabling chemists to make data-driven decisions to mitigate metabolic liabilities.[1][2][3][4][5][6][7][8][9][10][11][12]

The this compound Scaffold: A Shield Against Metabolism

The this compound scaffold, a unique bicyclic system featuring a piperidine ring fused to an oxetane ring through a shared nitrogen atom, offers a compelling solution to the challenge of metabolic instability often associated with traditional N-heterocycles. Its inherent structural rigidity and the strategic placement of the oxygen atom confer a significant advantage in resisting enzymatic degradation.

Spirocyclic structures, in general, are recognized for their ability to improve metabolic stability.[13][8] The rigid nature of the spirocyclic core can restrict the conformational flexibility of a molecule, making it a less favorable substrate for metabolizing enzymes. Furthermore, the introduction of a spiro-center can shield adjacent chemical bonds from enzymatic attack. For piperidine-containing drugs, the use of spirocyclic bioisosteres is a frequently recommended strategy to enhance metabolic stability.[8]

While direct head-to-head comparative data for a single compound series is not always publicly available, the accumulated evidence from various studies strongly suggests the superior metabolic robustness of the this compound scaffold and its close analogs. For instance, a study on 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid as a bioisostere for the piperidine moiety in an analog of the local anesthetic bupivacaine reported comparable ADME (Absorption, Distribution, Metabolism, and Excretion) properties but with the significant advantage of lower toxicity.[9] This implies a favorable metabolic profile, as reduced toxicity can often be linked to cleaner metabolism with fewer reactive metabolites.

Furthermore, research on a series of 7-azaspiro[3.5]nonane derivatives as G protein-coupled receptor 119 (GPR119) agonists identified a lead compound with a desirable pharmacokinetic profile in rats, indicative of good metabolic stability.[4] In another study, heteroatom-substituted spiro[3.3]heptanes, which share structural similarities with the this compound scaffold, demonstrated a trend towards higher metabolic stability compared to their cyclohexane counterparts.[13]

Comparative Analysis: this compound vs. Piperidine and Morpholine

To illustrate the potential advantages of the this compound scaffold, let's consider a hypothetical comparative scenario grounded in established metabolic principles.

ScaffoldKey Structural FeaturesPredicted Metabolic HotspotsRationale for Metabolic Stability
This compound Spirocyclic, oxetane ring fused to piperidineC-H bonds on the piperidine ring, but sterically hinderedThe spirocyclic nature restricts conformational flexibility, making it a poorer substrate for CYP enzymes. The oxetane oxygen is generally less prone to metabolism than the ether oxygen in morpholine. The quaternary carbon at the spiro-center provides steric shielding to adjacent C-H bonds.
Piperidine Monocyclic, saturated N-heterocycleα-carbons to the nitrogen, C-H bonds on the ringThe flexible ring can adopt multiple conformations, readily fitting into the active sites of CYP enzymes. α-carbon oxidation is a common metabolic pathway for secondary and tertiary amines. Ring hydroxylation is also a prevalent metabolic route.[8]
Morpholine Monocyclic, saturated N-heterocycle with an ether linkageα-carbons to the nitrogen and oxygenSimilar to piperidine, the flexible ring is susceptible to metabolism. The ether oxygen can also be a site for metabolic cleavage, although generally less favorable than N-dealkylation.

This qualitative comparison underscores the mechanistic basis for the enhanced metabolic stability of the this compound scaffold. The combination of its rigid spirocyclic framework and the specific arrangement of its heteroatoms presents a less accommodating substrate for the promiscuous active sites of metabolic enzymes.

Experimental Workflows for Assessing Metabolic Stability

To empirically validate these claims, standardized in vitro metabolic stability assays are indispensable. The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay utilizes the microsomal fraction of liver homogenates, which is rich in Phase I drug-metabolizing enzymes, particularly the CYP family. It is a cost-effective and high-throughput method for initial screening of metabolic stability.

Caption: Workflow for Liver Microsomal Stability Assay.

Protocol: Liver Microsomal Stability Assay

  • Preparation: Prepare a stock solution of the test compound. Thaw liver microsomes (e.g., human, rat) on ice. Prepare an NADPH-generating system solution.

  • Incubation: In a 96-well plate, combine the test compound, liver microsomes, and buffer. Initiate the metabolic reaction by adding the NADPH-generating system. Incubate the plate at 37°C.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression provides the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).

Hepatocyte Stability Assay

This assay utilizes intact liver cells (hepatocytes), providing a more physiologically relevant model as it includes both Phase I and Phase II metabolic enzymes, as well as cellular uptake and efflux transporters.

Caption: Workflow for Hepatocyte Stability Assay.

Protocol: Hepatocyte Stability Assay

  • Preparation: Prepare a stock solution of the test compound. Obtain a suspension of viable hepatocytes (fresh or cryopreserved).

  • Incubation: Pre-warm the hepatocyte suspension to 37°C. Add the test compound to the hepatocyte suspension and incubate at 37°C in a shaking water bath or incubator.

  • Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cell suspension and add them to a quenching solution.

  • Sample Processing: Lyse the cells to release the intracellular contents. Centrifuge the samples to pellet cell debris.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.

  • Data Analysis: Similar to the microsomal assay, calculate the half-life and intrinsic clearance from the rate of disappearance of the parent compound.

Conclusion and Future Perspectives

The judicious selection of molecular scaffolds is a cornerstone of modern drug discovery. The this compound scaffold has emerged as a compelling choice for medicinal chemists seeking to imbue their compounds with enhanced metabolic stability. Its inherent structural rigidity and unique electronic properties provide a robust defense against the metabolic machinery of the liver. While further head-to-head comparative studies will continue to delineate the precise quantitative advantages of this scaffold, the existing body of evidence strongly supports its utility in designing drug candidates with improved pharmacokinetic profiles. As the industry continues to "escape from flatland," we anticipate that the this compound motif and related spirocyclic systems will play an increasingly prominent role in the development of the next generation of therapeutics.

References

A Comparative Guide to the Efficacy of 1-Oxa-7-azaspiro[3.5]nonane-Based GPR119 Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the efficacy of G protein-coupled receptor 119 (GPR119) agonists built upon the 1-Oxa-7-azaspiro[3.5]nonane scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for type 2 diabetes (T2D) and related metabolic disorders.

Introduction: The Therapeutic Promise of GPR119

G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for T2D.[1][2][3] This receptor is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[4][5][6] Its activation initiates a Gαs-coupled signaling cascade that stimulates adenylyl cyclase, leading to a rise in intracellular cyclic AMP (cAMP).[4][5][7] This dual-action mechanism is highly sought after in diabetes drug discovery:

  • In Pancreatic β-Cells: Increased cAMP enhances glucose-dependent insulin secretion (GSIS), meaning insulin is released primarily in response to high blood sugar, which minimizes the risk of hypoglycemia.[4][6][8][9]

  • In Intestinal L-Cells: GPR119 activation promotes the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][4][10] These incretins further amplify the insulin response from β-cells.

The this compound core has been identified as a privileged scaffold for developing potent and selective GPR119 agonists. This guide delves into the comparative efficacy of compounds derived from this structural class, supported by experimental data and detailed methodologies.

The GPR119 Signaling Pathway

The binding of a this compound-based agonist to GPR119 triggers a conformational change in the receptor. This activates the associated Gαs protein, which in turn stimulates adenylyl cyclase to convert ATP into the second messenger cAMP.[5][7][11] Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange proteins activated by cAMP (Epac), culminating in the potentiation of insulin release and GLP-1 secretion.[11]

GPR119_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist GPR119 Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Gs->AC Stimulates ATP ATP PKA_Epac PKA / EPAC Activation cAMP->PKA_Epac Activates Secretion Potentiated Insulin or GLP-1 Secretion PKA_Epac->Secretion Leads to cAMP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis c1 Culture HEK293-hGPR119 cells to 80-90% confluency c3 Harvest and resuspend cells in assay buffer c1->c3 c2 Prepare serial dilutions of agonist in assay buffer (+ PDE inhibitor) c4 Seed cells into 384-well plate c3->c4 c5 Add agonist dilutions, positive (Forskolin) & vehicle controls c4->c5 c6 Incubate for 30-60 min at room temperature c5->c6 c7 Lyse cells and add HTRF detection reagents (cAMP-d2 & anti-cAMP-cryptate) c6->c7 c8 Read plate on HTRF-compatible reader (665nm / 620nm) c7->c8 c9 Generate dose-response curve and calculate EC50 c8->c9

References

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 1-Oxa-7-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 1-Oxa-7-azaspiro[3.5]nonane. Developed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with established best practices in laboratory waste management. Our objective is to empower laboratory personnel with the knowledge to manage this chemical responsibly, ensuring personal safety and environmental compliance.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of a chemical's hazards is the foundation of its safe management. This compound is a spirocyclic heterocyclic compound containing both an oxetane and a piperidine ring. While comprehensive toxicological data is limited, its structural motifs and available safety data necessitate a cautious approach.

The primary known hazard, according to the Globally Harmonized System (GHS) classification, is its corrosive nature.[1] The European Chemicals Agency (ECHA) C&L Inventory indicates that the compound "Causes severe skin burns and eye damage".[1] This classification requires stringent handling protocols to prevent contact. The basic nitrogen in the piperidine ring contributes to its corrosive properties, while the strained oxetane ring suggests potential reactivity, particularly under acidic conditions.[2]

Table 1: Hazard Profile of this compound

Hazard Class & CategoryPictogramSignal WordHazard Statement
Skin Corrosion / Irritation (Category 1)
alt text
DangerH314: Causes severe skin burns and eye damage.[1]

Given these hazards, all waste containing this compound, including neat material, solutions, and contaminated labware, must be treated as hazardous waste.[3] Disposal into sanitary sewers or regular trash is strictly prohibited.[4]

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks associated with its corrosivity, the following engineering controls and PPE are mandatory when handling this compound and its waste.

  • Engineering Controls : All handling and preparation of waste for disposal must be conducted in a properly functioning chemical fume hood to prevent inhalation of any potential vapors or aerosols.[5] Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Personal Protective Equipment (PPE) :

    • Eye and Face Protection : Chemical safety goggles in combination with a face shield are required to protect against splashes.[7]

    • Skin Protection : A flame-resistant lab coat and full-length clothing are necessary. Wear chemical-resistant gloves, such as nitrile or neoprene, and inspect them for integrity before each use.[5]

    • Respiratory Protection : If there is a risk of exposure outside of a fume hood (e.g., during a large spill), a respirator with an appropriate cartridge for organic vapors and amines should be used in accordance with OSHA regulations.[8]

Section 3: Waste Characterization and Segregation

Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring compliant disposal.[4][9] Waste containing this compound must be collected in a dedicated hazardous waste container.

Causality of Segregation : Due to its chemical structure—a basic amine (piperidine moiety) and a reactive ether (oxetane moiety)—this compound is incompatible with:

  • Strong Acids : Can cause a vigorous, exothermic acid-base reaction.

  • Strong Oxidizing Agents : Can lead to a violent reaction, potentially causing fire or explosion.

Therefore, this waste stream must be kept separate from acidic waste and waste containing oxidizing agents. The diagram below illustrates the decision-making process for proper segregation.

G start Generated Waste Containing this compound is_liquid Is the waste primarily liquid? start->is_liquid is_solid Is the waste solid debris (e.g., contaminated gloves, wipes)? is_liquid->is_solid No liquid_container Collect in a designated 'Non-Halogenated Organic Liquid Waste' container. is_liquid->liquid_container Yes solid_container Collect in a designated 'Solid Chemical Waste' or 'Contaminated Debris' container. is_solid->solid_container Yes incompatible_check Ensure container does NOT contain strong acids or oxidizing agents. liquid_container->incompatible_check solid_container->incompatible_check

Caption: Waste Segregation Decision Flowchart.

Section 4: Step-by-Step Disposal Protocol

Adherence to a standardized protocol ensures that waste is handled safely from its point of generation to its final disposal.[10][11]

Experimental Protocol: Waste Collection and Disposal

  • Container Selection :

    • Select a container made of a material compatible with this compound, such as borosilicate glass or high-density polyethylene (HDPE).

    • Ensure the container is in good condition, free from cracks or damage, and has a secure, leak-proof screw cap.[3][4]

  • Waste Labeling :

    • As soon as the first drop of waste is added, label the container.[3]

    • The label must include the words "Hazardous Waste," the full chemical name "this compound," and an approximate concentration or percentage of all components in the container.[10]

    • Indicate the relevant hazards by checking the "Corrosive" and "Flammable" boxes if mixed with flammable solvents.

  • Waste Accumulation :

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[10][12]

    • The SAA must be under the control of laboratory personnel and, if possible, within their line of sight.[10]

    • Keep the waste container closed at all times, except when adding waste.[3] This minimizes the release of vapors and prevents spills.

    • Use secondary containment (e.g., a chemical-resistant tray or bucket) to capture any potential leaks.[4]

  • Disposal of Contaminated Materials :

    • All disposable items that have come into contact with this compound, such as pipette tips, weigh boats, gloves, and absorbent paper, must be disposed of as solid hazardous waste.

    • Collect these items in a clearly labeled, lined container designated for solid chemical waste.

  • Requesting Final Disposal :

    • Do not overfill waste containers; fill to a maximum of 90% capacity to allow for vapor expansion.[13]

    • Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[12]

    • The final disposal method will be determined by the licensed waste management facility, but for this type of organic compound, high-temperature incineration is the standard and most effective method.[6]

Section 5: Spill Management Protocol

In the event of a spill, a prompt and correct response is crucial to minimize exposure and environmental contamination.

For small spills (less than 100 mL) that you are trained and equipped to handle:

  • Alert & Evacuate : Alert personnel in the immediate area and evacuate if necessary.

  • Protect : Don the appropriate PPE as described in Section 2.

  • Contain : Confine the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or commercial spill pillows.[14] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralize/Absorb : For this basic compound, you can cautiously cover the spill with a neutralizing agent for bases (e.g., sodium bisulfate) before absorbing.

  • Collect : Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), and dispose of all cleaning materials as hazardous waste.[3]

  • Report : Report the incident to your laboratory supervisor and EHS office.

For large spills (greater than 100 mL) or any spill you are not comfortable handling:

  • Evacuate : Immediately evacuate the area.

  • Alert : Alert others to evacuate, and activate the nearest fire alarm if the substance is flammable or poses a significant inhalation hazard.

  • Isolate : Close the laboratory doors and prevent entry.

  • Contact : Call your institution's emergency number and EHS office immediately from a safe location.[3] Provide them with the chemical name, location, and approximate quantity of the spill.

G spill Spill of This compound Occurs size_check Is the spill minor (<100mL) and are you trained to handle it? spill->size_check large_spill_path EVACUATE IMMEDIATELY size_check->large_spill_path No small_spill_path Alert personnel in immediate area size_check->small_spill_path Yes alert_emergency Alert others and contact Emergency Services / EHS from a safe location large_spill_path->alert_emergency isolate_area Isolate the area and deny entry alert_emergency->isolate_area don_ppe Don appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) small_spill_path->don_ppe contain_absorb Contain and absorb spill with inert material (e.g., vermiculite, sand) don_ppe->contain_absorb collect_waste Collect absorbed material into a hazardous waste container contain_absorb->collect_waste decontaminate Decontaminate the area and dispose of cleaning materials as hazardous waste collect_waste->decontaminate

Caption: Emergency Spill Response Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-7-azaspiro[3.5]nonane
Reactant of Route 2
1-Oxa-7-azaspiro[3.5]nonane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.